Product packaging for 2-Methoxy-2-phenylethanol(Cat. No.:CAS No. 2979-22-8)

2-Methoxy-2-phenylethanol

Cat. No.: B1584293
CAS No.: 2979-22-8
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-2-phenylethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1584293 2-Methoxy-2-phenylethanol CAS No. 2979-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863068
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-22-8
Record name β-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, beta-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, .beta.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, .beta.-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol with significant applications in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a stereocenter at the benzylic position, makes it a valuable precursor for complex chiral molecules and a useful probe in stereochemical analysis. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, intended for researchers, chemists, and drug development professionals. We delve into the mechanistic principles behind its synthesis, offer detailed protocols for its preparation and analysis, and explore its utility as a chiral building block.

Chemical Identity and Physicochemical Properties

This compound, also known as β-methoxyphenethyl alcohol, is an organic compound characterized by a phenyl ring, a methoxy group, and a primary alcohol, with the chemical formula C₉H₁₂O₂. The presence of a chiral center at the carbon atom bonded to both the phenyl and methoxy groups gives rise to two enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol.

The physical and chemical properties of this compound are summarized in the table below. These properties are fundamental for its handling, reaction design, and purification. The choice between the racemic mixture or an enantiomerically pure form is dictated by the specific stereochemical requirements of the intended application.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 2979-22-8 (Racemate)[1], 17628-72-7 ((R)-enantiomer)[2], 66051-01-2 ((S)-enantiomer)[3]
Appearance Colorless Liquid[2][4]
Density 1.061 g/mL at 25 °C (Racemate)[4], 1.05 g/mL at 25 °C ((R)-enantiomer)[5]
Boiling Point 237-239.9 °C at 760 mmHg (Racemate)[4][6], 65 °C at 0.1 mmHg ((R)-enantiomer)[5]
Refractive Index (n20/D) 1.519 (Racemate)[4], 1.52 ((R)-enantiomer)[5]
Flash Point 97.8 - 98 °C (208 °F)[1][4]
LogP 1.366[6]
pKa 14.18 ± 0.10 (Predicted)[6]
Optical Activity [α]20/D -133°, c = 1 in acetone ((R)-enantiomer)[5]
Solubility Based on its structure (LogP ~1.37), it is expected to be miscible with most common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, and slightly soluble in water.

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of this compound involves the regioselective ring-opening of styrene oxide with methanol. The choice of catalyst (acidic or basic) is a critical experimental decision as it dictates the reaction mechanism and, consequently, the regioselectivity of the product.

The Causality of Catalyst Selection

The reaction proceeds via two distinct mechanistic pathways depending on the pH of the reaction medium.[7][8]

  • Acid-Catalyzed Mechanism (Sₙ1-like): In the presence of an acid catalyst (e.g., H₂SO₄, Brønsted acid MOFs), the epoxide oxygen is protonated, creating a good leaving group.[9] This facilitates the opening of the epoxide ring to form a transition state with significant carbocation character. The positive charge is preferentially stabilized at the benzylic carbon by resonance with the phenyl ring. The nucleophile (methanol) then attacks this more electrophilic benzylic carbon, leading to the desired product, this compound, as the major regioisomer.[7][9]

  • Base-Catalyzed Mechanism (Sₙ2): Under basic conditions (e.g., sodium methoxide), the reaction follows a classic Sₙ2 pathway.[8] The methoxide ion is a strong nucleophile that attacks one of the epoxide carbons. Due to steric hindrance from the phenyl group at the benzylic position, the nucleophile preferentially attacks the less hindered terminal carbon. This pathway predominantly yields the undesired regioisomer, 1-methoxy-2-phenylethanol.

Therefore, for the targeted synthesis of this compound, an acid-catalyzed approach is the method of choice.

G cluster_acid Acid-Catalyzed (SN1-like) Pathway cluster_base Base-Catalyzed (SN2) Pathway A_StyreneOxide Styrene Oxide A_Protonation Protonation of Epoxide Oxygen A_StyreneOxide->A_Protonation H⁺ A_Carbocation Benzylic Carbocation (Resonance Stabilized) A_Protonation->A_Carbocation Ring-Opening A_Attack Nucleophilic Attack by Methanol A_Carbocation->A_Attack CH₃OH A_Deprotonation Deprotonation A_Attack->A_Deprotonation A_Product This compound (Major Product) A_Deprotonation->A_Product B_StyreneOxide Styrene Oxide B_Attack Nucleophilic Attack at β-carbon B_StyreneOxide->B_Attack CH₃O⁻ B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Protonation Protonation B_Intermediate->B_Protonation from CH₃OH B_Product 1-Methoxy-2-phenylethanol (Major Product) B_Protonation->B_Product

Mechanistic pathways for the methanolysis of styrene oxide.
Representative Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol is a representative, self-validating procedure for the synthesis of racemic this compound. The progress of the reaction and the identity of the product must be confirmed by analytical techniques such as Thin Layer Chromatography (TLC) and NMR spectroscopy.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (typically 10-20 volumes relative to the styrene oxide). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01-0.05 eq), dropwise. The cooling is necessary to control the initial exotherm of the reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by TLC, observing the consumption of the starting material (styrene oxide).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acid catalyst.

  • Workup: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL). The multiple extractions ensure efficient recovery of the product.

  • Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification & Validation: Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound. The structure and purity of the final product must be validated by ¹H and ¹³C NMR spectroscopy.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of this compound.

¹H and ¹³C NMR Spectral Data

The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR Data (400 MHz, CDCl₃)Assignment
Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
7.36-7.24multiplet
4.20doublet of doublets (dd), J = 8.3, 3.9 Hz
3.68-3.57multiplet
3.27singlet
2.85singlet
¹³C NMR Data (101 MHz, CDCl₃)Assignment
Chemical Shift (δ, ppm) Carbon
138.4C (Aromatic, Quaternary)
128.8CH (Aromatic)
128.4CH (Aromatic)
127.2CH (Aromatic)
84.3CH (Benzylic)
67.3CH₂
55.7OCH₃

Source: Royal Society of Chemistry[7]

Interpretation of Spectra
  • ¹H NMR: The aromatic region (7.36-7.24 ppm) integrates to 5 protons, confirming the monosubstituted phenyl ring. The key signal is the doublet of doublets at 4.20 ppm, corresponding to the benzylic proton, which is coupled to the two diastereotopic protons of the adjacent methylene group. The methoxy group appears as a sharp singlet at 3.27 ppm. The methylene protons (CH₂) appear as a multiplet due to their diastereotopicity and coupling to the benzylic proton. The hydroxyl proton is often a broad singlet, as seen here at 2.85 ppm.

  • ¹³C NMR: The spectrum shows the expected 7 distinct carbon signals. The benzylic carbon (CH) at 84.3 ppm and the methoxy carbon at 55.7 ppm are characteristic signals for this structure.

Applications in Research and Drug Development

The chiral nature of this compound makes it a versatile tool in asymmetric synthesis and analysis.

Chiral Probe and Derivatizing Agent

Enantiomerically pure (R)- or (S)-2-Methoxy-2-phenylethanol is widely used as a chiral derivatizing agent (CDA).[10] The principle involves reacting the chiral alcohol with a racemic analyte (e.g., a carboxylic acid) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR or HPLC.[10] This allows for the determination of the enantiomeric excess (ee) of the analyte.

For instance, (S)-2-methoxy-2-phenylethanol was employed as a chiral probe to determine the absolute configuration of the active (-) enantiomer of the drug amlodipine.[6]

Precursor in Pharmaceutical Synthesis

The molecule serves as a valuable chiral building block. For example, (R)-(-)-2-Methoxy-2-phenylethanol is a precursor for:

  • The N-substituent of 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.[5]

  • Key intermediates in the synthesis of C4-symmetric tetraalkoxy[7]resorcinarenes.[5]

  • The synthesis of various optically active 1,4-dihydropyridines, a class of compounds with significant cardiovascular applications.[6]

Conceptual Workflow: Enantiomeric Excess Determination via NMR

This workflow describes a self-validating system for determining the enantiomeric excess of a chiral carboxylic acid using (R)-2-Methoxy-2-phenylethanol as a CDA.

G cluster_workflow Workflow for ee Determination start Racemic Carboxylic Acid (R/S-Acid) coupling Esterification (e.g., DCC/DMAP) start->coupling reagent Enantiopure (R)-2-Methoxy- 2-phenylethanol reagent->coupling mixture Diastereomeric Ester Mixture (R-Acid-R-Alcohol) (S-Acid-R-Alcohol) coupling->mixture analysis ¹H NMR Analysis mixture->analysis result Quantification of ee (Integration of Diastereomer-Specific Signals) analysis->result

Workflow for ee determination using a chiral derivatizing agent.

Protocol Steps:

  • Derivatization: React the racemic carboxylic acid with a slight excess of enantiopure (R)-2-Methoxy-2-phenylethanol in the presence of a coupling agent (e.g., DCC and DMAP) in an anhydrous solvent like dichloromethane.

  • Workup: After the reaction is complete, quench, perform an aqueous workup, and purify the resulting diastereomeric ester mixture by simple column chromatography to remove excess reagents.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric mixture.

  • Quantification: Identify a well-resolved signal (e.g., the methoxy singlet or the benzylic proton multiplet) that shows distinct chemical shifts for the two diastereomers. Carefully integrate these two signals.

  • Calculation: The enantiomeric excess is calculated as: ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] * 100.

Safety, Handling, and Storage

This compound is a combustible liquid and requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors.[4][5]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[6]

Conclusion

This compound is a chemical of significant utility, bridging fundamental organic synthesis with practical applications in pharmaceutical research. A thorough understanding of its physicochemical properties, the mechanistic nuances of its synthesis, and its analytical characterization is essential for its effective use. As a chiral building block and analytical tool, it will continue to be a relevant compound for scientists developing stereochemically complex molecules.

References

  • LookChem. This compound. [Link]
  • Magre, M., et al. "MIL-101-SO3H: A Highly Efficient Brønsted Acid Catalyst for Heterogeneous Alcoholysis of Epoxides under Ambient Conditions".
  • Wang, Y., et al. "Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols". The Royal Society of Chemistry. [Link]
  • Wikipedia.
  • Amanote Research.
  • The Royal Society of Chemistry.
  • PubChem. (S)-(+)-2-Methoxy-2-phenylethanol. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol (CAS 2979-22-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-phenylethanol (CAS 2979-22-8), a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. This document delves into its fundamental physicochemical properties, established synthetic methodologies, and key applications, particularly focusing on its role as a versatile chiral building block. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by mechanistic insights and safety considerations. The guide is structured to serve as a practical resource for scientists engaged in research and development, offering both foundational knowledge and actionable laboratory procedures.

Introduction and Molecular Profile

This compound is an organic compound featuring a phenyl ring, a methoxy ether group, and a primary alcohol.[1] The carbon atom bonded to both the phenyl and methoxy groups is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol. This chirality is the cornerstone of its utility in asymmetric synthesis, where it serves as a chiral probe, auxiliary, or a precursor to more complex, enantiomerically pure molecules.[2][3][4]

Chemical Structure

The structural formula of this compound highlights the key functional groups that dictate its chemical behavior.

Figure 1: Chemical Structure of this compound. The asterisk () indicates the chiral center.

Physicochemical and Spectroscopic Data

The physical and chemical properties of racemic this compound are summarized below. Data for individual enantiomers may vary slightly, particularly in optical activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2979-22-8[5]
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [5]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 237 °C (lit.)[7][8]
Density 1.061 g/mL at 25 °C (lit.)[7][8]
Refractive Index (n20/D) 1.519 (lit.)[7][8]
Flash Point 98 °C (208.4 °F) - closed cup[2][9][10]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
SMILES String COC(CO)c1ccccc1
InChI Key JDTUPLBMGDDPJS-UHFFFAOYSA-N

Spectroscopic Characterization: Structural confirmation is typically achieved via NMR spectroscopy. The expected chemical shifts provide a fingerprint for the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.36-7.24 (m, 5H, Ar-H), 4.20 (dd, J = 8.3, 3.9 Hz, 1H, -CH(O)-), 3.68-3.57 (m, 2H, -CH₂OH), 3.27 (s, 3H, -OCH₃), 2.85 (s, 1H, -OH).[11]

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.4, 128.8, 128.4, 127.2, 84.3, 67.3, 55.7.[11]

Synthesis and Stereoselective Strategies

The primary industrial and laboratory synthesis of this compound involves the regioselective ring-opening of styrene oxide. This method is efficient and atom-economical.

Synthesis via Epoxide Ring-Opening

The reaction proceeds by the nucleophilic attack of methanol on styrene oxide. The choice of catalyst (acidic or basic) is critical as it dictates the regioselectivity of the attack. For the synthesis of this compound, the attack is desired at the benzylic carbon. An acid catalyst protonates the epoxide oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by methanol.

SynthesisWorkflow StyreneOxide Styrene Oxide Reaction Nucleophilic Ring-Opening StyreneOxide->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction catalysis Product This compound Reaction->Product

Figure 2: General workflow for the synthesis of this compound from styrene oxide.

This approach yields the racemic mixture of the product. To obtain specific enantiomers, strategies such as enzymatic resolution or the use of chiral catalysts are employed.

Enzymatic Resolution

A highly effective method for separating the enantiomers of racemic this compound is through enzymatic resolution.[12] This technique leverages the stereospecificity of enzymes, such as lipases, to selectively acylate one enantiomer, leaving the other as the unreacted alcohol. The resulting ester and unreacted alcohol have different physical properties, allowing for their separation by standard chromatographic methods.

Applications in Drug Development and Asymmetric Synthesis

The value of this compound and its enantiomers lies in their application as chiral building blocks in the synthesis of high-value compounds, particularly pharmaceuticals.

Chiral Probes and Auxiliaries

A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction.[13] The enantiomers of this compound have been successfully employed for this purpose.

  • (S)-2-methoxy-2-phenylethanol was used as a chiral probe to determine the absolute configuration of the active (-) enantiomer of the cardiovascular drug amlodipine.[7][9][10]

  • The compound has also been utilized in the synthesis of optically active 1,4-dihydropyridines, a class of compounds with significant therapeutic applications.[9][14]

Precursor for Active Pharmaceutical Ingredients (APIs)

The enantiomerically pure forms of this alcohol are valuable starting materials for multi-step syntheses.

  • (R)-(-)-2-Methoxy-2-phenylethanol is a precursor for potent opioid receptor agonists based on the 6,7-benzomorphan scaffold.[2]

  • (S)-(+)-2-Methoxy-2-phenylethanol serves as a starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, which acts as a serine protease inhibitor.[3]

Catalytic Applications

Beyond its role as a stoichiometric reagent, this compound is reported to be an effective catalyst for the ring-opening of other epoxides.[1][15] This suggests its potential use in facilitating transformations where a mildly acidic proton and coordinating ether functionality are beneficial.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)[10][14]
Signal Word Warning[2][3][10]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3][10]
Precautionary Statements P261: Avoid breathing vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][10]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter.[2][10]
Storage Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature: Room Temperature or 10°C - 25°C.[9][15]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound in a research setting.

Protocol: Synthesis of Racemic this compound

This protocol describes the acid-catalyzed ring-opening of styrene oxide with methanol.

Materials:

  • Styrene oxide (1.0 eq)

  • Anhydrous Methanol (10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (0.05 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the cold methanol with stirring. Causality: This exothermic step is performed in an ice bath to safely dissipate heat and prevent splashing.

  • Substrate Addition: To the acidic methanol solution, add styrene oxide dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene oxide spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture and slowly pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Self-Validation: Effervescence (CO₂ evolution) confirms neutralization. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Workup - Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated brine. Causality: Brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound as a colorless liquid.

Protocol: ¹H NMR Sample Preparation and Analysis

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Verification: Process the spectrum and compare the chemical shifts, multiplicities, and integration values to the reference data provided in Section 1.2. The presence of the characteristic peaks for the aromatic, methine, methylene, methoxy, and hydroxyl protons will confirm the structure of the product.[11]

Conclusion

This compound, CAS 2979-22-8, is a valuable and versatile chemical intermediate. Its straightforward synthesis from styrene oxide and the critical importance of its chiral nature make it a key compound for researchers in asymmetric synthesis and drug discovery. The applications of its enantiopure forms as precursors to complex APIs underscore its significance in the pharmaceutical industry. Adherence to established safety protocols is paramount when handling this compound. This guide has consolidated the essential technical information to facilitate its effective and safe use in a scientific setting.

References

  • Sigma-Aldrich. This compound 99%.
  • LookChem. This compound.
  • Sigma-Aldrich. (R)-(-)-2-Methoxy-2-phenylethanol 98%.
  • Guidechem. (r)-(-)-2-methoxy-2-phenylethanol 17628-72-7.
  • ChemicalBook. This compound | 2979-22-8.
  • Sigma-Aldrich. (S)-(+)-2-Methoxy-2-phenylethanol 98%.
  • Sigma-Aldrich.
  • Biosynth. This compound | 2979-22-8.
  • Chemsrc. This compound | CAS#:2979-22-8.
  • Santa Cruz Biotechnology. This compound | CAS 2979-22-8.
  • Mol-Instincts. This compound - 2979-22-8.
  • The Royal Society of Chemistry. Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols.
  • CymitQuimica. CAS 2979-22-8: β-Methoxybenzeneethanol.
  • Sigma-Aldrich. This compound 99%.
  • Benchchem. (R)-(-)-2-Methoxy-2-phenylethanol | 17628-72-7.
  • Tokyo Chemical Industry Co., Ltd. This compound 2979-22-8.
  • Wikipedia. Chiral auxiliary.

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principal synthetic routes to 2-Methoxy-2-phenylethanol, a valuable chiral building block and intermediate in pharmaceutical and fine chemical synthesis. The methodologies discussed herein are presented with a focus on their underlying mechanistic principles, practical execution, and comparative advantages, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, particularly in its enantiomerically pure forms, serves as a crucial precursor in the synthesis of various biologically active molecules. Its structural motif, featuring a chiral benzylic ether and a primary alcohol, allows for diverse functionalization, making it a versatile intermediate. For instance, (R)-(-)-2-Methoxy-2-phenylethanol is a key intermediate for certain therapeutic agents and is used in the synthesis of chiral ligands and auxiliaries. This guide will explore the most pertinent and effective methods for its preparation, ranging from classical electrophilic additions to modern asymmetric catalytic strategies.

I. Synthesis via Ring-Opening of Styrene Oxide

The most direct and widely employed approach to this compound is the nucleophilic ring-opening of styrene oxide with methanol. The regioselectivity of this reaction is highly dependent on the catalytic conditions, which dictates the position of the methoxy group in the final product.

A. Mechanistic Considerations: A Tale of Two Pathways

The ring-opening of styrene oxide can proceed through two primary mechanistic pathways: an SN1-like or an SN2-like mechanism.

  • Acid-Catalyzed Ring-Opening (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better leaving group. This is followed by the nucleophilic attack of methanol. The attack preferentially occurs at the more substituted carbon (the benzylic position) due to the greater stabilization of the partial positive charge by the adjacent phenyl ring. This leads to the formation of the desired this compound.

  • Base-Catalyzed Ring-Opening (SN2-like): In the presence of a base, the nucleophile (methoxide) attacks the epoxide ring. In this SN2-type reaction, the attack occurs at the less sterically hindered carbon, which is the terminal carbon of the styrene oxide. This pathway predominantly yields the regioisomeric product, 1-methoxy-2-phenylethanol.

Therefore, to synthesize this compound, acid-catalyzed or neutral conditions that favor attack at the benzylic carbon are preferred.

Diagram of Reaction Pathways for Styrene Oxide Ring-Opening

G Styrene Oxide Ring-Opening with Methanol cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2-like) Styrene_Oxide_Acid Styrene Oxide Protonated_Epoxide Protonated Epoxide Styrene_Oxide_Acid->Protonated_Epoxide H+ Product_A This compound (Major Product) Protonated_Epoxide->Product_A MeOH attack at benzylic carbon Methanol_Acid MeOH, H+ Styrene_Oxide_Base Styrene Oxide Product_B 1-Methoxy-2-phenylethanol (Major Product) Styrene_Oxide_Base->Product_B MeO- attack at terminal carbon Methoxide MeO-

Caption: Mechanistic pathways for the ring-opening of styrene oxide with methanol under acidic and basic conditions.

B. Experimental Protocols for Ring-Opening of Styrene Oxide

1. Acid-Catalyzed Methanolysis of Styrene Oxide

This method favors the formation of this compound.

  • Materials:

    • Styrene oxide (1.0 eq)

    • Anhydrous methanol (solvent)

    • Sulfuric acid (catalytic amount, e.g., 1 mol%)

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether or ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve styrene oxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

II. Synthesis via Oxymercuration-Demercuration of Styrene

A classic and reliable method for the Markovnikov addition of alcohols to alkenes is the alkoxymercuration-demercuration reaction. This two-step procedure avoids the formation of carbocation intermediates that can undergo rearrangement and provides good regioselectivity for the desired product.

A. Mechanistic Insights

The reaction proceeds in two distinct steps:

  • Alkoxymercuration: Styrene reacts with mercuric acetate in methanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. The methanol then attacks the more substituted carbon (the benzylic carbon) of this intermediate in an anti-fashion. This regioselectivity is driven by the partial positive charge on the benzylic carbon, which is stabilized by the phenyl ring.

  • Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride in a basic solution. This step replaces the mercury-containing group with a hydrogen atom.

Diagram of the Oxymercuration-Demercuration of Styrene

G Oxymercuration-Demercuration of Styrene with Methanol Styrene Styrene Mercurinium_Ion Cyclic Mercurinium Ion Styrene->Mercurinium_Ion 1. Hg(OAc)2, MeOH Alkoxymercuration_Product Organomercury Intermediate Mercurinium_Ion->Alkoxymercuration_Product MeOH attack Final_Product This compound Alkoxymercuration_Product->Final_Product 2. NaBH4, NaOH

Caption: Synthetic workflow for the preparation of this compound via oxymercuration-demercuration of styrene.

B. Experimental Protocol for Alkoxymercuration-Demercuration of Styrene
  • Materials:

    • Styrene (1.0 eq)

    • Mercuric acetate (Hg(OAc)2) (1.0 eq)

    • Anhydrous methanol

    • Sodium borohydride (NaBH4)

    • 3 M Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve mercuric acetate in anhydrous methanol.

    • Add styrene to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Cool the reaction mixture in an ice bath and add a 3 M sodium hydroxide solution.

    • Slowly add a solution of sodium borohydride in 3 M sodium hydroxide to the cooled mixture. The addition is exothermic and may cause foaming.

    • After the addition is complete, stir the mixture at room temperature for a few hours. A black precipitate of elemental mercury will form.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography.

III. Asymmetric Synthesis of this compound

For applications requiring enantiomerically pure this compound, several asymmetric strategies can be employed. These methods are crucial in modern drug development where the chirality of a molecule often dictates its pharmacological activity.

A. Kinetic Resolution of Racemic Styrene Oxide

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the context of this compound synthesis, this involves the enantioselective ring-opening of racemic styrene oxide with methanol.

One notable example involves the use of chiral metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, a chiral MOF can catalyze the methanolysis of racemic styrene oxide, where one enantiomer of the epoxide reacts faster than the other. This results in the formation of one enantiomer of this compound and the recovery of the unreacted, enantiomerically enriched styrene oxide. By carefully controlling the reaction conditions, such as temperature and reaction time, high enantiomeric excesses (ee) of both the product and the starting material can be achieved.

Table 1: Asymmetric Kinetic Resolution of Styrene Oxide with Methanol using a Chiral MOF Catalyst

EntryTemperature (°C)Time (h)Conversion (%)Product ee (%)Unreacted Epoxide ee (%)
125241781 (S)5 (S)
240243065 (S)50 (S)
360245245 (S)98 (S)

Data extracted from a study on a specific chiral MOF catalyst and presented for illustrative purposes.

B. Sharpless Asymmetric Dihydroxylation of Styrene and Subsequent Methylation

An alternative and highly effective route to enantiopure this compound involves the Sharpless asymmetric dihydroxylation of styrene to produce (R)- or (S)-1-phenyl-1,2-ethanediol (styrene glycol), followed by a selective mono-methylation.

Step 1: Sharpless Asymmetric Dihydroxylation

This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant to achieve high enantioselectivity in the dihydroxylation of alkenes.[1] Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) provide reliable access to either enantiomer of the diol.

Step 2: Selective Mono-O-Methylation

The key challenge in this step is the selective methylation of the benzylic hydroxyl group over the primary hydroxyl group of styrene glycol. This can be achieved by leveraging the higher acidity and reactivity of the benzylic alcohol. A common method involves the use of a strong base to selectively deprotonate the benzylic hydroxyl, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Diagram of the Sharpless Dihydroxylation and Methylation Route

G Sharpless Dihydroxylation and Selective Methylation Styrene Styrene Chiral_Diol Chiral 1-Phenyl-1,2-ethanediol Styrene->Chiral_Diol Sharpless Asymmetric Dihydroxylation (AD-mix) Final_Product Enantiopure This compound Chiral_Diol->Final_Product Selective O-Methylation (e.g., NaH, MeI)

Caption: A two-step asymmetric synthesis of this compound from styrene.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including the desired stereochemistry, scale of the reaction, and available resources.

MethodKey FeaturesAdvantagesDisadvantages
Acid-Catalyzed Ring-Opening of Styrene Oxide Direct, one-step synthesis of racemic product.Simple procedure, readily available starting materials.Lacks stereocontrol, may produce regioisomeric byproducts.
Oxymercuration-Demercuration of Styrene Two-step synthesis of racemic product with high regioselectivity.Excellent regioselectivity (Markovnikov), avoids carbocation rearrangements.Use of highly toxic mercury reagents, stoichiometric waste.
Asymmetric Kinetic Resolution of Styrene Oxide Separation of enantiomers via differential reaction rates.Access to enantiomerically enriched product and starting material.Maximum theoretical yield of the desired enantiomer is 50%, requires a chiral catalyst.
Sharpless Asymmetric Dihydroxylation and Methylation Two-step synthesis of enantiopure product.High enantioselectivity, predictable stereochemical outcome.Requires a multi-step process, selective methylation can be challenging.

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. For the preparation of the racemic compound, the acid-catalyzed ring-opening of styrene oxide and the oxymercuration-demercuration of styrene are both viable options, with the latter offering superior regiocontrol at the cost of using toxic reagents. For applications demanding high enantiopurity, asymmetric approaches such as kinetic resolution or the Sharpless dihydroxylation followed by selective methylation are the methods of choice. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the target application, balancing factors of stereochemical purity, yield, scalability, and safety considerations.

References

  • Tanaka, K., et al. (2010). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. New Journal of Chemistry, 34(5), 871-874.
  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

Sources

2-Methoxy-2-phenylethanol structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for versatile, chiral building blocks is insatiable. These molecules are the foundational elements upon which complex, biologically active compounds are constructed. Among these, this compound, a seemingly simple chiral alcohol, emerges as a compound of significant utility. Its unique structural features—a primary alcohol for further functionalization, a chiral center, and a methoxy group that influences reactivity—make it a valuable tool in the chemist's arsenal. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application.

Core Molecular Characteristics and Structural Formula

This compound (C₉H₁₂O₂) is an aromatic alcohol characterized by a phenyl ring and a methoxy group attached to the same chiral carbon. This structure imparts a unique combination of steric and electronic properties that are central to its applications.

The molecule's structural formula is C₆H₅CH(OCH₃)CH₂OH.[1] It exists as a racemic mixture or as individual (R) and (S) enantiomers.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and analytical procedures.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2][3][4]
CAS Number 2979-22-8 (racemate)[2][3]
17628-72-7 ((R)-enantiomer)[1][5]
66051-01-2 ((S)-enantiomer)[4]
Appearance Liquid[1]
Boiling Point 237-239.9 °C at 760 mmHg[2][3][6][7]
65 °C at 0.1 mmHg[1]
Density ~1.061 g/mL at 25 °C[3]
Refractive Index (n20/D) ~1.519[3]
Flash Point 98 °C (208.4 °F) - closed cup[1]
pKa 14.18 ± 0.10 (Predicted)[3][7]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of styrene oxide. The choice of nucleophile and catalyst is paramount in controlling the regioselectivity and, in more advanced protocols, the stereoselectivity of the reaction.

Protocol 1: Racemic Synthesis via Ring-Opening of Styrene Oxide

This protocol describes a standard laboratory-scale synthesis. The underlying principle is the acid- or base-catalyzed attack of methanol on the epoxide ring of styrene oxide.

Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 eq).

  • Solvent/Reagent: Add an excess of methanol (e.g., 20-30 eq), which serves as both the nucleophile and the solvent.

  • Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) or a Lewis acid. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack. Methanol preferentially attacks the more substituted carbon (benzylic position) due to the stabilization of the partial positive charge by the phenyl ring.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the styrene oxide is consumed, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Enzymatic Resolution for Enantiopure Synthesis

For applications in asymmetric synthesis and drug development, enantiomerically pure forms of this compound are required. Enzymatic resolution is a highly effective method for separating the enantiomers of the racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer preferentially, allowing for the separation of the acylated and unreacted alcohols.[2]

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.

Protocol 2: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.36-7.24 (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring.

    • δ 4.20 (dd, J = 8.3, 3.9 Hz, 1H): The benzylic proton (CH-O), split by the two diastereotopic protons on the adjacent CH₂ group.

    • δ 3.68-3.57 (m, 2H): A multiplet for the two diastereotopic protons of the CH₂OH group.

    • δ 3.27 (s, 3H): A sharp singlet for the three protons of the methoxy (OCH₃) group.

    • δ 2.85 (s, 1H): A broad singlet corresponding to the hydroxyl (OH) proton.[8]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 138.4: Quaternary aromatic carbon.

    • δ 128.8, 128.4, 127.2: Aromatic CH carbons.

    • δ 84.3: Benzylic carbon (CH-O).

    • δ 67.3: Methylene carbon (CH₂OH).

    • δ 55.7: Methoxy carbon (OCH₃).[8]

B. Infrared (IR) Spectroscopy

  • Methodology: Acquire the spectrum using a thin film on a NaCl or KBr plate.

  • Key Peaks:

    • Broad peak at ~3400 cm⁻¹: O-H stretching of the alcohol group.

    • Peaks at ~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • Peak at ~1100 cm⁻¹: C-O stretching of the ether and alcohol.

    • Peaks at ~1600 and ~1490 cm⁻¹: C=C stretching of the aromatic ring.

C. Mass Spectrometry (MS)

  • Methodology: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

  • Expected Fragmentation: The molecular ion peak [M]⁺ at m/z = 152 should be observable. Key fragment ions would include losses of H₂O, CH₃O•, and CH₂OH•, as well as fragments corresponding to the tropylium ion or related aromatic structures.

Caption: Workflow for the analytical characterization of the final product.

Field-Proven Applications in Drug Development and Synthesis

The utility of this compound is most evident in its application as a chiral intermediate and tool in the synthesis of complex molecules.

A. Chiral Probe for Absolute Configuration Determination

Enantiopure (S)-2-methoxy-2-phenylethanol has been critically employed as a chiral probe to determine the absolute configuration of pharmaceutically active compounds. A notable example is its use in correcting the initially misassigned absolute configuration of the active enantiomer of amlodipine, a widely used calcium channel blocker.[2][3][9] By forming derivatives with the chiral alcohol, the resulting diastereomers can be analyzed by NMR, allowing for unambiguous assignment of stereochemistry.

B. Precursor for Optically Active Pharmaceuticals

The chiral scaffold of this compound is a valuable starting point for multi-step syntheses.

  • 1,4-Dihydropyridines: This class of compounds, which includes amlodipine, often possesses potent cardiovascular effects. This compound has been used in the synthesis of optically active 1,4-dihydropyridines.[3][7][9]

  • Opioid Receptor Agonists: The (R)-enantiomer can be used to prepare N-substituents for 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.[1] This highlights its direct role in building the pharmacophore of a drug candidate.

Caption: Use as a precursor in the synthesis of an opioid receptor agonist.

C. Catalyst and Additive in Organic Synthesis

This compound serves as an effective catalyst for the ring-opening of epoxides.[10] Its hydroxyl group can act as a proton donor to activate the epoxide, while the methoxy and phenyl groups modulate its solubility and steric properties. This catalytic activity is valuable for producing various diol and ether derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for laboratory safety.

  • Hazard Classification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[1][11]

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Remove to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][11] It is classified as a combustible liquid.[1]

Conclusion

This compound is a prime example of a molecule whose value extends far beyond its simple structure. It is a versatile chiral building block, a diagnostic tool for stereochemical analysis, and a precursor to complex pharmaceutical agents. The protocols and data presented in this guide offer a framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. For the drug development professional, a thorough understanding of such foundational molecules is not merely academic; it is essential for the innovative and efficient construction of the next generation of therapeutics.

References

  • This compound | CAS#:2979-22-8 | Chemsrc. Chemsrc. [Link]
  • Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. The Royal Society of Chemistry. [Link]
  • This compound One Chongqing Chemdad Co., Ltd. Chemdad. [Link]
  • (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2. PubChem - NIH. [Link]
  • This compound - 2979-22-8, C9H12O2, density, melting point, boiling point, structural formula, synthesis. Molbase. [Link]
  • This compound. LookChem. [Link]

Sources

physical properties of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-2-phenylethanol

Authored by a Senior Application Scientist

Introduction

This compound is a chiral aromatic alcohol that serves as a valuable building block and analytical tool in modern chemistry. Its structure, featuring a stereocenter adjacent to a phenyl ring, a primary alcohol, and a methoxy group, imparts a unique combination of physical and chemical properties. This guide provides an in-depth exploration of these physical characteristics, offering both foundational data and the experimental context necessary for its effective application in research and development. Professionals in synthetic chemistry, materials science, and drug development will find this document a critical resource for understanding how the molecule's physical nature dictates its behavior and utility, from reaction kinetics to purification strategies. Its applications include use as a chiral probe for determining absolute configurations, and as a precursor in the synthesis of optically active compounds like 1,4-dihydropyridines and opioid receptor agonists.[1][2][3][4]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for interpreting its physical properties. This compound exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-.

  • Molecular Formula: C₉H₁₂O₂[5]

  • Molecular Weight: 152.19 g/mol [5]

  • Systematic Name: this compound

  • Common Synonyms: β-Methoxyphenethyl alcohol, 2-Phenyl-2-methoxyethanol[1][4]

  • CAS Numbers:

    • Racemate: 2979-22-8[6]

    • (S)-(+)-enantiomer: 66051-01-2[3][5]

    • (R)-(-)-enantiomer: 17628-72-7[7]

The molecule's structure is defined by a central chiral carbon atom bonded to a phenyl group, a methoxy group, a hydroxymethyl group, and a hydrogen atom. This arrangement is the source of its stereoisomerism and optical activity.

Caption: Molecular structure of this compound with chiral center (C*).

Core Physical Properties

The macroscopic properties of a substance are a direct reflection of its molecular structure and intermolecular forces. For this compound, the interplay between the polar hydroxyl group (capable of hydrogen bonding), the bulky, nonpolar phenyl ring, and the polar ether linkage defines its physical state and behavior.

Table 1: Summary of Key Physical Properties

Property Value (Racemate) Value (Enantiomers) Significance & Context
Physical Form Liquid at 25°C Liquid at 25°C[3] Influences handling, storage, and reaction setup.
Density 1.061 g/mL at 25°C[6] (R): 1.05 g/mL: 1.054 g/mL[3] Essential for mass-to-volume conversions in synthesis.
Boiling Point 237 °C at 760 mmHg[6] 65 °C at 0.1 mmHg[3] High BP at atm. pressure indicates strong intermolecular forces. Vacuum distillation is required for purification to prevent decomposition.
Refractive Index n²⁰/D 1.519[6] n²⁰/D 1.52[3] A rapid and non-destructive method for identity confirmation and purity assessment.
Flash Point 98 °C (208.4 °F) 98 °C (208.4 °F)[3] Classifies the substance as a combustible liquid, informing safe handling and storage protocols away from ignition sources.
pKa 14.18 ± 0.10 (Predicted)[1][4] N/A Indicates the low acidity of the hydroxyl proton, comparable to other primary alcohols. Relevant for selecting appropriate bases in reactions.

| Optical Activity | 0° (racemic mixture) | (R): [α]²⁰/D -133° (c=1, acetone): [α]¹⁹/D +133° (c=1, acetone)[3] | The defining property of the enantiomers, crucial for chiral applications and stereochemical analysis. |

Detailed Analysis of Key Properties

Chirality and Optical Activity

The presence of a single stereocenter means that this compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). This is arguably its most significant physical property from a drug development perspective. While the racemic mixture does not rotate plane-polarized light, the individual enantiomers exhibit equal and opposite optical rotation.[3] The high specific rotation value of 133° indicates a pronounced interaction with polarized light, making polarimetry an effective technique for determining enantiomeric purity.

Causality: This property arises from the asymmetric arrangement of four different substituents around the central carbon atom. This asymmetry causes the electron clouds of the molecule to interact differently with the left- and right-circularly polarized components of plane-polarized light, resulting in a net rotation of the light's plane.

Boiling Point and Volatility

The atmospheric boiling point of 237 °C is relatively high for a molecule of this size.[6] This is a direct consequence of two primary intermolecular forces:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong associative forces between molecules.

  • Van der Waals Forces: The large phenyl group contributes significantly to London dispersion forces.

This low volatility necessitates the use of vacuum distillation for purification, as indicated by the boiling point of 65 °C at a reduced pressure of 0.1 mmHg.[3] Attempting to distill at atmospheric pressure risks thermal decomposition.

Solubility Profile

This compound is an amphiphilic molecule. The hydroxyl group provides a polar, hydrophilic character, enabling hydrogen bonding with protic solvents like water. Conversely, the phenyl ring is nonpolar and hydrophobic. This dual nature results in some solubility in water[8] and excellent miscibility with a wide range of organic solvents, such as alcohols, ethers, and chlorinated solvents[9].

Expert Insight: This solubility profile is highly advantageous. It allows the compound to be used in diverse reaction media, from partially aqueous systems to purely organic ones. It can also act as a phase-transfer agent or a co-solvent to bridge the solubility gap between a nonpolar organic reactant and a polar reagent.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃) [10]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.36 - 7.24 Multiplet 5H Aromatic protons (C₆H₅)
4.20 Doublet of doublets 1H Methine proton (-CH(O)-)
3.68 - 3.57 Multiplet 2H Methylene protons (-CH₂OH)
3.27 Singlet 3H Methoxy protons (-OCH₃)

| 2.85 | Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Data (101 MHz, CDCl₃) [10]

Chemical Shift (δ, ppm) Assignment
138.4 Quaternary Aromatic Carbon (C-ipso)
128.8, 128.4, 127.2 Aromatic Carbons (-CH)
84.3 Methine Carbon (-CH(O)-)
67.3 Methylene Carbon (-CH₂OH)

| 55.7 | Methoxy Carbon (-OCH₃) |

Experimental Workflow: NMR Sample Preparation and Analysis

The following protocol outlines the standard procedure for obtaining high-resolution NMR data for a liquid sample like this compound.

  • Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal in the ¹H NMR spectrum. The deuterium also provides the lock signal for the spectrometer.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked onto the deuterium signal, and shimmed to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum first, as it is faster. Subsequently, run the longer ¹³C acquisition. Standard parameters are typically sufficient, but can be optimized for concentration.

  • Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and integrate the signals to obtain the final, interpretable spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the key absorptions are:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy, methylene, and methine groups.

  • ~1600, ~1490, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100 cm⁻¹ (strong): C-O stretching vibrations from the ether and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

  • Molecular Ion (M⁺): The molecule will show a molecular ion peak corresponding to its molecular weight (m/z ≈ 152). High-resolution MS can confirm the elemental formula C₉H₁₂O₂.[5]

  • Key Fragmentation Pathways:

    • Loss of •CH₂OH (m/z = 31): Cleavage next to the oxygen can lead to a stable benzylic cation at m/z 121.

    • Loss of •OCH₃ (m/z = 31): Similar cleavage can also result in the loss of the methoxy group.

    • Benzylic Cleavage: The primary fragmentation will likely produce the C₆H₅CH(OCH₃)⁺ fragment at m/z 121, which is highly stabilized by the phenyl ring and the oxygen atom.

Safety and Handling

A thorough understanding of physical properties includes safety considerations. This compound is classified as a hazardous substance.

  • Signal Word: Warning[5]

  • Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation.[5]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Storage: As a combustible liquid with a flash point of 98 °C, it should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

The are a direct manifestation of its elegant and functional molecular architecture. Its liquid state, high boiling point, amphiphilic solubility, and, most notably, its chirality, are all critical parameters that govern its application in scientific research. The spectroscopic data provide an unambiguous fingerprint for its identification and quality control. By leveraging the in-depth information presented in this guide, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound to its full potential.

References

  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643318, (S)-(+)-2-Methoxy-2-phenylethanol.
  • Molbase. (n.d.). This compound.
  • The Royal Society of Chemistry. (2018). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols.
  • Chemdad. (n.d.). This compound.
  • The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI).
  • Chemsrc. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL.

Sources

2-Methoxy-2-phenylethanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-2-phenylethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chiral building block and solvent. We will delve into its fundamental physicochemical properties, outline a standard synthesis protocol with mechanistic insights, detail its spectroscopic signature for characterization, and explore its applications in modern chemical and pharmaceutical development.

Core Molecular Profile

This compound is an organic compound featuring a phenyl group, a methoxy group, and a primary alcohol. Its structure, particularly the chiral center at the benzylic position, makes its enantiopure forms—(R) and (S)-2-Methoxy-2-phenylethanol—valuable synthons in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound (racemic mixture) are summarized below. Data for specific enantiomers are similar but include optical activity.

PropertyValueSource(s)
Molecular Weight 152.19 g/mol [1]
Molecular Formula C₉H₁₂O₂[1][2]
CAS Number 2979-22-8 (Racemic)[1]
17628-72-7 ((R)-enantiomer)
66051-01-2 ((S)-enantiomer)
Appearance Colorless Liquid
Density ~1.061 g/mL at 25 °C[3]
Boiling Point 237 °C (lit.)[3]
Refractive Index n20/D ~1.519 (lit.)[3]
Flash Point 98 °C (208.4 °F) - closed cup
Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals: δ 7.36-7.24 (multiplet, 5H, aromatic protons), δ 4.20 (doublet of doublets, 1H, CH bearing the methoxy group), δ 3.68-3.57 (multiplet, 2H, CH₂ alcohol), δ 3.27 (singlet, 3H, OCH₃), and a broad singlet for the hydroxyl proton (OH), which can vary in chemical shift.[4]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows distinct peaks at δ 138.4 (quaternary aromatic C), 128.8, 128.4, 127.2 (aromatic CH), 84.3 (CH bearing the methoxy group), 67.3 (CH₂ alcohol), and 55.7 (OCH₃).[4]

Synthesis Protocol: Ring-Opening of Styrene Oxide

A common and efficient method for preparing this compound is the nucleophilic ring-opening of styrene oxide using methanol. The choice of catalyst (acidic or basic) determines the regioselectivity of the reaction. For producing the desired 2-methoxy isomer, a base-catalyzed pathway is generally preferred as it favors nucleophilic attack at the less sterically hindered carbon.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Styrene Oxide in excess Methanol prep2 Add catalytic amount of Sodium Methoxide prep1->prep2 react Reflux the mixture (e.g., 65°C for 4-6 hours) prep2->react workup1 Cool to RT & Neutralize (e.g., with dilute HCl) react->workup1 workup2 Remove Methanol (Rotary Evaporation) workup1->workup2 workup3 Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) workup2->workup3 workup4 Dry organic layer (e.g., Na₂SO₄) workup3->workup4 workup5 Purify by column chromatography or vacuum distillation workup4->workup5

Figure 1: General experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve styrene oxide (1.0 eq) in anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.05 eq), to the solution. The methoxide ion is a strong nucleophile that initiates the epoxide ring-opening.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching and Neutralization: After cooling the reaction to room temperature, carefully neutralize the catalyst by adding a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts and any remaining methanol.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Mechanistic Rationale

The base-catalyzed mechanism proceeds via an Sₙ2 pathway. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring (the CH₂ group). This choice of attack is governed by sterics, leading to the formation of the this compound isomer as the major product.

G StyreneOxide Styrene Oxide TransitionState [Transition State] StyreneOxide->TransitionState Sₙ2 Attack Methoxide CH₃O⁻ (Nucleophile) Methoxide->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Product This compound Intermediate->Product Protonation Methanol CH₃OH (Proton Source) Methanol->Product

Figure 2: Simplified mechanism for base-catalyzed epoxide ring-opening.

Applications in Research and Development

The utility of this compound, particularly its chiral forms, is significant in the synthesis of complex molecules.

Chiral Precursor in Drug Synthesis

Enantiomerically pure (R)- or (S)-2-Methoxy-2-phenylethanol serves as a valuable starting material or chiral auxiliary. Its defined stereochemistry can be transferred through subsequent reaction steps to build complex chiral targets.

  • Opioid Receptor Agonists: The (R)-enantiomer is employed as a precursor to prepare the N-substituent of certain 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.

  • Chiral Probes: It can be used as a chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine.[5][6]

  • Optically Active Compounds: The compound has been used in the synthesis of optically active 1,4-dihydropyridines, a class of molecules with significant therapeutic applications.[5][6]

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final API start (R)-2-Methoxy- 2-phenylethanol inter Synthesis of N-substituent start->inter Multi-step conversion final Potent Opioid Receptor Agonist inter->final Coupling to scaffold

Sources

The Discovery and Synthesis of 2-Methoxy-2-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Historical and Mechanistic Perspective

The exploration of epoxide chemistry has been a cornerstone of synthetic organic chemistry, providing versatile intermediates for the construction of complex molecules. Within this realm, the synthesis of 2-Methoxy-2-phenylethanol stands as a classic example of the regioselective ring-opening of an epoxide, a reaction governed by fundamental electronic and steric principles. While the compound itself has found applications as a chiral probe and a precursor in the synthesis of more complex molecules, its initial discovery is rooted in the fundamental studies of epoxide reactions.

An early and significant report on the synthesis of what was then referred to as β-methoxy-β-phenylethyl alcohol was published by Wilson Reeve and Isaiah Christoffel in 1950 in the Journal of the American Chemical Society. Their work on the reactions of phenyl-substituted epoxides helped to elucidate the principles of nucleophilic attack on strained three-membered rings, providing a foundational methodology for the preparation of this and related compounds. This guide will delve into the core principles of this discovery, offering a detailed protocol for its synthesis, an explanation of the underlying mechanism, and the characterization data required to validate its formation.

Synthetic Strategy: The Acid-Catalyzed Methanolysis of Styrene Oxide

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed ring-opening of styrene oxide with methanol. This reaction is a textbook example of nucleophilic addition to an epoxide, where the choice of a protic nucleophile (methanol) and an acid catalyst dictates the regioselectivity of the outcome.

Causality of Experimental Choices
  • Styrene Oxide as the Substrate: Styrene oxide is an ideal starting material due to the electronic asymmetry of the epoxide ring. The benzylic carbon is adjacent to the phenyl group, which can stabilize a partial positive charge through resonance. This inherent electronic bias makes the benzylic carbon the preferential site for nucleophilic attack.

  • Methanol as the Nucleophile and Solvent: Methanol serves a dual role in this synthesis. As the solvent, its high concentration (being the bulk medium) drives the reaction forward according to Le Châtelier's principle. More importantly, it acts as the nucleophile, with the oxygen atom's lone pair of electrons attacking the electrophilic carbon of the epoxide.

  • Acid Catalysis: In the absence of a catalyst, the ring-opening of styrene oxide by methanol is slow. The introduction of a catalytic amount of a strong acid (e.g., sulfuric acid) is crucial. The acid protonates the epoxide oxygen, making the ring significantly more susceptible to nucleophilic attack by weakening the C-O bonds and increasing the electrophilicity of the ring carbons.

Reaction Mechanism

The acid-catalyzed methanolysis of styrene oxide proceeds through a mechanism that has features of both SN1 and SN2 reactions.

  • Protonation of the Epoxide: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by the acid catalyst. This step activates the epoxide for nucleophilic attack.

  • Nucleophilic Attack: The methanol molecule then attacks one of the carbons of the protonated epoxide. Due to the presence of the phenyl group, the benzylic carbon can better stabilize the developing positive charge in the transition state. This leads to a preferential attack at the more substituted (benzylic) carbon, a hallmark of an SN1-like character. The attack occurs from the side opposite to the C-O bond, leading to an inversion of stereochemistry if the starting epoxide is chiral.

  • Deprotonation: The final step is the deprotonation of the oxonium ion intermediate by another molecule of methanol or the conjugate base of the acid catalyst, regenerating the catalyst and yielding the final product, this compound.

G Figure 1: Reaction Mechanism of Acid-Catalyzed Methanolysis of Styrene Oxide styrene_oxide Styrene Oxide protonated_epoxide Protonated Epoxide styrene_oxide->protonated_epoxide Protonation methanol Methanol (CH3OH) h_plus H+ (catalyst) oxonium_ion Oxonium Ion Intermediate protonated_epoxide->oxonium_ion Nucleophilic Attack by Methanol product This compound oxonium_ion->product Deprotonation

Caption: Figure 1: Reaction Mechanism of Acid-Catalyzed Methanolysis of Styrene Oxide

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. It is crucial to perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Styrene oxide (97%)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene oxide (e.g., 5.0 g, 41.6 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the solution. An exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether (25 mL each).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification (Optional): The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

G Figure 2: Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Styrene Oxide in Methanol B Add Catalytic H2SO4 A->B C Reflux for 2-3 hours B->C D Cool to Room Temperature C->D E Neutralize with NaHCO3 D->E F Extract with Diethyl Ether E->F G Wash and Dry Organic Layer F->G H Remove Solvent (Rotary Evaporation) G->H I Vacuum Distillation (Optional) H->I J J I->J Pure this compound

Caption: Figure 2: Experimental Workflow for the Synthesis of this compound

Characterization and Data Analysis

Validation of the successful synthesis of this compound relies on the analysis of its physical and spectroscopic properties.

Physical Properties
PropertyValue
Appearance Colorless oil
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 237 °C (lit.)
Density 1.061 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.519 (lit.)
Spectroscopic Data

Spectroscopic analysis provides unambiguous structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for identifying the different types of protons in the molecule. For this compound, the expected signals are:

    • A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

    • A doublet of doublets around δ 4.2-4.3 ppm for the methine proton (CH) adjacent to the phenyl group and the methoxy group.

    • A multiplet or two separate signals around δ 3.6-3.7 ppm for the two diastereotopic protons of the methylene group (CH₂).

    • A sharp singlet around δ 3.3 ppm for the three protons of the methoxy group (OCH₃).

    • A broad singlet for the hydroxyl proton (OH), the chemical shift of which can vary depending on the concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:

    • Signals for the aromatic carbons, with the ipso-carbon (the one attached to the rest of the molecule) appearing around δ 138 ppm.

    • A signal for the benzylic methine carbon (CH) around δ 84 ppm.

    • A signal for the methylene carbon (CH₂) around δ 67 ppm.

    • A signal for the methoxy carbon (OCH₃) around δ 56 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands:

    • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

    • C-H stretching bands for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).

    • C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

    • A strong C-O stretching band for the ether and alcohol functionalities (around 1050-1150 cm⁻¹).

Safety Considerations

  • Styrene oxide is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

  • Methanol is toxic and flammable. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable and should be handled away from any ignition sources.

Conclusion

The synthesis of this compound via the acid-catalyzed methanolysis of styrene oxide is a fundamentally important transformation that illustrates key principles of organic chemistry. The historical context provided by the work of Reeve and Christoffel highlights the long-standing interest in understanding and controlling the reactivity of epoxides. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate.

References

  • Reeve, W., & Christoffel, I. (1950). The Reaction of Styrene Oxide with Methanol. Journal of the American Chemical Society, 72(4), 1480–1482. [Link]
  • Shi, X.-L., Sun, B., Hu, Q., Chen, Y., & Duan, P. (2019). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. RSC Advances, 9(34), 19585-19594. [Link]

basic characteristics of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics of 2-Methoxy-2-phenylethanol

Introduction: Defining this compound

This compound is a chiral aromatic alcohol that serves as a valuable building block and analytical tool in synthetic organic chemistry. Structurally, it comprises a phenyl group and a primary alcohol, with a methoxy group attached to the benzylic carbon. This arrangement creates a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol. Its utility is rooted in its bifunctional nature—possessing both a nucleophilic hydroxyl group and a chiral center that can influence stereochemical outcomes in reactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectral characterization, and applications for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, application in reactions, and purification. The compound is a liquid at room temperature with a relatively high boiling point, consistent with its ability to form hydrogen bonds via the hydroxyl group.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1][2][3]
CAS Number 2979-22-8 (Racemate)[1][3]
17628-72-7 ((R)-enantiomer)[2][4]
66051-01-2 ((S)-enantiomer)[5][6]
Appearance Liquid[2][3]
Boiling Point 237-239.9 °C at 760 mmHg[1][3][7]
65 °C at 0.1 mmHg[2]
Density 1.061 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.519 - 1.522[1][2][3]
Flash Point 97.8 - 98 °C (closed cup)[1][2][3]
pKa 14.18 ± 0.10 (Predicted)[1][8]
LogP 1.21 - 1.37[1]

Synthesis and Purification: An Experimental Protocol

A prevalent and efficient method for synthesizing this compound is the regioselective ring-opening of styrene oxide with methanol. The choice of catalyst (acidic or basic) is critical as it dictates which carbon of the epoxide ring is attacked by the methanol nucleophile. To favor the formation of the desired product, where the methoxy group is at the benzylic position (C2), an acid-catalyzed mechanism is typically employed. This is because the protonated epoxide intermediate can be stabilized by the adjacent phenyl ring, leading to preferential nucleophilic attack at the more substituted carbon.

Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification StyreneOxide Styrene Oxide Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) StyreneOxide->Catalyst Methanol Methanol (Solvent & Nucleophile) Methanol->Catalyst Stirring Stirring at Room Temp Catalyst->Stirring Quench Quench with Base (e.g., NaHCO₃ soln) Stirring->Quench Extraction Extraction with Organic Solvent (e.g., EtOAc) Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Acid-catalyzed synthesis workflow from styrene oxide.

Step-by-Step Methodology
  • Reaction Setup: To a solution of styrene oxide (1.0 eq) in excess methanol (which acts as both reactant and solvent), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 eq) at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (styrene oxide) is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is crucial to prevent undesired side reactions during workup.

  • Extraction: The excess methanol is removed under reduced pressure. The resulting aqueous residue is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane to transfer the product into the organic phase.

  • Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. The organic phase is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After filtering off the drying agent, the solvent is evaporated in vacuo. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[3][7]

Spectral Data and Structural Elucidation

Characterization and confirmation of the structure of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals confirming the structure. Key chemical shifts (δ) are observed around 7.24-7.36 ppm as a multiplet for the 5 aromatic protons of the phenyl group. A doublet of doublets appears around 4.20 ppm, corresponding to the proton on the chiral center (CH-O). The two diastereotopic protons of the CH₂OH group appear as a multiplet between 3.57-3.68 ppm. A sharp singlet for the methoxy (OCH₃) protons is found at approximately 3.27 ppm, and a broad singlet for the hydroxyl (OH) proton is typically seen around 2.85 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum further validates the structure. The phenyl carbons appear in the aromatic region (127-139 ppm), with the ipso-carbon at δ 138.4 ppm. The key signals for the aliphatic portion are the chiral carbon (C-O) at δ 84.3 ppm, the primary alcohol carbon (CH₂OH) at δ 67.3 ppm, and the methoxy carbon (OCH₃) at δ 55.7 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that identify the functional groups. A strong, broad absorption is observed in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong C-O stretching band for the ether linkage is typically found near 1100 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns include the loss of a methoxy group or the cleavage of the C-C bond between the two oxygenated carbons, leading to characteristic fragment ions.[12]

Key Reactions and Applications

This compound is more than a simple alcohol; its chiral nature makes it a valuable asset in asymmetric synthesis and analysis.

  • Chiral Probe: The enantiomers of this compound are employed as chiral probes. For instance, (S)-2-methoxy-2-phenylethanol was used to determine the absolute configuration of the active (-) enantiomer of the drug amlodipine.[1][8]

  • Synthesis of Chiral Ligands and Auxiliaries: The hydroxyl group can be readily functionalized to prepare a variety of chiral ligands or derivatizing agents used in asymmetric catalysis and resolution of racemates.

  • Precursor for Biologically Active Molecules: It serves as a precursor in the synthesis of more complex molecules. It has been used in the synthesis of optically active 1,4-dihydropyridines, a class of compounds known for their cardiovascular activity.[1][8] It has also been used as a precursor to prepare key intermediates for potent opioid receptor agonists.[2]

  • Catalyst for Ring-Opening Reactions: The molecule itself has been identified as an effective catalyst for the ring-opening of epoxides, demonstrating its utility beyond being just a synthetic building block.[13]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3][5] It causes skin and serious eye irritation and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][3]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][8] It is classified as a combustible liquid.[2][3]

  • First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[14]

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical and spectral properties. Its importance in modern organic chemistry is underscored by its application as a chiral building block, analytical probe, and precursor to complex, biologically relevant molecules. A thorough understanding of its synthesis, characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in research and development.

References

  • This compound - LookChem. LookChem. [Link]
  • This compound | CAS#:2979-22-8 | Chemsrc. Chemsrc. [Link]
  • This compound - Stenutz. Stenutz. [Link]
  • Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]
  • (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 - PubChem. National Institutes of Health (NIH). [Link]
  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • 2-METHOXYETHANOL EXTRA PURE - Loba Chemie. Loba Chemie. [Link]
  • Safety Data Sheet: ≥99 %, - Carl ROTH. Carl ROTH. [Link]
  • 2-Methoxy-2-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
  • 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem. National Institutes of Health (NIH). [Link]

Sources

introduction to 2-Methoxy-2-phenylethanol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry and Applications of 2-Methoxy-2-phenylethanol

This guide provides a comprehensive technical overview of this compound, a chiral alcohol with significant utility in synthetic chemistry and drug development. We will delve into its core chemical properties, established synthesis and resolution protocols, spectroscopic characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

This compound is an organic compound featuring a primary alcohol, a methoxy ether, and a phenyl group attached to the same stereocenter. This unique structural arrangement imparts chirality, making its enantiomers, (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol, valuable precursors and chiral probes in asymmetric synthesis. Its utility spans from the synthesis of optically active 1,4-dihydropyridines to serving as a key intermediate in the development of potent opioid receptor agonists.[1][2] This guide will explore the fundamental chemistry that underpins these advanced applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its effective application in research.

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity and chiral properties.

Caption: Molecular structure of this compound.

Core Properties

The physical properties of this compound are essential for planning reactions, purifications, and for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [3][4][5]
CAS Number (Racemate) 2979-22-8[3][5]
CAS Number (R)-enantiomer 17628-72-7[6]
CAS Number (S)-enantiomer 66051-01-2[6]
Appearance Liquid[5]
Boiling Point ~237-239.9 °C at 760 mmHg[1][3][5]
Density ~1.061 g/mL at 25 °C[1][5]
Refractive Index (n20/D) ~1.519-1.522[1][3][5]
Flash Point ~98 °C (208.4 °F) - closed cup[5][7]
pKa 14.18 ± 0.10 (Predicted)[1][7]
Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound. The following data are characteristic of its structure.

TechniqueCharacteristic FeaturesSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.36-7.24 (m, 5H, Ar-H), 4.20 (dd, 1H, CH-O), 3.68-3.57 (m, 2H, CH₂-OH), 3.27 (s, 3H, O-CH₃), 2.85 (s, 1H, OH)[8]
¹³C NMR (101 MHz, CDCl₃) δ 138.4 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 84.3 (CH-O), 67.3 (CH₂-OH), 55.7 (O-CH₃)[8]
IR Spectroscopy Broad peak ~3400 cm⁻¹ (O-H stretch), peaks ~3000-2800 cm⁻¹ (C-H stretch), peak ~1100 cm⁻¹ (C-O stretch)[9]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 152.08[3][10]

Synthesis and Enantiomeric Resolution

The preparation of this compound is most commonly achieved through the ring-opening of styrene oxide. The chirality of the final product necessitates a subsequent resolution step if a single enantiomer is desired.

Synthetic Pathway: Ring-Opening of Styrene Oxide

The synthesis relies on the nucleophilic attack of methanol on the epoxide ring of styrene oxide. This reaction is typically catalyzed by an acid or base. The regioselectivity of the attack is a key consideration; attack at the benzylic carbon is favored, leading to the desired product.

Synthesis_Pathway Styrene_Oxide Styrene Oxide Intermediate Protonated/Activated Epoxide Styrene_Oxide->Intermediate Activation Methanol Methanol (CH₃OH) Methanol->Intermediate Nucleophilic Attack Catalyst Acid or Base Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Ring-Opening

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a standard laboratory procedure for the synthesis from styrene oxide.

Materials:

  • Styrene oxide (1.0 eq)

  • Methanol (used as solvent and reagent)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve styrene oxide in an excess of methanol.

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Causality Note: The acid protonates the epoxide oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. To the remaining residue, add water and extract the product with diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product via fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

Enantiomeric Resolution

For applications requiring enantiopure material, the racemic mixture must be resolved. Enzymatic resolution is a highly effective method.[3] For example, a lipase enzyme can be used to selectively acylate one of the enantiomers, allowing for the easy separation of the resulting ester from the unreacted alcohol. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative-scale separations.[11]

Key Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of chemical research and pharmaceutical development.

  • Chiral Probe: The (S)-enantiomer has been used as a chiral probe to determine the absolute configuration of other molecules, such as the active (-) enantiomer of the drug amlodipine.[1][2][7] The known stereochemistry of the probe allows for the unambiguous assignment of the unknown center after derivatization.

  • Synthesis of Optically Active Compounds: It is a precursor in the synthesis of optically active 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities.[1][2]

  • Advanced Intermediates: The (R)-enantiomer is used to prepare key intermediates for complex molecular architectures. Examples include:

    • (-)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, an intermediate for C4-symmetric tetraalkoxyresorcinarenes.

    • As an N-substituent for 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.

  • Catalysis and Polymerization: It serves as a catalyst for the ring-opening of epoxides and its derivatives, like sodium methoxyphenylethoxide (Na-MPE), can act as an oxy-initiator in anionic polymerization.[12]

Caption: Key applications derived from the enantiomers of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a combustible liquid and presents several health hazards upon exposure.[5]

Hazard Identification
Hazard ClassClassificationSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[5]
Handling and PPE Protocol

A self-validating system for handling this chemical involves consistent adherence to the following best practices.

Protocol: Safe Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[13]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, type ABEK (EN14387) respirator filter).[5]

    • Body Protection: Wear a standard laboratory coat to prevent skin contact.[13]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from ignition sources.[1][13] The storage class is 10 for combustible liquids.[5]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

References

  • Chemsrc. (n.d.). This compound | CAS#:2979-22-8.
  • Chemdad Co., Ltd. (n.d.). This compound.
  • Molbase. (n.d.). This compound - 2979-22-8.
  • The Royal Society of Chemistry. (n.d.). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols.
  • The Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols.
  • LookChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyethanol ≥99 %.
  • Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • Amerigo Scientific. (n.d.). (R)-(−)-2-Methoxy-2-phenylethanol (98%).
  • Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry.
  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol.
  • ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol].
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • MDPI. (n.d.). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.

Sources

2-Methoxy-2-phenylethanol safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Methoxy-2-phenylethanol

Foreword for the Modern Researcher

In contemporary drug discovery and chemical synthesis, a profound understanding of a reagent's safety profile is not merely a regulatory formality but a cornerstone of scientific excellence and ethical laboratory practice. This compound, a chiral alcohol utilized in asymmetric synthesis, presents a case study in the necessity of rigorous hazard assessment. This guide moves beyond a simple recitation of material safety data sheet (MSDS) information. It is designed to provide senior researchers, scientists, and drug development professionals with a synthesized, in-depth perspective on the known and unknown risks associated with this compound. Our objective is to explain the causality behind safety protocols, empowering you to conduct a more informed risk assessment and foster a culture of safety within your laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS: 2979-22-8) is a colorless liquid organic compound.[1] Its utility in research, particularly as a chiral building block, stems from its dual functional groups—a hydroxyl and a methoxy group—attached to a stereocenter.[2] A comprehensive understanding of its physical properties is the first step in a robust risk assessment, as these characteristics dictate its behavior in the laboratory environment, influencing factors from evaporation rates to storage requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [4]
CAS Number 2979-22-8 (Racemate)[5]
66051-01-2 ((S)-(+)-enantiomer)[4][6]
17628-72-7 ((R)-(-)-enantiomer)[1]
Appearance Colorless liquid[1]
Boiling Point 237-239.9 °C at 760 mmHg[3][5]
Density ~1.06 g/mL at 25 °C[5]
Flash Point 97.8 - 98 °C (208.4 °F) - closed cup[3][6]
Refractive Index ~1.519 - 1.522 (n20/D)[3]
Water Solubility Soluble[7]
Storage Temperature Room Temperature; Sealed in dry[5][7]

Note: Properties are generally consistent across racemic and enantiopure forms.

The relatively high boiling point suggests low volatility at standard temperature and pressure, but the primary concern is its classification as a combustible liquid, with a flash point just below 100°C.[6][8] This necessitates careful management of ignition sources, a topic further explored in Section 6.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates multiple acute hazards.[4] It is crucial to note that while one supplier's safety data sheet for the (R)-(-)-enantiomer did not list it as hazardous under OSHA's 2012 standard, multiple other sources, including aggregated notifications to the European Chemicals Agency (ECHA), classify the compound as hazardous.[1][4] In the interest of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
(Source: Aggregated data from PubChem, Sigma-Aldrich)[4][6][8]

These classifications mandate specific handling protocols. The "Harmful" designation (Category 4) for acute toxicity across oral, dermal, and inhalation routes signifies that exposure can lead to significant health effects, while the irritation warnings necessitate robust personal protective equipment (PPE) to prevent contact.

Section 3: Toxicological Profile: Evaluating the Knowns and Unknowns

While the GHS classification provides a clear warning of acute effects, a deeper dive into the toxicological data reveals significant gaps. For many specialty research chemicals, comprehensive toxicological studies, particularly regarding chronic exposure, are often unavailable.

Acute Toxicity: The H-statements (H302, H312, H332) are based on data indicating that short-term exposure via swallowing, skin contact, or inhalation can cause adverse health effects.[4] The primary mechanism of action is likely local irritation and systemic effects following absorption.

Irritation: The classification as a skin and eye irritant (H315, H319) is straightforward.[4] Direct contact can cause inflammation, redness, and pain. The potential for respiratory irritation (H335) means that inhalation of vapors or aerosols can lead to discomfort and inflammation of the respiratory tract.[4]

Chronic Toxicity, Carcinogenicity, and Mutagenicity: A critical finding is the lack of comprehensive long-term toxicity data. A safety data sheet for the (R)-enantiomer explicitly states, "The toxicological properties have not been fully investigated."[1] No information was found classifying this compound as a carcinogen or mutagen.[1] This absence of data does not equate to an absence of risk. For novel or sparsely studied compounds, a precautionary principle is the most scientifically sound approach. Researchers should handle this compound as if it could have potential long-term effects, minimizing exposure at all times.

Section 4: Exposure Controls and Personal Protection

Given the known acute hazards and the unknown long-term risks, a multi-layered approach to exposure control is required. This follows the established "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on PPE.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research Use) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, prioritizing the most effective measures.

Engineering Controls: The single most effective engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This contains vapors and aerosols at the source, protecting the user from inhalation exposure.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards outlined in this guide and the corresponding SOPs.

  • Access Control: Limit access to areas where the chemical is stored and used to authorized personnel only.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[9]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly after use.[9]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If engineering controls fail or for emergency response, use a respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[6]

Section 5: Handling, Storage, and Spill Management

Proper handling and storage are critical for preventing accidental exposure and incidents.

Protocol 1: Safe Laboratory Handling

  • Preparation: Before starting, ensure a chemical fume hood is operational. Clear the workspace of unnecessary items. Have a spill kit readily accessible.

  • PPE Donning: Put on all required PPE as described in Section 4.

  • Chemical Transport: Transport the chemical in a secondary container to and from the storage area.

  • Aliquotting/Weighing: Perform all transfers, aliquotting, and weighing of the liquid inside the chemical fume hood.

  • Reaction Setup: Keep all reaction vessels containing this compound within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a properly labeled hazardous waste container.

  • Decontamination: After use, decontaminate the work surface within the fume hood.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination, washing hands thoroughly afterward.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] It should be stored in a cabinet designated for combustible liquids, away from heat, sparks, open flames, and strong oxidizing agents.[10]

Protocol 2: Emergency Response to Spills

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control Ignition Sources: Remove all sources of ignition from the area.[11]

  • Containment: Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, dry sand, or a commercial sorbent.[11]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor and environmental health and safety office, as required by institutional policy.

Section 6: Fire and Explosion Hazards

This compound is a combustible liquid with a flash point of approximately 98°C.[6] While not classified as flammable, it will burn if heated to its flash point and exposed to an ignition source.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct stream of water, as it may spread the fire.

  • Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.

cluster_0 Fire Hazard Logic Heat Heat/Ignition Source (>98°C) Fire Fire Heat->Fire Fuel This compound Fuel->Fire Oxygen Oxygen (Air) Oxygen->Fire

Caption: The fire triangle as it applies to this compound.

Section 7: Ecological Information

Detailed ecotoxicity data for this compound is sparse. One safety data sheet notes that persistence in the environment is unlikely and that it will likely be mobile due to its volatility.[1] However, it also carries the general warning, "Do not empty into drains."[1] Without specific data on aquatic toxicity (e.g., LC50 for fish or daphnia), any release to the environment should be considered potentially harmful. All waste must be disposed of through official hazardous waste channels.

Section 8: Regulatory Information

  • Occupational Exposure Limits (OELs): No specific OELs (e.g., from OSHA or ACGIH) have been established for this compound.[1][9] This reinforces the need for stringent engineering controls and work practices to keep exposure As Low As Reasonably Achievable (ALARA).

  • Transportation: Not typically regulated as a hazardous material for transport, but regulations may vary.

  • Waste Disposal: Must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Proactive Safety

The safe use of this compound in a research setting is predicated on a clear-eyed assessment of its known acute hazards and a cautious respect for its unknown chronic effects. The data compels a handling philosophy rooted in the precautionary principle: minimize all routes of exposure through the consistent application of engineering controls, administrative protocols, and personal protective equipment. By understanding the causality behind these safety measures, from the compound's combustible nature to its irritant and toxic properties, researchers can not only protect themselves but also uphold the highest standards of scientific integrity and laboratory safety.

References

  • Chemsrc. (2025). This compound | CAS#:2979-22-8.
  • National Center for Biotechnology Information. (n.d.). (S)-(+)-2-Methoxy-2-phenylethanol. PubChem.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • Fisher Scientific. (2024). Safety Data Sheet: (R)-(-)-2-Methoxy-2-phenylethanol.
  • Sigma-Aldrich. (n.d.). (R)-(-)-2-Methoxy-2-phenylethanol 98%.
  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Methoxy-2-phenylethanol 98%.
  • Guidechem. (n.d.). (R)-(-)-2-methoxy-2-phenylethanol 17628-72-7.
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2-Methoxyethanol.
  • LookChem. (n.d.). This compound.
  • Biosynth. (n.d.). This compound.
  • ChemicalBook. (2025). Safety Data Sheet: (R)-(-)-2-METHOXY-2-PHENYLETHANOL.
  • Chemos GmbH & Co.KG. (n.d.).
  • ChemicalBook. (2025). This compound.
  • Chemdad. (n.d.). This compound.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomers of 2-Methoxy-2-phenylethanol

Foreword: The Imperative of Chirality in Modern Chemistry

In the realm of molecular science, the concept of chirality stands as a fundamental pillar, profoundly influencing the biological and pharmacological properties of compounds. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit remarkably different effects within a chiral environment like the human body. One enantiomer might elicit a desired therapeutic response, while its counterpart could be inert or, in some infamous cases, dangerously toxic[1]. This dichotomy underscores the critical need for robust methods to separate, identify, and control the stereochemistry of chiral molecules in research and drug development. This guide provides a comprehensive technical overview of the enantiomers of this compound, a valuable chiral building block, offering insights into its resolution, analysis, and application.

Introduction to this compound: A Versatile Chiral Synthon

This compound (C₆H₅CH(OCH₃)CH₂OH) is a chiral alcohol containing a stereocenter at the carbon atom bonded to the phenyl and methoxy groups. This structure, possessing both a hydroxyl and an ether functional group, makes it a versatile precursor and chiral probe in asymmetric synthesis.[2][3] The presence of this single chiral center gives rise to two distinct enantiomers: (R)-(-)-2-Methoxy-2-phenylethanol and (S)-(+)-2-Methoxy-2-phenylethanol.

G racemate Racemic this compound ((R)-MPE & (S)-MPE) reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction reagents Acyl Donor (e.g., Vinyl Acetate) reagents->reaction enzyme Lipase Enzyme (e.g., Candida antarctica Lipase B) enzyme->reaction mixture Mixture of Products reaction->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation product_S (S)-MPE (Unreacted Alcohol) separation->product_S  Lower Polarity product_R_ester (R)-MPE Acetate (Ester) separation->product_R_ester  Higher Polarity hydrolysis Hydrolysis (e.g., NaOH) product_R_ester->hydrolysis product_R (R)-MPE hydrolysis->product_R G cluster_input Enantiopure this compound cluster_output Key Applications enantiomer {(R)-MPE | (S)-MPE} probe Chiral Probe Determination of Absolute Configuration enantiomer->probe Stereochemical Elucidation opioid Precursor Potent Opioid Receptor Agonists enantiomer->opioid Asymmetric Synthesis dhp Intermediate Optically Active 1,4-Dihydropyridines enantiomer->dhp Scaffold Synthesis

Sources

An In-depth Technical Guide to (R)-(-)-2-Methoxy-2-phenylethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Methoxy-2-phenylethanol is a chiral alcohol that serves as a valuable building block and chiral auxiliary in modern organic synthesis. Its unique structural features, combining a stereogenic center with both ether and alcohol functionalities, make it a versatile tool for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, and key applications in research and development, particularly within the pharmaceutical industry.

Physicochemical and Chiral Properties

(R)-(-)-2-Methoxy-2-phenylethanol is a colorless liquid at room temperature, characterized by a specific optical rotation due to its chiral nature. The accurate determination of its properties is crucial for its application in stereoselective synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 17628-72-7[1]
Appearance Colorless liquid[1]
Density 1.05 g/mL at 25 °C[1]
Boiling Point 65 °C at 0.1 mmHg[1]
Refractive Index (n²⁰/D) 1.52[1]
Optical Rotation ([α]²⁰/D) -133° (c=1 in acetone)[1]
Enantiomeric Excess (ee) >99% (GLC)[1]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of (R)-(-)-2-Methoxy-2-phenylethanol is essential for its identification and for monitoring reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.36-7.24 (m, 5H, Ar-H): Multiplet corresponding to the five protons of the phenyl group.

  • δ 4.20 (dd, J = 8.3, 3.9 Hz, 1H, CH-O): Doublet of doublets for the methine proton at the stereogenic center, coupled to the two diastereotopic methylene protons.

  • δ 3.68-3.57 (m, 2H, CH₂-OH): Multiplet for the two diastereotopic protons of the methylene group adjacent to the hydroxyl group.

  • δ 3.27 (s, 3H, OCH₃): Singlet for the three protons of the methoxy group.

  • δ 2.85 (s, 1H, OH): Broad singlet for the hydroxyl proton.

¹³C NMR (101 MHz, CDCl₃):

  • δ 138.4 (Ar-C): Quaternary carbon of the phenyl group.

  • δ 128.8 (Ar-CH): Aromatic methine carbons.

  • δ 128.4 (Ar-CH): Aromatic methine carbons.

  • δ 127.2 (Ar-CH): Aromatic methine carbons.

  • δ 84.3 (CH-O): Methine carbon of the stereogenic center.

  • δ 67.3 (CH₂-OH): Methylene carbon adjacent to the hydroxyl group.

  • δ 55.7 (OCH₃): Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenylethanol shows characteristic absorption bands that confirm its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. The peaks in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching of the aromatic ring, while the absorptions between 3000 and 2800 cm⁻¹ correspond to the C-H stretching of the aliphatic portions of the molecule. The C-O stretching vibrations for the alcohol and ether functionalities typically appear in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-methoxy-2-phenylethanol is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this molecule, a significant fragment would be the benzylic cation formed by cleavage of the C-C bond adjacent to the phenyl ring, resulting in a peak at m/z 121 (C₈H₉O⁺). Another prominent fragmentation would be the loss of the CH₂OH group, leading to a fragment at m/z 121. The loss of the methoxy group would result in a fragment at m/z 121. A base peak at m/z 105, corresponding to the benzoyl cation (C₇H₅O⁺), can also be observed due to rearrangement and fragmentation.

Enantioselective Synthesis

The most efficient method for preparing enantiomerically pure (R)-(-)-2-Methoxy-2-phenylethanol is through the kinetic resolution of racemic styrene oxide. The hydrolytic kinetic resolution (HKR) catalyzed by chiral salen-Co(III) complexes is a particularly powerful and widely used method.[2]

Reaction Principle: Hydrolytic Kinetic Resolution (HKR)

HKR is a process in which one enantiomer of a racemic epoxide reacts faster with a nucleophile (in this case, water) in the presence of a chiral catalyst, leaving the unreacted epoxide enriched in the other enantiomer. For the synthesis of (R)-(-)-2-Methoxy-2-phenylethanol, the goal is to selectively hydrolyze (S)-styrene oxide, leaving behind enantiomerically enriched (R)-styrene oxide. This (R)-epoxide can then be ring-opened with methanol under acidic or basic conditions to yield the desired product.

G rac_styrene_oxide Racemic Styrene Oxide catalyst Chiral (R,R)-Salen-Co(III) Catalyst + H₂O rac_styrene_oxide->catalyst HKR R_styrene_oxide (R)-Styrene Oxide (enantioenriched) methanol Methanol (MeOH) H⁺ or OH⁻ R_styrene_oxide->methanol Ring-opening S_diol (S)-1-Phenyl-1,2-ethanediol R_product (R)-(-)-2-Methoxy-2-phenylethanol catalyst->R_styrene_oxide catalyst->S_diol methanol->R_product

Caption: Synthetic workflow for (R)-(-)-2-Methoxy-2-phenylethanol.

Detailed Experimental Protocol

Step 1: Hydrolytic Kinetic Resolution of Racemic Styrene Oxide

  • Catalyst Preparation: A chiral (R,R)-salen-Co(II) complex is activated by oxidation with acetic acid in the presence of air to form the active (R,R)-salen-Co(III)OAc catalyst.

  • Reaction Setup: To a solution of racemic styrene oxide (1.0 equiv) in a suitable solvent (e.g., THF or neat), is added the chiral (R,R)-salen-Co(III)OAc catalyst (typically 0.1-1 mol%).

  • Addition of Water: Water (0.5-0.6 equiv) is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The substoichiometric amount of water is crucial for achieving high enantiomeric excess of the unreacted epoxide.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC to determine the conversion of the starting material. The reaction is typically stopped at around 50-55% conversion to maximize the yield and enantiomeric excess of the remaining (R)-styrene oxide.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by removing the catalyst and separating the unreacted (R)-styrene oxide from the diol product. This can be achieved by column chromatography or distillation.

Step 2: Methanolysis of (R)-Styrene Oxide

  • Reaction Setup: The enantiomerically enriched (R)-styrene oxide is dissolved in an excess of methanol, which acts as both the solvent and the nucleophile.

  • Catalysis: The ring-opening can be catalyzed by either an acid (e.g., a catalytic amount of sulfuric acid or a Lewis acid) or a base (e.g., sodium methoxide).

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until the starting material is fully consumed (monitored by TLC or GC).

  • Workup and Purification: The reaction is quenched, and the excess methanol is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford pure (R)-(-)-2-Methoxy-2-phenylethanol.

Mechanism of Stereochemical Control

The high enantioselectivity of the HKR is attributed to a bimetallic mechanism where two chiral salen-Co(III) complexes cooperate.[3] One complex acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (hydroxide). The specific geometry of the transition state, dictated by the chiral salen ligand, favors the reaction of one enantiomer of the epoxide over the other. The subsequent methanolysis of the epoxide proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter.

G cluster_0 HKR Transition State cluster_1 Methanolysis Co1 Co(III) Epoxide (S)-Styrene Oxide Co1->Epoxide Lewis Acid Activation Salen1 (R,R)-Salen Co1->Salen1 Co2 Co(III) H2O H₂O Co2->H2O Nucleophile Delivery Salen2 (R,R)-Salen Co2->Salen2 H2O->Epoxide Nucleophilic Attack R_Epoxide (R)-Styrene Oxide Product (R)-Product R_Epoxide->Product MeOH MeOH MeOH->R_Epoxide SN2 Attack (Inversion)

Caption: Mechanism of stereocontrol in the synthesis.

Applications in Asymmetric Synthesis

(R)-(-)-2-Methoxy-2-phenylethanol is not only a synthetic target but also a valuable tool in asymmetric synthesis, primarily as a chiral auxiliary.

Principle of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The auxiliary can often be recovered and reused.

Example: Diastereoselective Alkylation

While specific examples of (R)-(-)-2-Methoxy-2-phenylethanol as a chiral auxiliary are not as widespread as more common auxiliaries like Evans oxazolidinones, its structural motif can be incorporated into systems for diastereoselective reactions. For instance, it can be used to form a chiral ester enolate for diastereoselective alkylation.

  • Formation of the Chiral Ester: (R)-(-)-2-Methoxy-2-phenylethanol is esterified with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding chiral ester.

  • Enolate Formation: The chiral ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. The stereochemistry of the enolate is influenced by the chiral auxiliary.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky phenyl group and the methoxy group of the chiral auxiliary block one face of the enolate, forcing the electrophile to approach from the less hindered face, leading to a high diastereomeric excess in the product.

  • Removal of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis or reduction, to yield the enantiomerically enriched carboxylic acid or alcohol, respectively.

Safety and Handling

(R)-(-)-2-Methoxy-2-phenylethanol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator when handling.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

(R)-(-)-2-Methoxy-2-phenylethanol is a chiral compound of significant utility in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with established methods for its enantioselective synthesis, make it a reliable tool for researchers. Its primary application as a precursor for more complex molecules, particularly in the pharmaceutical industry, underscores its importance. Furthermore, its potential as a chiral auxiliary in diastereoselective reactions offers additional avenues for its application in the synthesis of enantiomerically pure compounds. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-(-)-2-Methoxy-2-phenylethanol is set to increase.

References

  • Choi, S.-D., & Kim, G.-J. (2004). Enantioselective hydrolytic kinetic resolution of epoxides catalyzed by chiral Co(III) salen complexes immobilized in the membrane reactor.
  • Nielsen, L. P. C., & Jacobsen, E. N. (2013). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 135(41), 15571–15574.
  • Goyal, P., Zheng, X., & Weck, M. (2008). Enhanced Cooperativity in Hydrolytic Kinetic Resolution of Epoxides Using Poly(styrene) Resin-Supported Dendronized Co-(Salen) Catalysts.
  • Ovid. (n.d.). Enantioselective hydrolytic kinetic resolution of epoxides catalyzed by chiral Co(III) salen complexes immobilized in the membrane reactor.
  • NIST. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook.
  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15.
  • ResearchGate. (n.d.). The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate.
  • Doyle, M. P. (n.d.). Chiral Catalysts for Enantioselective Syntheses. Grantome.
  • Amerigo Scientific. (n.d.). (R)-(−)-2-Methoxy-2-phenylethanol (98%).
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 249-286). Springer.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-8.
  • Royal Society of Chemistry. (n.d.). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols.
  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Both Enantiomers of 2-(Dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol. Retrieved from [https://www.researchgate.net/publication/227389334_ChemInform_Abstract_Asymmetric_Synthesis_of_Both_Enantiomers_of_2-Dimethylamino-1-3-methoxy-2-1-methylethoxyphenyl]ethanol]([Link])
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns.
  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.
  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol].
  • Royal Society of Chemistry. (n.d.). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols.
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis.
  • Beilstein Journals. (n.d.). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban.

Sources

(S)-(+)-2-Methoxy-2-phenylethanol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(+)-2-Methoxy-2-phenylethanol: Properties, Synthesis, and Applications

Introduction

(S)-(+)-2-Methoxy-2-phenylethanol is a chiral alcohol that has garnered significant interest within the scientific community, particularly in the fields of synthetic organic chemistry and drug development. Its unique structural features—a stereogenic center bearing both a methoxy and a phenyl group, adjacent to a primary alcohol—make it a valuable and versatile chiral building block. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, synthesis, analytical characterization, and key applications, grounded in the perspective of a senior application scientist. The focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind methodological choices.

Physicochemical and Molecular Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. (S)-(+)-2-Methoxy-2-phenylethanol is a liquid at room temperature with a defined stereochemistry that is crucial for its function in asymmetric synthesis.

Table 1: Core Physicochemical Properties of (S)-(+)-2-Methoxy-2-phenylethanol

PropertyValueSource(s)
CAS Number 66051-01-2[1]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance Liquid
Density 1.054 g/mL at 25 °C
Boiling Point 65 °C at 0.1 mmHg; 237 °C (lit.)[3]
Refractive Index (n20/D) 1.52 (lit.)
Optical Activity [α]¹⁹/D +133°, c = 1 in acetone
Flash Point 98 °C (208.4 °F) - closed cup[3]
pKa 14.18 ± 0.10 (Predicted)[2][4]

Molecular Identifiers:

  • IUPAC Name: (2S)-2-methoxy-2-phenylethanol[1]

  • SMILES: COc1ccccc1

  • InChI Key: JDTUPLBMGDDPJS-SECBINFHSA-N[1]

Synthesis and Analytical Characterization

The utility of a chiral compound is directly dependent on the ability to synthesize it in high enantiomeric purity. The most common route involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture.

Synthesis via Asymmetric Reduction

A prevalent method for synthesizing chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone, 2-methoxy-1-phenylethanone. This approach leverages chiral catalysts or reagents to favor the formation of one enantiomer over the other.

G cluster_start Starting Material cluster_process Core Process cluster_end Final Product start 2-Methoxy-1-phenylethanone reduction Asymmetric Reduction (e.g., Chiral Borane Reagent) start->reduction 1. Introduce ketone to chiral reducing agent workup Aqueous Workup (Quenching) reduction->workup 2. Quench reaction extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction 3. Isolate organic phase purification Chromatography (Silica Gel) extraction->purification 4. Purify crude product product (S)-(+)-2-Methoxy-2-phenylethanol purification->product 5. Isolate pure enantiomer G cluster_start Chiral Precursor cluster_process Synthetic Elaboration cluster_end Target Molecule start (S)-2-Methoxy- 2-phenylethanol activation Activation of -OH Group (e.g., Tosylation) start->activation 1. Introduce leaving group cyclization Multi-step Cyclization & Functionalization activation->cyclization 2. Build molecular scaffold product Chiral N-substituted 6,7-benzomorphan cyclization->product 3. Final product formation

Sources

Methodological & Application

Application Notes and Protocols: The Role of 2-Methoxy-2-phenylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-2-phenylethanol as a chiral molecule in the field of asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document explores the synthesis, resolution, and documented applications of this chiral alcohol. While its use as a classical, removable chiral auxiliary is not extensively documented in peer-reviewed literature, this guide elucidates its role as a potent chiral building block and offers exploratory protocols for its potential application as a chiral auxiliary, thereby providing a foundational framework for further research and development.

Introduction: The Quest for Stereochemical Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.[1] Asymmetric synthesis, the process of creating a chiral molecule with a preference for one enantiomer, employs various strategies to achieve this goal.[2] One of the most established methods involves the use of a chiral auxiliary—a chiral moiety that is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled.[1]

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been successfully applied in numerous total syntheses.[1][3] These auxiliaries provide a rigid chiral environment that effectively biases the approach of reagents to one face of the substrate.

This compound is a chiral alcohol that possesses the fundamental characteristics of a potential chiral auxiliary: it is readily available in both enantiomeric forms, and its structure offers distinct steric and electronic features. However, a thorough review of the scientific literature indicates that its application as a traditional, removable chiral auxiliary in reactions such as enolate alkylations or aldol additions is not well-documented. Instead, its utility has been more prominently demonstrated as a chiral precursor or building block, where the chiral framework is incorporated into the final product.

This guide will therefore focus on the established applications of this compound in diastereoselective synthesis and provide a forward-looking perspective on its potential, yet underexplored, role as a classical chiral auxiliary.

Synthesis and Enantiomeric Resolution

The prerequisite for any application in asymmetric synthesis is the availability of the chiral molecule in high enantiopurity. This compound can be synthesized in its racemic form and subsequently resolved into its constituent enantiomers.

Synthesis of Racemic this compound

A common route to racemic this compound is the reduction of 2-methoxy-2-phenylacetic acid or its esters.

Protocol 1: Synthesis of Racemic this compound

  • Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 2-methoxy-2-phenylacetate in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Enantiomeric Resolution

Enzymatic resolution is an efficient method for separating the enantiomers of this compound.

Protocol 2: Enzymatic Resolution

  • Reaction Setup: In a suitable buffer (e.g., phosphate buffer), dissolve racemic this compound and an acyl donor (e.g., vinyl acetate).

  • Enzymatic Reaction: Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture and stir at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one of the enantiomers.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separation: Separate the unreacted alcohol from the acylated product by column chromatography. The ester can then be hydrolyzed back to the other enantiomer of the alcohol.

Application as a Chiral Building Block: Diastereoselective Synthesis of Resorcinarenes

A notable application of this compound is in the diastereoselective synthesis of tetraalkoxy[4]resorcinarenes. In this context, the chiral alcohol acts as a building block that imparts its stereochemistry to the final macrocyclic structure.[5]

Overview

Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol with an aldehyde. When a chiral aldehyde or a chiral alcohol is used to introduce chirality, the resulting resorcinarene can exist as multiple diastereomers. The use of enantiopure (–)-(2R)-2-methoxy-2-phenylethanol allows for a diastereoselective synthesis, yielding a specific stereoisomer of the resorcinarene.[5]

Experimental Protocol

Protocol 3: Diastereoselective Synthesis of a Tetraalkoxy[4]resorcinarene [5]

  • Synthesis of the Chiral Precursor: First, prepare (–)-3-[(2R)-2-methoxy-2-phenylethoxy]phenol from resorcinol monobenzoate and enantiopure (–)-(2R)-2-methoxy-2-phenylethanol.

  • Cyclization Reaction: In a suitable solvent (e.g., ethanol), dissolve the chiral phenol precursor and an aldehyde (e.g., acetaldehyde).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) to initiate the cyclotetramerization.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), during which the product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold solvent, and dry. The diastereomeric purity can be assessed by NMR spectroscopy and chiral HPLC.

Mechanism of Stereocontrol

The stereochemical outcome of the cyclization is directed by the chiral 2-methoxy-2-phenylethoxy groups. These bulky chiral substituents influence the conformation of the intermediates in the cyclization process, favoring the formation of one diastereomer over the others.

G cluster_0 Attachment of Chiral Moiety cluster_1 Diastereoselective Cyclization Resorcinol Resorcinol Chiral_Phenol Chiral Phenol Precursor Resorcinol->Chiral_Phenol Mitsunobu Reaction Chiral_Alcohol (R)-2-Methoxy-2- phenylethanol Chiral_Alcohol->Chiral_Phenol Resorcinarene Diastereomerically Enriched Resorcinarene Chiral_Phenol->Resorcinarene Acid-catalyzed Condensation Aldehyde Aldehyde Aldehyde->Resorcinarene

Figure 1. Workflow for the diastereoselective synthesis of resorcinarenes.

Exploratory Protocols for Application as a Chiral Auxiliary

While not extensively documented, the structural features of this compound suggest its potential as a chiral auxiliary in asymmetric reactions. The following protocols are proposed as a starting point for researchers interested in exploring this application. It is crucial to note that these are hypothetical workflows and will require significant optimization and validation.

Asymmetric Alkylation of a Carboxylic Acid Derivative

Conceptual Workflow:

  • Attachment of the Auxiliary: The chiral alcohol is esterified with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride).

  • Enolate Formation: The resulting ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The stereochemistry of the newly formed stereocenter is biased by the chiral auxiliary.

  • Cleavage of the Auxiliary: The auxiliary is removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the chiral alcohol.

G Start Prochiral Acid Derivative Attachment Attach Auxiliary (Esterification) Start->Attachment Auxiliary (R)-2-Methoxy-2- phenylethanol Auxiliary->Attachment Chiral_Ester Chiral Ester Attachment->Chiral_Ester Enolate_Formation Form Enolate (e.g., LDA) Chiral_Ester->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation (R-X) Chiral_Enolate->Alkylation Alkylated_Ester Alkylated Ester Alkylation->Alkylated_Ester Cleavage Cleave Auxiliary (e.g., Hydrolysis) Alkylated_Ester->Cleavage Product Enantiomerically Enriched Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 2. Hypothetical workflow for asymmetric alkylation.

Exploratory Protocol 4: Asymmetric Alkylation

  • Ester Formation: React propionyl chloride with (R)-2-methoxy-2-phenylethanol in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane) to form the chiral ester.

  • Enolate Generation: At -78 °C, add a solution of the chiral ester in anhydrous THF to a freshly prepared solution of LDA in THF. Stir for 30-60 minutes.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Cleavage: Subject the purified product to saponification (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the auxiliary. The enantiomeric excess of the product can be determined by chiral HPLC after conversion to a suitable derivative.

Data Presentation for Exploratory Studies

When investigating the potential of a new chiral auxiliary, it is essential to systematically collect and present data to evaluate its effectiveness.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of ProductYield (%)
Benzyl bromideTo be determinedTo be determinedTo be determined
Methyl iodideTo be determinedTo be determinedTo be determined
Ethyl iodideTo be determinedTo be determinedTo be determined
Allyl bromideTo be determinedTo be determinedTo be determined
Table 1. Proposed data collection for the evaluation of this compound as a chiral auxiliary in asymmetric alkylation.

Concluding Remarks

This compound is a valuable chiral molecule with demonstrated utility in diastereoselective synthesis, particularly as a chiral building block for the construction of complex molecular architectures like resorcinarenes. While its application as a classical, removable chiral auxiliary remains an underexplored area of research, its structural characteristics present an intriguing opportunity for the development of new methodologies in asymmetric synthesis. The exploratory protocols provided herein offer a rational starting point for such investigations. The successful development of this compound as a novel chiral auxiliary would be a valuable addition to the synthetic chemist's toolkit for stereocontrolled synthesis.

References

  • Bulman Page, P. C., et al. (2011). The Diastereoselective Formation of Tetraalkoxy[4]resorcinarenes Derived from (–)-(2R)-2-Methoxy-2-phenylethanol and Proof of Absolute Configurations. European Journal of Organic Chemistry, 2011(27), 5347-5354.
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Encyclopedia.pub. (2022). Stereoselective Synthesis of Chiral Molecules.
  • Wikipedia. (2023). Chiral auxiliary.
  • Pharmaceutical Technology. (2004). Asymmetric Routes to Chiral Secondary Alcohols.
  • ResearchGate. (2021). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using.
  • University of Wisconsin-Madison. (n.d.). Key Concepts in Stereoselective Synthesis.

Sources

Mastering Asymmetric Synthesis: Application and Protocols for 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Among the arsenal of tools available to the discerning chemist, chiral auxiliaries and resolving agents play a pivotal role in dictating stereochemical outcomes. This technical guide delves into the multifaceted applications of 2-methoxy-2-phenylethanol, a versatile and efficient chiral building block. We will explore its utility as a chiral auxiliary in diastereoselective reactions and as a resolving agent for the separation of racemic mixtures, providing detailed, field-proven protocols and the scientific rationale underpinning these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this compound in their synthetic endeavors.

Part 1: The Foundation - Understanding this compound

This compound is a chiral alcohol available in both (R) and (S) enantiomeric forms, possessing a stereogenic center at the benzylic position.[1][2] This chiral center, in proximity to both a methoxy and a hydroxyl group, imparts distinct steric and electronic properties that are instrumental in asymmetric transformations. The phenyl group provides a bulky substituent that can effectively shield one face of a reactive intermediate, while the methoxy and hydroxyl groups offer points for covalent attachment to a prochiral substrate or for selective interaction during resolution.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 65 °C at 0.1 mmHg[1][2]
Density ~1.05-1.06 g/mL at 25 °C[1][2]
Optical Rotation ([α]D) (R)-(-): -133° (c=1 in acetone)[1]
(S)-(+): +133° (c=1 in acetone)[2]

Part 2: Application as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary is later removed to reveal the desired enantiomerically enriched product. This compound can be employed as a chiral auxiliary by esterifying it with a prochiral carboxylic acid. The resulting ester can then undergo diastereoselective enolate alkylation or aldol reactions.

Workflow for Chiral Auxiliary Application

Chiral Auxiliary Workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Purification & Cleavage cluster_3 Final Products ProchiralAcid Prochiral Carboxylic Acid Esterification Esterification ProchiralAcid->Esterification ChiralAlcohol (R)- or (S)-2-Methoxy-2-phenylethanol ChiralAlcohol->Esterification ChiralEster Chiral Ester Esterification->ChiralEster Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) ChiralEster->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Purification Chromatographic Separation Diastereomers->Purification PureDiastereomer Single Diastereomer Purification->PureDiastereomer Cleavage Auxiliary Cleavage PureDiastereomer->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for the use of this compound as a chiral auxiliary.

Protocol 1: Synthesis of a Chiral Ester from a Prochiral Carboxylic Acid

This protocol describes the formation of a chiral ester, the crucial first step for utilizing this compound as a chiral auxiliary. The Fischer esterification is a reliable method for this transformation.

Materials:

  • Prochiral carboxylic acid (e.g., 2-phenylpropanoic acid)

  • (R)- or (S)-2-Methoxy-2-phenylethanol (1.1 equivalents)

  • Toluene

  • Concentrated sulfuric acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral carboxylic acid (1.0 eq), (R)- or (S)-2-methoxy-2-phenylethanol (1.1 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure chiral ester.

Causality: The use of a Dean-Stark apparatus is critical to drive the equilibrium of the Fischer esterification towards the product side by removing the water byproduct.[5] The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.

Protocol 2: Diastereoselective Enolate Alkylation of the Chiral Ester

This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from the chiral ester prepared in Protocol 1. The bulky phenyl group of the auxiliary is expected to direct the incoming electrophile to the opposite face of the enolate.

Materials:

  • Chiral ester from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equivalents)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution and stir for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by silica gel column chromatography to separate the diastereomers.

Causality: The formation of a rigid, chelated lithium enolate at low temperature is crucial for high diastereoselectivity. The bulky phenyl group of the 2-methoxy-2-phenylethoxy auxiliary sterically hinders one face of the planar enolate, forcing the alkylating agent to approach from the less hindered face.

Protocol 3: Cleavage of the Chiral Auxiliary

After the diastereoselective transformation and separation of diastereomers, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product. Saponification is a common method for ester cleavage.

Materials:

  • Purified diastereomer from Protocol 2

  • Methanol or ethanol

  • Lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2-3 equivalents)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the purified diastereomer (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add LiOH or KOH (2-3 eq) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Causality: Basic hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid.

Part 3: Application as a Chiral Resolving Agent

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral reagent.[6] Chiral alcohols like this compound are excellent resolving agents for racemic carboxylic acids through lipase-catalyzed esterification.

Workflow for Kinetic Resolution

Kinetic Resolution Workflow cluster_0 Reaction cluster_1 Products at ~50% Conversion cluster_2 Separation & Recovery cluster_3 Final Products RacemicAcid Racemic Carboxylic Acid Reaction Enzymatic Esterification RacemicAcid->Reaction ChiralAlcohol (R)- or (S)-2-Methoxy- 2-phenylethanol (<1 equivalent) ChiralAlcohol->Reaction Enzyme Lipase Enzyme->Reaction EnrichedAcid Enantioenriched Unreacted Acid Reaction->EnrichedAcid DiastereomericEster Diastereomeric Ester Reaction->DiastereomericEster Separation Chromatographic Separation EnrichedAcid->Separation DiastereomericEster->Separation Hydrolysis Ester Hydrolysis Separation->Hydrolysis Enantiomer1 Enantiomer 1 (Acid) Separation->Enantiomer1 Enantiomer2 Enantiomer 2 (from Ester) Hydrolysis->Enantiomer2

Caption: Workflow for the kinetic resolution of a racemic acid using this compound.

Protocol 4: Lipase-Catalyzed Kinetic Resolution of a Racemic Carboxylic Acid

This protocol describes the enzymatic resolution of a racemic carboxylic acid using a substoichiometric amount of chiral this compound. The lipase will selectively catalyze the esterification of one enantiomer of the acid, leaving the other enantiomer unreacted.

Materials:

  • Racemic carboxylic acid (e.g., 2-phenylpropanoic acid)

  • (R)- or (S)-2-Methoxy-2-phenylethanol (0.5-0.6 equivalents)

  • Immobilized lipase (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional)

  • Filtration setup

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the racemic carboxylic acid (1.0 eq) and (R)- or (S)-2-methoxy-2-phenylethanol (0.5-0.6 eq), add an anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the limiting reagent). Add activated molecular sieves if the reagents or solvent are not perfectly anhydrous.

  • Stir the suspension at a controlled temperature (e.g., room temperature or 40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the conversion by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

  • Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted carboxylic acid and the newly formed ester by silica gel column chromatography.

  • The enantiomeric excess of the unreacted acid and the ester (after hydrolysis) can be determined by chiral HPLC or by ¹H NMR analysis of a diastereomeric derivative.

Causality: Lipases are highly enantioselective enzymes.[1][7] In the presence of a racemic acid and a chiral alcohol, the enzyme's active site will preferentially bind and catalyze the esterification of one enantiomer of the acid, leading to a kinetic resolution. Stopping the reaction at 50% conversion is a fundamental principle of kinetic resolution to maximize the enantiomeric excess of both the remaining substrate and the product.[6]

Part 4: Analysis and Characterization

Accurate determination of diastereomeric and enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.

¹H NMR Spectroscopy for Diastereomeric Ratio Determination

The diastereomeric ratio (d.r.) of the product mixture from a chiral auxiliary-mediated reaction can often be determined by ¹H NMR spectroscopy. The protons in the two diastereomers are in slightly different chemical environments, leading to distinct signals. The integration of these signals allows for the quantification of the d.r.

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the crude or purified product mixture.

  • Identify a well-resolved proton signal that is unique to each diastereomer. Protons alpha to the carbonyl group or on the chiral auxiliary itself are often good candidates.

  • Integrate the corresponding signals for each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.).[8][9] This is particularly useful for analyzing the products of kinetic resolution.

General Protocol:

  • Select a suitable chiral stationary phase (CSP) column based on the chemical nature of the analyte.

  • Develop a mobile phase (typically a mixture of hexane and isopropanol for normal phase) that provides good separation of the enantiomers.

  • Inject a solution of the analyte and record the chromatogram.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

This compound is a valuable and versatile tool in the field of asymmetric synthesis. Its application as a chiral auxiliary provides a reliable method for the diastereoselective functionalization of carboxylic acids, while its use as a resolving agent in enzyme-catalyzed reactions offers an efficient route to enantiomerically pure acids. The protocols and insights provided in this guide are intended to empower researchers to effectively implement this compound in their synthetic strategies, ultimately contributing to the advancement of chiral chemistry and the development of novel, enantiopure molecules.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Miyazawa, T., Kurita, S., Shimaoka, M., Ueji, S., & Yamada, T. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-560. [Link]
  • Wikipedia. Chiral auxiliary. [Link]
  • Wikipedia. Kinetic resolution. [Link]
  • Royal Society of Chemistry.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Heathcock, C. H. (1990). The Aldol Addition Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
  • ResearchG
  • National Center for Biotechnology Information. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]
  • National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
  • Master Organic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of N-Substituted 6,7-Benzomorphans using 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 6,7-Benzomorphan Scaffold

The 6,7-benzomorphan ring system, a truncated analog of the morphine skeleton, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, primarily as potent analgesic agents.[1] The biological profile of these compounds, including their receptor selectivity and agonist/antagonist activity at opioid receptors (μ, δ, and κ), can be finely tuned by modifying the substituent at the basic nitrogen atom.[2][3][4] This has led to the development of compounds with improved side-effect profiles compared to traditional opioids, as well as ligands with potential applications in treating a range of neurological disorders.[5][6]

This document provides a comprehensive guide to the synthesis of a novel N-substituted 6,7-benzomorphan, specifically incorporating the 2-methoxy-2-phenylethyl moiety. The use of chiral synthons like 2-Methoxy-2-phenylethanol allows for the exploration of stereochemical influences on pharmacological activity, a critical aspect in modern drug design.[7] The protocol herein details a robust and logical synthetic sequence, beginning with the formation of the core benzomorphan structure, followed by the preparation of the key alkylating agent from this compound, and culminating in the N-alkylation to yield the final product.

Strategic Overview of the Synthesis

The synthesis is designed as a multi-step process that is both logical and adaptable. The overall strategy involves two main stages: the preparation of the core secondary amine (a nor-6,7-benzomorphan) and its subsequent alkylation with a suitable derivative of this compound.

G cluster_0 Part 1: Synthesis of nor-6,7-benzomorphan Core cluster_1 Part 2: N-Alkylation A Starting Materials B Grewe Cyclization A->B Formation of Bicyclic System C N-Demethylation (if necessary) B->C Exposure of Secondary Amine D nor-6,7-benzomorphan (Secondary Amine) C->D H N-Alkylation D->H E This compound F Tosylation E->F Activation of Alcohol G 2-Methoxy-2-phenylethyl Tosylate F->G G->H I Final N-Substituted Product H->I Purification

Caption: Overall synthetic workflow.

Part 1: Synthesis of the nor-6,7-Benzomorphan Core

The synthesis of the 6,7-benzomorphan scaffold can be achieved through various established routes. One of the most classic and effective methods is the Grewe cyclization, which involves the acid-catalyzed cyclization of a suitably substituted 1-benzyl-octahydroisoquinoline. For the purposes of this protocol, we will assume the availability of a suitable nor-6,7-benzomorphan, such as (±)-cis-N-normetazocine, which can be synthesized or procured commercially. Should a methylated benzomorphan be the starting point, an N-demethylation step would be required.[8][9]

Part 2: Preparation of the Alkylating Agent and N-Alkylation

This section details the conversion of this compound into a reactive electrophile and its subsequent use in the N-alkylation of the nor-6,7-benzomorphan core.

Step 1: Tosylation of this compound

To facilitate the nucleophilic substitution by the secondary amine of the benzomorphan, the hydroxyl group of this compound must be converted into a better leaving group. Tosylates are excellent leaving groups for such SN2 reactions.[10]

G cluster_0 A This compound B Tosyl Chloride (TsCl) A->B Nucleophilic attack on Sulfur C Intermediate B->C Chloride leaves D 2-Methoxy-2-phenylethyl Tosylate C->D Deprotonation E Pyridine (Base) E->C F Pyridinium Hydrochloride E->F

Caption: Tosylation of the primary alcohol.

Experimental Protocol: Synthesis of 2-Methoxy-2-phenylethyl Tosylate

Reagent/SolventMolar Eq.MWAmount
This compound1.0152.19(e.g., 1.52 g, 10 mmol)
p-Toluenesulfonyl Chloride (TsCl)1.2190.652.29 g, 12 mmol
Pyridine (anhydrous)1.579.101.19 mL, 15 mmol
Dichloromethane (DCM, anhydrous)--50 mL

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the cooled solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[11]

  • Upon completion, dilute the reaction mixture with cold water (e.g., 50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (25 mL), and finally brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-2-phenylethyl tosylate. The product can be purified by flash column chromatography on silica gel if necessary.

Step 2: N-Alkylation of nor-6,7-benzomorphan

With the activated alkylating agent in hand, the final step is the N-alkylation of the nor-6,7-benzomorphan secondary amine. This SN2 reaction forms the desired tertiary amine.[12][13]

Experimental Protocol: Synthesis of N-(2-methoxy-2-phenylethyl)-6,7-benzomorphan

Reagent/SolventMolar Eq.MWAmount
nor-6,7-benzomorphan1.0(Varies)(e.g., 10 mmol)
2-Methoxy-2-phenylethyl Tosylate1.0306.383.06 g, 10 mmol
Sodium Bicarbonate (NaHCO₃)1.584.011.26 g, 15 mmol
Potassium Iodide (KI)catalytic166.00(e.g., 166 mg, 1 mmol)
Dimethylformamide (DMF, anhydrous)--50 mL

Procedure:

  • In a round-bottom flask, combine the nor-6,7-benzomorphan (1.0 eq.), 2-Methoxy-2-phenylethyl tosylate (1.0 eq.), sodium bicarbonate (1.5 eq.), and a catalytic amount of potassium iodide in anhydrous DMF.

  • Heat the reaction mixture to 65 °C and stir for 24 hours under an inert atmosphere.[14] The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (3 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product should be purified by flash column chromatography on silica gel to yield the pure N-(2-methoxy-2-phenylethyl)-6,7-benzomorphan.[14]

Characterization

The final product and intermediates should be thoroughly characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds.[15][16][17] The disappearance of the N-H proton signal from the nor-benzomorphan starting material and the appearance of new signals corresponding to the 2-methoxy-2-phenylethyl group in the 1H NMR spectrum are indicative of a successful N-alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point and Elemental Analysis: To assess the purity of the final compound.

Safety and Handling

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Dichloromethane and dimethylformamide are hazardous solvents; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the synthesis of N-substituted 6,7-benzomorphans utilizing this compound. By following these procedures, researchers can reliably synthesize novel benzomorphan derivatives for further pharmacological evaluation. The principles outlined herein can also be adapted for the synthesis of a broader library of N-substituted analogs by employing different alkylating agents.

References

  • Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions.
  • University of Calgary. (n.d.). Ch8: Tosylates.
  • Mesangeau, C., et al. (2012). Norbenzomorphan Scaffold: Chemical Tool for Modulating Sigma Receptor-Subtype Selectivity. ACS Medicinal Chemistry Letters, 3(11), 929–933. [Link]
  • Ashenhurst, J. (2015, March 10).
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Chavkin, C., et al. (2015). Norbenzomorphan Framework as a Novel Scaffold for Generating Sigma 2 Receptor/PGRMC1 Subtype Selective Ligands. Journal of Medicinal Chemistry, 58(15), 6148–6160. [Link]
  • Cheng, J., et al. (2023). Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. Molecules, 28(21), 7709. [Link]
  • Pasquinucci, L., et al. (2018). Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists. ACS Medicinal Chemistry Letters, 11(5), 846–852. [Link]
  • Xu, H., et al. (2023). Structure-affinity relationships of stereoisomers of norbenzomorphan-derived σ2R/TMEM97 modulators. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Pignatelli, F., et al. (2019). (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. Bioorganic & Medicinal Chemistry Letters, 29(12), 1500–1504.
  • Bartz, U., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of Medicinal Chemistry, 40(18), 2921–2929. [Link]
  • Salvatore, R. N., et al. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.
  • Kessar, S. V., et al. (2010). A Short Synthesis of Benzomorphane Analgesics (±)-Metazocine and (±)-Phenazocine.
  • Grauert, M., et al. (2002). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as use-dependent sodium channel blockers for the treatment of stroke. Journal of Medicinal Chemistry, 45(17), 3755–3764. [Link]
  • Pasquinucci, L., et al. (2023). Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2. Archiv der Pharmazie, 356(4), e2200501.
  • Cignarella, G., et al. (1980). Synthesis and analgesic activity of N-substituted 6,7-benzomorphans. Il Farmaco; edizione scientifica, 35(6), 490–497. [Link]
  • Pignatelli, F., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Molecules, 27(16), 5194. [Link]
  • van den Broek, L. A., et al. (1977). Synthesis and narcotic agonist-antagonist evaluation of some 2,6-methano-3-benzazocine-11 propanols. Analogues of the ring C bridged oripavine-7-mehtanols. Journal of Medicinal Chemistry, 20(5), 682–686. [Link]
  • Mahía, N., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality, 33(9), 564-571.
  • Solé, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 24(45), 8345–8349.
  • ResearchGate. (2017, March 21).
  • Pasquinucci, L., et al. (2012). Evaluation of N-substitution in 6,7-benzomorphan compounds. Bioorganic & Medicinal Chemistry, 20(2), 928–936.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Nagase, H., et al. (1993). Facile synthesis of 8-benzoylthio-2,6-methano-3-benzazocines and 3-benzoylthiomorphinans having small-ring substituents. Chemical & Pharmaceutical Bulletin, 41(1), 59–64. [Link]
  • ResearchGate. (2025, August 8).
  • Wang, M. W., et al. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][19]naphthyrin-5(6H)-one. Tetrahedron Letters, 51(48), 6331–6334. [Link]
  • Rice, K. C., et al. (1977). Potential long acting opiate antagonists: preparation, pharmacological activity, and opiate-receptor binding of N-substituted 2'-hydroxy-5-methyl-9 alpha-propyl-6,7-benzomorphans. Journal of Pharmaceutical Sciences, 66(2), 193–197. [Link]
  • Pignatelli, F., et al. (2019). (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. Bioorganic & Medicinal Chemistry Letters, 29(12), 1500–1504. [Link]
  • Abdel-Magid, A. F., et al. (2012). An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to μ, δ, and κ receptors. Bioorganic & Medicinal Chemistry, 20(16), 4936–4944.
  • Wentland, M. P. (2002). EP Patent No. 1353909B1.
  • Coop, A., et al. (2000). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. Journal of Medicinal Chemistry, 43(10), 2065–2068. [Link]
  • de Oliveira, E. R., et al. (2004). NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines. Magnetic Resonance in Chemistry, 42(9), 803–808. [Link]
  • Katselou, M., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 29(1), 123. [Link]
  • ResearchGate. (n.d.). Strategies employed to furnish the benzazocine scaffold. [Link]
  • Pasquinucci, L., et al. (2020). Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists. ACS Medicinal Chemistry Letters, 11(5), 846–852. [Link]
  • Rice, K. C. (1975). Improved procedure for the N-demethylation of 6,7-benzomorphans, morphine, and codeine. The Journal of Organic Chemistry, 40(12), 1850–1851. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Methoxy-2-phenylethanol for the Synthesis of Novel Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Substituents in Opioid Receptor Modulation

The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles that mitigate risks such as respiratory depression, tolerance, and addiction.[1] A cornerstone of modern medicinal chemistry in this field is the exploration of the structure-activity relationships (SAR) of ligands targeting the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[2][3][4] These G-protein coupled receptors are the primary targets for both endogenous opioid peptides and exogenous analgesic drugs.[4][5]

A particularly fruitful strategy has been the modification of the N-substituent on rigid opioid scaffolds, such as the 6,7-benzomorphan nucleus (e.g., cis-(-)-N-normetazocine). The nature of this substituent profoundly influences the resulting compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) at the opioid receptors.[2][6]

This application note focuses on the use of 2-Methoxy-2-phenylethanol as a chiral precursor for synthesizing advanced N-substituents. Its structure, incorporating a phenyl ring, a methoxy group, and a chiral center, offers a versatile platform for creating ligands with unique pharmacological profiles. Specifically, we will detail the synthesis and evaluation of N-(2-methoxy-2-phenylethyl)-normetazocine derivatives, which have been identified as potent, biased MOR/DOR agonists.[7] The concept of "biased agonism," where a ligand preferentially activates the therapeutic G-protein signaling pathway over the β-arrestin pathway associated with adverse effects, represents a leading frontier in designing safer opioids.[7][8]

Core Application: Synthesis of a Biased MOR/DOR Agonist

This section outlines the synthetic protocol for preparing a potent opioid receptor agonist using (S)-(+)-2-Methoxy-2-phenylethanol as a key starting material. The rationale is to append the (S)-2-methoxy-2-phenylethyl moiety to the basic nitrogen of the cis-(-)-N-normetazocine scaffold, a core structure that correctly orients the essential pharmacophoric elements.[2]

Synthetic Pathway Overview

The synthesis is a two-step process. First, the primary alcohol of this compound is converted into a better leaving group (a tosylate). Second, this activated intermediate is used to alkylate the secondary amine of the normetazocine core.

Synthetic Pathway cluster_0 Step 1: Activation of Precursor cluster_1 Step 2: N-Alkylation Precursor (S)-(+)-2-Methoxy- 2-phenylethanol TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine Intermediate (S)-2-Methoxy-2-phenylethyl tosylate TsCl->Intermediate Tosylation Base K2CO3, Acetonitrile Intermediate->Base Alkylating Agent Normetazocine cis-(-)-N-Normetazocine Final_Product (2S)-N-(2-methoxy-2-phenylethyl)- normetazocine (e.g., 2S-LP2) Base->Final_Product SN2 Reaction caption Fig 1. Two-step synthesis of a benzomorphan opioid agonist.

Fig 1. Two-step synthesis of a benzomorphan opioid agonist.
Detailed Experimental Protocol

Materials and Reagents:

  • (S)-(+)-2-Methoxy-2-phenylethanol (CAS: 66051-01-2)

  • cis-(-)-N-Normetazocine hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Protocol 1: Synthesis of (S)-2-Methoxy-2-phenylethyl tosylate (Intermediate)

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (S)-(+)-2-Methoxy-2-phenylethanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure (S)-2-Methoxy-2-phenylethyl tosylate.

Protocol 2: N-Alkylation to Yield Final Product (e.g., 2S-LP2)

  • Setup: In a round-bottom flask, suspend cis-(-)-N-Normetazocine hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add a solution of the (S)-2-Methoxy-2-phenylethyl tosylate (1.2 eq) in anhydrous acetonitrile to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 18-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.

  • Purification: Purify the crude base by flash column chromatography. The final product can be converted to its hydrochloride salt for improved stability and handling by dissolving the purified base in a minimal amount of isopropanol and adding a solution of HCl in ether.

Pharmacological Evaluation: From Receptor Binding to Functional Selectivity

After successful synthesis and purification, the novel compound must be pharmacologically characterized to determine its profile as an opioid receptor agonist.

Protocol: Opioid Receptor Radioligand Binding Assays

Principle: This competitive binding assay measures the affinity (Ki) of the synthesized compound for MOR, DOR, and KOR by assessing its ability to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human MOR, DOR, or KOR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands:

    • MOR: [³H]DAMGO

    • DOR: [³H]DPDPE

    • KOR: [³H]U-69,593

  • Procedure:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the synthesized test compound.

    • Incubate at 25 °C for 60-90 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

CompoundKi MOR (nM)Ki DOR (nM)Ki KOR (nM)
LP1 6.1 - 160>100019.8 - 56
2S-LP2 (Example) PotentModerateLower Affinity
Morphine (Reference) ~1-5~200-500~50-100
Table 1: Representative binding affinity (Ki) data for benzomorphan derivatives and the reference agonist, Morphine. Data for LP1 is illustrative of the range seen in similar compounds.[2]
Protocol: Functional Assay for Biased Agonism (BRET)

Principle: Bioluminescence Resonance Energy Transfer (BRET) assays can quantify ligand-induced interactions between the opioid receptor and its downstream signaling partners, G-proteins and β-arrestin 2. A compound that potently promotes receptor-G protein interaction but weakly recruits β-arrestin 2 is considered a G-protein biased agonist.[7]

Methodology:

  • Cell Lines: Use HEK293 cells co-expressing:

    • An opioid receptor (e.g., MOR) fused to a Renilla luciferase (Rluc) energy donor.

    • Either a G-protein subunit or β-arrestin 2 fused to a YFP energy acceptor.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Add varying concentrations of the synthesized test compound.

    • Measure light emissions at the wavelengths corresponding to the donor (Rluc) and acceptor (YFP).

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates a direct interaction between the receptor and the signaling partner. Plot dose-response curves to determine potency (EC₅₀) and efficacy (Emax) for both G-protein activation and β-arrestin 2 recruitment.

Biased Agonism cluster_0 Opioid Receptor Signaling cluster_1 Therapeutic Pathway cluster_2 Adverse Effect Pathway Ligand Biased Agonist (e.g., 2S-LP2) Receptor MOR G-Protein Binding Arrestin Binding Ligand->Receptor Binds G_Protein G-Protein Activation Receptor:g->G_Protein Strongly Activates Arrestin β-Arrestin 2 Recruitment Receptor:arr->Arrestin Weakly Recruits Analgesia Analgesia G_Protein->Analgesia Side_Effects Respiratory Depression Constipation Arrestin->Side_Effects caption Fig 2. Mechanism of a G-protein biased MOR agonist.

Fig 2. Mechanism of a G-protein biased MOR agonist.

Conclusion and Future Directions

This compound serves as a valuable and versatile chiral precursor in the synthesis of sophisticated opioid receptor agonists. As demonstrated, its incorporation as an N-substituent on a benzomorphan scaffold can yield compounds with potent and desirable pharmacological profiles, such as biased agonism at the mu-opioid receptor.[7] The stereochemistry of this precursor is critical, with studies showing that the (S)-enantiomer can lead to significantly higher potency compared to its (R)-counterpart.[7]

The protocols detailed herein provide a framework for the rational design, synthesis, and evaluation of novel analgesics. By systematically modifying structures based on precursors like this compound and evaluating their functional selectivity, researchers can continue to advance the quest for safer and more effective pain therapeutics.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal).
  • Turnaturi, R., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 690.
  • PubMed. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists.
  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-44.
  • Chemsrc. This compound Product Page.
  • Li, J. G., et al. (2018). Designing Safer Analgesics via μ-Opioid Receptor Pathways. Trends in Pharmacological Sciences, 39(8), 687-700.
  • Żelaźnicki, K., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 24(20), 15437.
  • PubChem. (S)-(+)-2-Methoxy-2-phenylethanol Compound Summary.
  • Google Patents. (2010). A kind of synthetic method of tramadol hydrochloride. CN101265201B.
  • ResearchGate. (2022). Novel Opioid Analgesics and Side Effects.
  • ResearchGate. (2015). Synthesis of Tramadol and Analogous.
  • Patsnap. (2010). Method for synthesizing tramadol hydrochloride.
  • Wikipedia. Phenylethanolamine.
  • Quick Company. An Improved Process For The Preparation Of Tramadol.
  • Smith, H. S. (2009). Basic opioid pharmacology: an update. Anaesthesia and Intensive Care Medicine, 10(11), 524-528.
  • Pasquinucci, L., et al. (2019). (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. European Journal of Medicinal Chemistry, 168, 189-198.
  • ResearchGate. (2019). (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist.
  • Gillis, A., et al. (2017). Novel Opioid Analgesics and Side Effects. ACS Chemical Neuroscience, 8(9), 1851-1858.
  • MDPI. (2022). The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives.
  • ChemSynthesis. This compound.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-53.
  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists.
  • MDPI. (2022). From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design.
  • Wikipedia. Dopamine.
  • RSC Publishing. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers.

Sources

Application Note: A Detailed Guide to the 1H NMR Spectrum of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for this purpose, offering profound insights into molecular structure, connectivity, and stereochemistry. This application note provides a comprehensive guide to understanding and acquiring the 1H NMR spectrum of 2-Methoxy-2-phenylethanol, a chiral alcohol of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the concept of diastereotopicity, and provide detailed, field-proven protocols for sample preparation and data acquisition.

The Significance of this compound

This compound is a chiral molecule whose structure presents a fascinating case study for 1H NMR analysis. The presence of a stereocenter directly influences the magnetic environment of adjacent protons, leading to a complex and informative spectrum. A thorough understanding of this spectrum is crucial for confirming the compound's identity, assessing its purity, and in more advanced applications, determining its enantiomeric excess with the use of chiral resolving agents.

Deciphering the 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl3), reveals a unique fingerprint of its molecular structure. The key to interpreting this spectrum lies in understanding how the electronic environment and spatial arrangement of each proton influence its chemical shift and coupling interactions.

Molecular Structure and Proton Designations

To facilitate our analysis, we will assign labels to the different protons in the this compound molecule:

Figure 1: Structure of this compound with proton designations.

Predicted 1H NMR Spectrum

Below is a predicted 1H NMR spectrum of this compound, which will serve as our visual guide for the subsequent analysis.

(A predicted 1H NMR spectrum image would be inserted here. For the purpose of this text-based generation, a descriptive representation will be used in the table below.)

Spectral Data and Assignments

The experimental 1H NMR data for this compound in CDCl3 is summarized in the table below. Each signal is assigned to its corresponding proton(s) in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProton Assignment
17.36-7.24Multiplet-5HPhenyl-H
24.20Doublet of Doublets (dd)8.3, 3.91HH(a)
33.68-3.57Multiplet-2HH(b), H(c)
43.27Singlet-3HH(d)
52.85Singlet-1HH(e)

Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)[1].

In-Depth Interpretation
  • Phenyl Protons (7.36-7.24 ppm): The multiplet in the aromatic region corresponds to the five protons of the phenyl group. The overlapping signals are typical for a monosubstituted benzene ring.

  • Methine Proton - H(a) (4.20 ppm): This signal, appearing as a doublet of doublets, is assigned to the proton on the chiral center. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl group. The "dd" multiplicity arises from its coupling to the two non-equivalent protons of the adjacent methylene group, H(b) and H(c), with coupling constants of 8.3 Hz and 3.9 Hz, respectively.

  • Methylene Protons - H(b) and H(c) (3.68-3.57 ppm): This multiplet corresponds to the two protons on the carbon adjacent to the hydroxyl group. The complexity of this signal is a direct consequence of these protons being diastereotopic . Due to the presence of the nearby chiral center, H(b) and H(c) are in chemically non-equivalent environments.[2][3] This non-equivalence means they have slightly different chemical shifts and couple to each other (geminal coupling) as well as to the methine proton H(a) (vicinal coupling). The resulting overlapping multiplets are a hallmark of diastereotopicity. In molecules with a prochiral center near a stereocenter, the methylene protons become diastereotopic and are observed as distinct signals in the 1H NMR spectrum.[3]

  • Methoxy Protons - H(d) (3.27 ppm): The sharp singlet integrating to three protons is characteristic of the methoxy group. These protons are not coupled to any other protons in the molecule, hence they appear as a singlet.

  • Hydroxyl Proton - H(e) (2.85 ppm): The singlet at 2.85 ppm is assigned to the hydroxyl proton. The chemical shift of -OH protons can vary depending on concentration, temperature, and solvent.[2][3] It often appears as a broad singlet and typically does not show coupling to adjacent protons due to rapid chemical exchange.

The Concept of Diastereotopicity: A Closer Look

The observation of a complex multiplet for the methylene protons in this compound is a direct manifestation of their diastereotopic relationship. In a chiral molecule, two protons on a methylene group will be diastereotopic if the replacement of each proton, in turn, with a hypothetical group 'X' results in a pair of diastereomers.[2][4]

G Diastereotopicity Test cluster_0 Chiral Molecule Molecule This compound (with CH2 group) Replace_Ha Replace one H with 'X' Molecule->Replace_Ha Replace_Hb Replace the other H with 'X' Molecule->Replace_Hb Diastereomer_A Diastereomer A Replace_Ha->Diastereomer_A Diastereomer_B Diastereomer B Replace_Hb->Diastereomer_B

Figure 2: Logical workflow for determining diastereotopicity.

Because diastereotopic protons are in different chemical environments, they are magnetically non-equivalent and will have different chemical shifts. They will also couple to each other, resulting in more complex splitting patterns than would be observed for equivalent protons.

Experimental Protocols

To obtain a high-quality 1H NMR spectrum of this compound, meticulous sample preparation and appropriate data acquisition parameters are essential.

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a sample of this compound for 1H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl3)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl3 to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filter the Solution: Place a small plug of cotton or glass wool into the neck of a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution from the vial into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Mix: Gently invert the NMR tube several times to ensure a homogeneous solution.

G start Start weigh Weigh 5-10 mg of This compound start->weigh dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve filter Filter through a Pasteur pipette with cotton dissolve->filter transfer Transfer solution to NMR tube filter->transfer cap_label Cap and label the NMR tube transfer->cap_label mix Invert to mix cap_label->mix end Ready for NMR mix->end

Figure 3: Workflow for 1H NMR sample preparation.

Protocol 2: Data Acquisition

The following are typical acquisition parameters for a standard 1D 1H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and software.

ParameterRecommended ValueRationale
Pulse Programzg30 or zgA standard 30-degree or 90-degree pulse sequence for a 1D experiment.
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise for a sample of this concentration.
Spectral Width (SW)~12 ppmCovers the typical chemical shift range for organic molecules.
Acquisition Time (AQ)2-4 sProvides adequate resolution for sharp peaks.
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation of protons between scans for accurate integration.
Receiver Gain (RG)AutoThe instrument will automatically adjust the receiver gain for optimal signal intensity.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and particularly the complex splitting patterns, allows for the unambiguous assignment of all protons in the molecule. The diastereotopicity of the methylene protons serves as a key learning point, illustrating the sensitivity of NMR spectroscopy to the three-dimensional arrangement of atoms. By following the detailed protocols provided in this application note, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality 1H NMR spectra of this compound, ensuring the integrity of their chemical syntheses and analyses.

References

  • Bifulco, G., D'Auria, M. V., Gomez-Paloma, L., & Riccio, R. (2007). NMR in the structure elucidation of natural products. Chemical Reviews, 107(9), 3744–3779.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Gheorghiu, M. D., Valdez, C. A., & Racoveanu, A. (2021). 1H NMR and Conformational Analysis of Diastereotopic Methylene Protons in Achiral Flexible Molecules. Revue Roumaine de Chimie, 66(2), 135-148.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's acid and Mosher's acid chloride.
  • Jones, C. (n.d.). NMR Sample Preparation. University of Leeds.
  • LibreTexts. (2023, October 29). 13.6: ¹H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Rochester University. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Royal Society of Chemistry. (2019). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. RSC Advances, 9(58), 33957-33965.
  • University of Iowa. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Western University. (n.d.). NMR Sample Preparation.

Sources

Application Note: A Detailed Guide to the 13C NMR Analysis of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-2-phenylethanol is a chiral organic compound whose structural elucidation serves as an excellent case study for the application of advanced Nuclear Magnetic Resonance (NMR) techniques. As a molecule containing a stereocenter, multiple oxygen-bound carbons, and an aromatic system, its 13C NMR spectrum provides a rich source of information for researchers, scientists, and professionals in drug development. This comprehensive guide offers a detailed protocol and in-depth analysis of the 13C NMR spectroscopy of this compound, moving beyond a simple recitation of steps to explain the underlying principles and experimental choices.

Molecular Structure and Stereochemistry

Understanding the molecular structure is paramount to interpreting its NMR spectrum. This compound possesses a chiral center at the carbon atom bonded to the phenyl group and the methoxy group (Cα). This chirality has important implications for the NMR spectrum, potentially rendering adjacent protons and carbons diastereotopic.

Figure 1: Molecular structure of this compound with key carbons labeled.

Foundational Principles: 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. Unlike 1H NMR, the low natural abundance (1.1%) of the 13C isotope means that carbon-carbon coupling is rarely observed in a standard spectrum. Proton decoupling is typically employed to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

The chemical shift (δ) of a carbon nucleus is highly sensitive to its electronic environment. Electronegative atoms, such as oxygen, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield).[1][2] The hybridization of the carbon atom also plays a significant role, with sp2 carbons of aromatic rings appearing at higher chemical shifts than sp3 hybridized aliphatic carbons.[1]

Experimental Protocol: From Sample Preparation to Data Acquisition

A robust and reproducible protocol is the cornerstone of high-quality NMR data. The following steps provide a detailed workflow for the 13C NMR analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Protocol Steps:

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl3) is a common and suitable choice.

  • Concentration: For a standard 1D 13C NMR spectrum, a concentration of 20-50 mg of the analyte in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3] For more sensitive experiments like 2D NMR, a higher concentration may be beneficial.

  • Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, with its chemical shift defined as 0.00 ppm.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (CDCl3) Concentration Prepare 20-50 mg/0.6 mL solution Solvent->Concentration Filter Filter into NMR tube Concentration->Filter Standard Add TMS Filter->Standard 1D_NMR Acquire 1D 13C Spectrum Standard->1D_NMR DEPT Acquire DEPT-90 & DEPT-135 1D_NMR->DEPT 2D_NMR Acquire 2D (HSQC, HMBC) DEPT->2D_NMR Process Fourier Transform & Phasing 2D_NMR->Process Assign Assign Signals Process->Assign Interpret Structural Elucidation Assign->Interpret

Figure 2: Experimental workflow for the 13C NMR analysis of this compound.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Table 1: Standard 1D 13C NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzgpg30A standard pulse program with a 30° pulse angle and proton decoupling.
Spectral Width~220 ppmTo encompass the full range of expected carbon chemical shifts.
Acquisition Time1-2 sA sufficient duration to obtain good resolution.
Relaxation Delay2-5 sAllows for the relaxation of carbon nuclei, particularly quaternary carbons.
Number of Scans≥ 1024A higher number of scans is required to compensate for the low natural abundance of 13C.

Spectral Analysis and Interpretation

1D 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum of this compound in CDCl3 displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Experimental 13C NMR Chemical Shifts of this compound in CDCl3 [5]

Chemical Shift (δ, ppm)Assignment
138.4C-ipso (Phenyl)
128.8C-ortho/meta (Phenyl)
128.4C-para (Phenyl)
127.2C-ortho/meta (Phenyl)
84.3Cα (CH-O)
67.3Cβ (CH2-OH)
55.7OCH3

Note: The assignments for the aromatic carbons can be ambiguous without further experimental data and are grouped here. The chemical shifts for the ortho and meta carbons are often very similar.

DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

DEPT is an invaluable set of experiments for determining the number of protons attached to each carbon atom.[6] By acquiring DEPT-90 and DEPT-135 spectra, a complete picture of the carbon multiplicities can be obtained.

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.[6]

  • DEPT-135: This experiment shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. Quaternary carbons are not observed in DEPT spectra.[6]

Table 3: Expected DEPT Analysis Results for this compound

CarbonMultiplicityDEPT-90DEPT-135
C-ipsoCNo SignalNo Signal
C-ortho/meta/paraCHPositivePositive
CHPositivePositive
CH2No SignalNegative
OCH3CH3No SignalPositive

By comparing the standard 13C spectrum with the DEPT spectra, the signals can be unambiguously assigned based on their multiplicity.

2D NMR for Complete Structural Elucidation

For a comprehensive and definitive assignment of all carbon and proton signals, 2D NMR experiments are essential.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.[7] This provides a direct link between the 1H and 13C NMR spectra.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[8] This is particularly useful for identifying connectivity across quaternary carbons and for linking different spin systems within the molecule.

Figure 3: Key expected HSQC and HMBC correlations for this compound.

Advanced Considerations: Diastereotopicity

The presence of the chiral center at Cα renders the two protons on Cβ diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts in the 1H NMR spectrum. Consequently, they will show separate cross-peaks in the HSQC spectrum, both correlating to the same Cβ carbon signal. While this does not typically lead to a splitting of the Cβ signal in the 13C NMR spectrum, it is a crucial consideration for the complete analysis of the molecule's NMR data.

Conclusion

The 13C NMR analysis of this compound, when approached systematically, provides a wealth of structural information. By combining a standard proton-decoupled 13C experiment with DEPT and 2D techniques like HSQC and HMBC, a complete and unambiguous assignment of all carbon signals can be achieved. This application note provides a framework for researchers to not only acquire high-quality data but also to interpret it with a deep understanding of the underlying chemical principles.

References

  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.
  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
  • Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
  • Unknown. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2.
  • Unknown. (2025, January 3).
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Agrawal, P. K. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • The Royal Society of Chemistry. (n.d.).
  • Toušek, J., et al. (2013). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Shi, X.-L., et al. (2019). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. Green Chemistry, 21(18), 5019-5026.
  • Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
  • Unknown. (2025, August 6). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chamberlain, P. H. (2013). Identification of an Alcohol with 13C NMR Spectroscopy.
  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Magritek. (n.d.).
  • SpectraBase. (n.d.). (2S)-2-(2-Methoxyphenyl)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 2-Methoxyethanol (109-86-4) 13C NMR spectrum.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Gralka, E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • JEOL Ltd. (n.d.). Delta Tips: DEPT/INEPT Tool.
  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Unknown. (n.d.). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)-3a for the assignment of H and C chemical shifts.
  • LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Oxford Instruments Magnetic Resonance. (n.d.).
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • meriSTEM Education. (2021, April 15). NMR of ethanol with ¹H and ¹³C. YouTube.

Sources

Application Note & Protocol: Synthesis of 1,2-Ether-Alcohols via Ring-Opening of Epoxides with 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ring-opening of epoxides is a cornerstone transformation in organic synthesis, valued for its ability to introduce two vicinal functional groups with well-defined stereochemistry. This application note provides a comprehensive guide for researchers on the regioselective ring-opening of epoxides using 2-Methoxy-2-phenylethanol as a nucleophile. We present detailed theoretical background and validated, step-by-step protocols for both acid-catalyzed and base-catalyzed conditions. The causality behind critical experimental choices, such as catalyst selection and reaction conditions, is explained to empower scientists to adapt these methods for their specific synthetic targets. This document serves as a practical resource for chemists in pharmaceutical, agrochemical, and materials science R&D.

Theoretical Background & Mechanistic Overview

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain (approximately 13 kcal/mol).[1][2] This inherent strain allows for efficient ring-opening by a wide variety of nucleophiles, even under mild conditions where other ethers would remain inert.[1] The reaction with an alcohol, such as this compound, results in the formation of a 1,2-ether-alcohol, a valuable structural motif.

The regiochemical outcome of the reaction is highly dependent on the catalytic conditions employed—acidic or basic.[3][4]

Acid-Catalyzed Ring-Opening

Under acidic conditions (using either a Brønsted or Lewis acid), the epoxide oxygen is first protonated or coordinated by the acid catalyst.[3][5] This activation makes the epoxide a much better electrophile and weakens the C-O bonds. The reaction proceeds via a mechanism that has significant SN1 character.[4][6] Positive charge begins to build on the carbon atom that can best stabilize it. Consequently, the nucleophile (this compound) preferentially attacks the more substituted carbon atom .[3][5][6] The attack occurs from the backside, resulting in an anti-addition product.

Acid_Catalyzed_Mechanism Figure 1: Acid-Catalyzed Epoxide Ring-Opening Mechanism sub Epoxide inv1 sub->inv1 H_plus H⁺ (Catalyst) H_plus->inv1 protonated Protonated Epoxide inv2 protonated->inv2 NuH R'OH (this compound) NuH->inv2 intermediate Oxonium Ion Intermediate inv3 intermediate->inv3 product trans-1,2-Ether-Alcohol (Attack at more substituted C) inv1->protonated 1. Activation inv2->intermediate 2. Nucleophilic Attack (at more substituted C) inv3->product 3. Deprotonation

Caption: Acid-Catalyzed Epoxide Ring-Opening Mechanism.

Base-Catalyzed Ring-Opening

In a basic medium, the alcohol nucleophile is first deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a more potent alkoxide nucleophile.[3] This strong nucleophile then attacks the epoxide ring directly in a classic SN2 mechanism.[2][6] Unlike the acid-catalyzed pathway, this reaction is governed primarily by sterics rather than electronics. The alkoxide will attack the less sterically hindered carbon atom of the epoxide.[2][7] This pathway also results in an anti-addition product with inversion of stereochemistry at the site of attack.

Base_Catalyzed_Mechanism Figure 2: Base-Catalyzed Epoxide Ring-Opening Mechanism NuH R'OH (this compound) inv1 NuH->inv1 Base Base (e.g., NaH) Base->inv1 alkoxide Alkoxide (R'O⁻) (Potent Nucleophile) inv2 alkoxide->inv2 sub Epoxide sub->inv2 intermediate Alkoxide Intermediate inv3 intermediate->inv3 product trans-1,2-Ether-Alcohol (Attack at less substituted C) solvent R'OH (Solvent) solvent->inv3 inv1->alkoxide 1. Deprotonation inv2->intermediate 2. SN2 Attack (at less substituted C) inv3->product 3. Protonation

Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.

Experimental Protocols

This section provides two distinct protocols for reacting a model epoxide, Propylene Oxide , with This compound .

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the procedures described below.

Workflow Figure 3: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation setup Inert Atmosphere Setup (N₂/Ar) reagents->setup addition Reagent Addition (Controlled Temp.) setup->addition monitor Reaction Monitoring (TLC) addition->monitor quench Reaction Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: General Experimental Workflow.

Protocol 1: Acid-Catalyzed Ring-Opening using BF₃·OEt₂

This protocol details the Lewis acid-catalyzed opening of propylene oxide, where the attack is expected at the more substituted C2 position.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Propylene Oxide58.080.73 mL10.0Volatile, handle in fume hood.
This compound152.191.52 g10.0Nucleophile
Boron trifluoride etherate (BF₃·OEt₂)141.930.13 mL1.0Catalyst (10 mol%). Corrosive.
Dichloromethane (DCM)-50 mL-Anhydrous solvent
Saturated NaHCO₃ (aq)-20 mL-For quenching
Brine-20 mL-For washing
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir under an inert atmosphere (N₂ or Ar) until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: Starting at a low temperature is crucial to control the exothermic reaction upon addition of the Lewis acid and to minimize potential side reactions.[8]

  • Catalyst Addition: Slowly add boron trifluoride etherate (0.13 mL, 1.0 mmol) to the stirred solution via syringe.

  • Epoxide Addition: Add propylene oxide (0.73 mL, 10.0 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2-ether-alcohol.

Protocol 2: Base-Catalyzed Ring-Opening using NaH

This protocol uses a strong base to generate an alkoxide for a regioselective SN2 attack on the less substituted C1 position of propylene oxide.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Sodium Hydride (NaH)24.000.29 g12.060% dispersion in mineral oil. Reacts violently with water.
This compound152.191.52 g10.0Nucleophile
Propylene Oxide58.080.73 mL10.0Handle in fume hood.
Tetrahydrofuran (THF)-50 mL-Anhydrous solvent
Saturated NH₄Cl (aq)-20 mL-For quenching
Diethyl Ether-50 mL-For extraction
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL three-neck flask equipped with a stir bar, reflux condenser, and N₂ inlet, add Sodium Hydride (0.29 g of 60% dispersion, 12.0 mmol).

    • Safety Precaution: NaH is highly reactive. Handle under an inert atmosphere and away from any moisture. Quench any excess carefully.

  • Solvent Addition: Add anhydrous THF (30 mL) via cannula or syringe.

  • Alkoxide Formation: In a separate flask, dissolve this compound (1.52 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath).

    • Scientist's Note: Hydrogen gas evolution will be observed. The addition must be slow to control the effervescence. The reaction is complete when bubbling ceases.

  • Reaction: After H₂ evolution stops, warm the mixture to room temperature. Then, add propylene oxide (0.73 mL, 10.0 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, an additional equivalent of epoxide can be added.

  • Quenching: After cooling to 0 °C, quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Characterization of Products

The resulting 1,2-ether-alcohol products should be characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.

    • Protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR.[9]

    • The appearance of a new hydroxyl (-OH) proton signal (often a broad singlet) and the disappearance of the epoxide proton signals (2.5-3.5 ppm) are indicative of a successful reaction.[9]

    • In ¹³C NMR, carbons adjacent to the ether oxygen are found in the 50-80 ppm region.[9]

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the presence of the O-H stretch of the alcohol group.

    • A strong C-O stretching vibration between 1000-1300 cm⁻¹ will be present for the ether linkage.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the epoxide to the alcohol.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst (acidic) or incomplete deprotonation (basic).Use fresh, anhydrous solvents and reagents. Ensure BF₃·OEt₂ is not hydrolyzed. For the basic reaction, ensure all H₂ evolution has ceased before adding the epoxide.
Multiple Products Observed Polymerization of the epoxide.Add the epoxide slowly and maintain low temperatures, especially during the initial phase of the acid-catalyzed reaction.
Difficult Purification Products have similar polarity.Use a high-efficiency silica gel and a shallow solvent gradient during column chromatography.
Base-catalyzed reaction is slow Insufficient temperature.Ensure the reaction is maintained at a steady reflux. A higher boiling solvent like 1,4-dioxane could be considered, but THF is generally sufficient.

References

  • CORE. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides.
  • Wipf, P., & Kerekes, A. D. (2004). BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. The Journal of organic chemistry, 69(24), 8422–8426.
  • ResearchGate. (2020). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins.
  • Fernández, I., & Bickelhaupt, F. M. (2014). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 20(10), 2907-2916.
  • Royal Society of Chemistry. (1986). Mechanism of the boron trifluoride etherate-catalysed rearrangement of an acyclic trisubstituted epoxide to a carbonyl compound.
  • ACS Publications. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides.
  • ResearchGate. (2018). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm).
  • Pearson. (n.d.). Epoxide Reactions Explained.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
  • McDonald, F. E., & You, C. C. (2003). Cascade Approach to Stereoselective Polycyclic Ether Formation: Epoxides as Trapping Agents for Transposing Allylic Alcohols. Journal of the American Chemical Society, 125(22), 6648–6649.
  • Chemistry Stack Exchange. (2014, August 13). Epoxide Opening with Sodium Hydride.
  • Química Organica.org. (n.d.). Synthesis of Alcohols from Epoxides.
  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • University of Illinois Chicago. (n.d.). Alcohols, Ethers, and Epoxides.
  • ResearchGate. (2019). Characterization of cyclic and non-cyclic poly-(ether-urethane)s bio-based sugar diols by a combination of MALDI-TOF and NMR.
  • Chemistry Stack Exchange. (2021, August 21). Can NaH open the epoxide ring to form alcohol? If so, how?.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2019, June 5). 9.14: Preparation of Alcohols, Ethers, and Epoxides.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • MDPI. (2022). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins.
  • ResearchGate. (2022). Chemical structure and ¹H NMR spectra of poly(ether-ester)s.
  • PubMed. (2005, December 8). Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy.

Sources

Application Notes & Protocols: The Strategic Use of 2-Methoxy-2-phenylethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, where the stereochemistry of an Active Pharmaceutical Ingredient (API) is inextricably linked to its efficacy and safety, the demand for robust methods of asymmetric synthesis is paramount.[1] 2-Methoxy-2-phenylethanol, a chiral alcohol, has emerged as a versatile and valuable tool in this domain. Its utility is primarily demonstrated in two key strategic applications: as a classical resolving agent for racemic carboxylic acids via diastereomeric ester formation, and as a chiral building block where its inherent stereocenter is incorporated into the final molecular target. This document provides an in-depth exploration of these applications, complete with detailed, field-tested protocols and the scientific rationale behind the methodological choices, designed for researchers, chemists, and professionals in drug development.

Introduction: The Role of Chirality and this compound

The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that the two enantiomers of a chiral drug molecule can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] The tragic case of thalidomide in the 1950s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly advocate for the development of single-enantiomer drugs.[1]

This compound (C₉H₁₂O₂, MW: 152.19 g/mol [3][4]) is a chiral alcohol distinguished by a stereocenter at the benzylic position, which is substituted with both a methoxy and a hydroxymethyl group. This unique structure makes its enantiomers, particularly the commercially available (R)- and (S)-forms, highly effective in stereochemical control.

This guide will focus on two primary, high-impact applications:

  • Chiral Resolution: Leveraging the alcohol to separate racemic mixtures of valuable intermediates.

  • Chiral Pool Synthesis: Utilizing the alcohol as a starting material, preserving its stereochemistry in the final API.

Application I: Chiral Resolution of Racemic Carboxylic Acids

One of the most established and reliable methods for separating a racemic mixture is through its conversion into a pair of diastereomers, which, unlike enantiomers, possess different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like crystallization or chromatography.[2][5] Enantiomerically pure this compound is an excellent chiral auxiliary for resolving racemic carboxylic acids through the formation of diastereomeric esters.

Principle and Workflow

The process involves a three-step sequence: esterification, separation, and hydrolysis. A racemic acid (containing both R- and S-acid) is reacted with a single enantiomer of the chiral alcohol, for example, (R)-2-Methoxy-2-phenylethanol. This reaction generates a mixture of two diastereomeric esters: (R-acid, R-alcohol) and (S-acid, R-alcohol). Due to their different three-dimensional arrangements, these diastereomers have distinct solubilities. This difference is exploited in fractional crystallization, where the less soluble diastereomer selectively precipitates from the solution. After separation, the pure diastereomeric ester is hydrolyzed to cleave the ester bond, yielding the desired enantiomerically pure acid and recovering the chiral auxiliary, (R)-2-Methoxy-2-phenylethanol, which can be recycled.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis & Recovery racemic_acid Racemic Acid (R-COOH + S-COOH) esterification Esterification (e.g., DCC/DMAP) racemic_acid->esterification chiral_alcohol (R)-2-Methoxy- 2-phenylethanol chiral_alcohol->esterification diastereomers Diastereomer Mixture (R-COOR, S-COOR) esterification->diastereomers Forms mixture separation Fractional Crystallization or Chromatography diastereomers->separation pure_diastereomer1 Pure Diastereomer 1 (e.g., R-COOR) separation->pure_diastereomer1 Less Soluble pure_diastereomer2 Pure Diastereomer 2 (e.g., S-COOR) separation->pure_diastereomer2 More Soluble hydrolysis1 Hydrolysis (e.g., NaOH, then H+) pure_diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis pure_diastereomer2->hydrolysis2 final_acid1 Enantiopure Acid 1 (R-COOH) hydrolysis1->final_acid1 recovered_aux Recovered Auxiliary (R-Alcohol) hydrolysis1->recovered_aux final_acid2 Enantiopure Acid 2 (S-COOH) hydrolysis2->final_acid2 hydrolysis2->recovered_aux

Figure 1: Workflow for chiral resolution of a racemic acid using (R)-2-Methoxy-2-phenylethanol.

Protocol: Resolution of Racemic Ibuprofen

This protocol provides a representative example of resolving a common racemic carboxylic acid.

Materials:

  • Racemic Ibuprofen

  • (R)-(-)-2-Methoxy-2-phenylethanol (ee > 99%)[3]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), Anhydrous

  • Ethyl Acetate

  • Hexanes

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Protocol Steps:

  • Esterification: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂), add racemic Ibuprofen (1.0 eq), (R)-(-)-2-Methoxy-2-phenylethanol (1.05 eq), and DMAP (0.1 eq). b. Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to Ibuprofen). c. Cool the solution to 0 °C in an ice bath. d. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup and Isolation of Diastereomers: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM. b. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

  • Fractional Crystallization: a. Dissolve the crude ester mixture in a minimal amount of hot ethyl acetate. b. Slowly add hexanes until the solution becomes turbid. c. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 24 hours to promote crystallization of the less soluble diastereomer. d. Collect the crystals by vacuum filtration, washing with a cold ethyl acetate/hexanes mixture. e. Rationale: The choice of solvent system is critical. It must be one in which the two diastereomers have a significant solubility differential. This step often requires optimization.

  • Hydrolysis (Saponification): a. Dissolve the isolated, pure diastereomeric ester in a mixture of methanol and 2 M aqueous NaOH. b. Heat the mixture to reflux for 4-6 hours until the ester is fully consumed (monitor by TLC). c. Cool the reaction to room temperature and remove the methanol under reduced pressure. d. Wash the aqueous residue with diethyl ether to remove the recovered (R)-2-Methoxy-2-phenylethanol. The auxiliary can be recovered from the ether layer. e. Acidify the aqueous layer to pH < 2 with concentrated HCl, which will precipitate the enantiomerically pure Ibuprofen. f. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

  • Purity Analysis: a. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by converting a small sample to its methyl ester and analyzing by NMR in the presence of a chiral shift reagent.

ParameterSpecificationValue (Example)
Inputs
Racemic IbuprofenMass / Moles20.6 g / 0.1 mol
(R)-2-Methoxy-2-phenylethanolMass / Moles16.0 g / 0.105 mol
Outputs (Theoretical)
Max. Yield (Single Enantiomer)Mass / Moles10.3 g / 0.05 mol
Expected Results
Isolated Diastereomer Yield%35-45% (of total)
Final Enantiopure Acid Yield%75-90% (from pure diastereomer)
Enantiomeric Excess (ee)%>98%

Application II: A Chiral Building Block in Synthesis

Beyond its role in resolution, this compound serves as an excellent chiral precursor. In this approach, the molecule's existing, well-defined stereocenter is directly incorporated into a more complex target molecule. This strategy is highly efficient as it bypasses the need for creating the stereocenter from scratch.

Principle and Workflow

The primary alcohol group of this compound is a versatile handle for chemical modification (e.g., etherification, oxidation, esterification) while the stereocenter at the benzylic position remains intact. A prime example is its use as a precursor for intermediates in the synthesis of potent opioid receptor agonists or other complex molecules.[3] A common transformation is a Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule, forming a new ether linkage.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Further Elaboration start (S)-2-Methoxy- 2-phenylethanol activation Deprotonation (e.g., NaH) start->activation alkoxide (S)-Sodium 2-methoxy- 2-phenylethoxide activation->alkoxide sn2 Williamson Ether Synthesis alkoxide->sn2 substrate Electrophile (e.g., R'-LG) substrate->sn2 product Chiral Ether Intermediate sn2->product elaboration Further Synthetic Steps... product->elaboration api Final API Target elaboration->api

Figure 2: Use of (S)-2-Methoxy-2-phenylethanol as a chiral building block via ether synthesis.

Protocol: Synthesis of a Chiral Ether Intermediate

This protocol details the synthesis of (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, an intermediate for C4-symmetric resorcinarenes.[3]

Materials:

  • (R)-(-)-2-Methoxy-2-phenylethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3-Fluoronitrobenzene (or other suitable electrophile)

  • Palladium on Carbon (Pd/C), 10%

  • Hydrazine Monohydrate or H₂ gas

  • Methanol

Protocol Steps:

  • Alkoxide Formation: a. To a flame-dried, three-neck flask under N₂, add NaH (1.2 eq) and wash with anhydrous hexanes to remove mineral oil. b. Suspend the NaH in anhydrous DMF. c. Cool the suspension to 0 °C and add a solution of (R)-(-)-2-Methoxy-2-phenylethanol (1.0 eq) in anhydrous DMF dropwise. d. Causality: The strong base (NaH) deprotonates the primary alcohol to form the corresponding sodium alkoxide. The evolution of H₂ gas is a visual indicator of reaction progress. Stir until gas evolution ceases (approx. 1 hour).

  • Williamson Ether Synthesis: a. To the freshly prepared alkoxide solution at 0 °C, add 3-Fluoronitrobenzene (1.0 eq) dropwise. b. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. The reaction proceeds via an SNAr mechanism in this specific example. c. Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Workup and Purification: a. Cool the reaction mixture and carefully quench by the slow addition of water. b. Extract the product into ethyl acetate. Wash the organic layer with water and brine. c. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude nitro-ether product by flash column chromatography on silica gel.

  • Reduction of the Nitro Group: a. Dissolve the purified nitro-ether in methanol. b. Add 10% Pd/C catalyst (approx. 5 mol%). c. Add hydrazine monohydrate (5.0 eq) dropwise at room temperature (alternatively, use a hydrogenation apparatus with H₂ balloon). d. Rationale: The nitro group is readily reduced to an amine under these conditions without affecting the chiral ether linkage. e. After completion, filter the reaction through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate. This yields the aniline derivative, which can be further modified (e.g., via Sandmeyer reaction to the phenol).

ReagentM.W. ( g/mol )Moles (mmol)Mass/VolumeEquivalents
(R)-Alcohol152.1910.01.52 g1.0
NaH (60%)40.0012.00.48 g1.2
3-Fluoronitrobenzene141.1010.01.41 g1.0
Expected Yield
Purified Chiral Ether273.29~7.5~2.05 g~75%

Conclusion

This compound stands out as a powerful and versatile reagent in the pharmaceutical synthesis toolkit. Its utility in both the separation of racemic mixtures and as a direct contributor to the chiral pool provides chemists with multiple strategic avenues for producing enantiomerically pure compounds. The protocols and principles outlined in this document demonstrate its practical application and underscore the importance of such auxiliaries in the efficient and precise construction of chiral drug molecules.

References

  • Monterde MI, et al. Enzymatic resolution of the chiral inductor this compound. Tetrahedron Asymmetry, 13(10), 1091-1096 (2002). (Referenced in Sigma-Aldrich product page).[5]
  • Amerigo Scientific. (R)-(−)-2-Methoxy-2-phenylethanol (98%).
  • Wikipedia. Chiral resolution.
  • OrgoSolver. Resolution of Racemic Mixtures.
  • Wikipedia. Chiral auxiliary.
  • Prabhakaran, J., et al. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73 (2004).
  • Benaglia, M., et al. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering (2018).
  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers.
  • Hill, N. J., & Leontyev, A. V. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 92(1), 166-169 (2015).

Sources

Application Notes & Protocols: 2-Methoxy-2-phenylethanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure alcohols are foundational to modern asymmetric synthesis, serving as critical intermediates in the pharmaceutical and fine chemical industries. Among these, (R)- and (S)-2-Methoxy-2-phenylethanol stand out as versatile chiral building blocks. Their utility stems from the C2-symmetric backbone and the presence of two distinct oxygen functionalities—a hydroxyl group for further derivatization and a methoxy group that imparts specific steric and electronic properties. This guide provides an in-depth exploration of 2-methoxy-2-phenylethanol, covering its enantioselective synthesis via asymmetric reduction and its resolution from a racemic mixture using enzymatic methods. Furthermore, we present detailed protocols and field-proven insights into its application, equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable synthon.

Introduction: The Significance of this compound

Chirality is a central concept in drug design and development, as the physiological activity of a molecule is often dictated by its three-dimensional arrangement. A single enantiomer may exhibit desired therapeutic effects, while its mirror image could be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity.

Chiral building blocks, or "synthons," are enantiopure molecules that can be incorporated into a larger molecular framework, transferring their stereochemical information to the final product. This compound (C₆H₅CH(OCH₃)CH₂OH) is an exemplary chiral building block. Its structure is valuable for several reasons:

  • Defined Stereocenter: The benzylic carbon bearing the methoxy group is a chiral center, providing a fixed point of asymmetry.

  • Orthogonal Functionality: The primary alcohol (-CH₂OH) provides a reactive handle for a wide range of transformations (e.g., esterification, etherification, oxidation) without disturbing the stereocenter.

  • Synthetic Utility: It has been successfully employed as a precursor or chiral probe in the synthesis of medicinally important molecules, including optically active 1,4-dihydropyridines and for determining the absolute configuration of drugs like amlodipine.[1]

This document details two primary, reliable strategies for accessing the enantiopure forms of this alcohol: direct asymmetric synthesis and enzymatic kinetic resolution of the racemate.

Synthesis of Enantiopure this compound

Obtaining this chiral alcohol in high enantiomeric purity is the first critical step. Below, we discuss and provide protocols for two robust methods.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

This approach involves the enantioselective reduction of the prochiral ketone, 2-methoxyacetophenone, to directly yield the desired enantiomer of the alcohol. This strategy is highly efficient as it avoids the 50% theoretical yield limit of classical resolution. Biocatalysis using alcohol dehydrogenases (ADHs) or chemocatalysis with well-defined chiral catalysts are common approaches.[2][3][4]

cluster_synthesis Workflow: Asymmetric Synthesis start 2-Methoxyacetophenone (Prochiral Ketone) reduct Asymmetric Reduction - Chiral Catalyst (e.g., ADH) - Reducing Agent (e.g., 2-Propanol) start->reduct product Enantiopure (R)- or (S)- This compound reduct->product purify Workup & Purification (e.g., Column Chromatography) product->purify analysis Chiral HPLC Analysis (Determine ee%) purify->analysis

Caption: Workflow for the asymmetric synthesis of this compound.

Protocol 1: Asymmetric Reduction using an Alcohol Dehydrogenase (ADH)

This protocol leverages a commercially available ADH for the stereoselective reduction of 2-methoxyacetophenone. The enzyme's active site is chiral, leading to the preferential formation of one alcohol enantiomer. 2-Propanol often serves as both the solvent and the hydride source, with its oxidation to acetone driving the reaction.[4]

Materials:

  • 2-Methoxyacetophenone

  • Alcohol Dehydrogenase (ADH) kit (select for (R) or (S) product)

  • NADP⁺/NADPH cofactor (if not in kit)

  • 2-Propanol (isopropanol), anhydrous

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a sterile flask, add phosphate buffer and dissolve the ADH and cofactor according to the manufacturer's instructions.

  • Substrate Addition: Add 2-propanol to the desired concentration (e.g., 10-20% v/v). Add 2-methoxyacetophenone (1.0 eq).

  • Incubation: Seal the flask and incubate at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Workup: Quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Causality Insight: The choice of enzyme is paramount as it directly dictates the stereochemical outcome ((R) vs. (S)). 2-Propanol is an excellent sacrificial hydride donor for cofactor regeneration, making the process catalytic in the expensive NADPH.[4]

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In EKR of (±)-2-methoxy-2-phenylethanol, a lipase is often used to selectively acylate one enantiomer, leaving the other unreacted.[5][6] This allows for the straightforward separation of the resulting ester from the unreacted alcohol.

cluster_resolution Workflow: Enzymatic Kinetic Resolution racemate Racemic (±)- This compound reaction Enzymatic Acylation - Lipase (e.g., Novozym 435) - Acyl Donor (e.g., Vinyl Acetate) - Organic Solvent racemate->reaction mixture Mixture: (R)-Acetate + (S)-Alcohol (assuming S-selective enzyme) reaction->mixture separation Separation (Column Chromatography) mixture->separation product1 Enantiopure (S)-Alcohol separation->product1 product2 Enantiopure (R)-Acetate separation->product2 hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) product2->hydrolysis product3 Enantiopure (R)-Alcohol hydrolysis->product3

Caption: Workflow for enzymatic kinetic resolution of racemic this compound.

Protocol 2: Lipase-Mediated Kinetic Resolution

This protocol uses Novozym 435 (immobilized Candida antarctica lipase B), a robust and widely used biocatalyst, for the enantioselective acylation of the racemic alcohol.[7]

Materials:

  • (±)-2-Methoxy-2-phenylethanol

  • Novozym 435 (immobilized lipase)

  • Vinyl acetate (acyl donor)

  • Toluene or MTBE (solvent)

  • Molecular sieves (optional, for anhydrous conditions)

  • Rotary evaporator and column chromatography supplies

Procedure:

  • Reaction Setup: To a flask containing a magnetic stir bar, add (±)-2-methoxy-2-phenylethanol (1.0 eq) and the solvent (e.g., toluene).

  • Enzyme Addition: Add Novozym 435 (typically 10-20 mg per mmol of substrate).

  • Acylation: Add vinyl acetate (0.5 - 0.6 eq). Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by GC or chiral HPLC. The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the acetylated product via flash column chromatography.

  • Ester Hydrolysis (Optional): To obtain the other alcohol enantiomer, the purified ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

Data Summary: Comparison of Resolution Parameters

EnzymeAcyl DonorSolventTemp (°C)Outcome
Novozym 435Vinyl AcetateToluene50High ee (>99%) for remaining alcohol and product ester at ~50% conversion.[7]
Lipase PSIsopropenyl AcetateDiisopropyl Ether30Good to excellent ee, highly dependent on substrate.
Pseudomonas cepaciaVinyl AcetateHexane45Effective resolution for a range of secondary alcohols.[6]

Causality Insight: The key to a successful kinetic resolution is stopping the reaction at approximately 50% conversion. Pushing the reaction further will decrease the enantiomeric excess of the slower-reacting enantiomer. Vinyl acetate is an excellent "irreversible" acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the equilibrium forward.[8]

Applications in Asymmetric Synthesis

Once obtained in enantiopure form, this compound can be used in various synthetic applications. One notable example is its use as a chiral precursor.

Application Example: Synthesis of a Chiral Benzomorphan Intermediate

(R)-(-)-2-Methoxy-2-phenylethanol serves as a starting material for N-substituents in potent opioid receptor agonists based on the 6,7-benzomorphan scaffold. The protocol below outlines the initial derivatization step.

Protocol 3: Tosylation of (R)-(-)-2-Methoxy-2-phenylethanol

This protocol converts the primary alcohol into a good leaving group (tosylate), preparing it for subsequent nucleophilic substitution to build the target molecule.

Materials:

  • (R)-(-)-2-Methoxy-2-phenylethanol (ee > 98%)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N) with DMAP (cat.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine and anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve (R)-(-)-2-methoxy-2-phenylethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.5 eq) or Et₃N (1.5 eq) and a catalytic amount of DMAP.

  • Tosyl Chloride Addition: Add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.

  • Quenching: Carefully quench the reaction by adding cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: Purify by recrystallization or flash column chromatography if necessary.

Causality Insight: The tosylation activates the primary hydroxyl group. Using a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the HCl byproduct without competing with the desired reaction. This tosylate is now an electrophilic building block, ready to be attached to a nucleophilic amine on the benzomorphan core, preserving the stereochemistry introduced by the chiral alcohol.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its enantiomers can be accessed efficiently through either direct asymmetric synthesis or enzymatic kinetic resolution, providing chemists with reliable pathways to these important synthons. The detailed protocols and mechanistic insights provided herein are designed to empower researchers in academic and industrial settings to confidently produce and apply this building block in the synthesis of complex, stereochemically defined molecules, ultimately advancing the fields of organic synthesis and drug discovery.

References

  • Chemsrc. This compound | CAS#:2979-22-8. [Link]
  • The Royal Society of Chemistry. (2015).
  • ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
  • LookChem. This compound. [Link]
  • Amerigo Scientific. (R)-(−)-2-Methoxy-2-phenylethanol (98%). [Link]
  • Wikipedia. Chiral auxiliary. [Link]
  • Mol-Instincts. This compound. [Link]
  • National Institutes of Health (NIH). (2020).
  • Chemdad. This compound. [Link]
  • PubMed. [Advances in synthesis of 2-phenylethanol]. [Link]
  • Wikipedia.
  • Semantic Scholar. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodolog. [Link]
  • Onyx Scientific. Chiral Resolution Screening. [Link]
  • SciELO. (2016).
  • ResearchGate. Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone.... [Link]
  • MDPI. (2022). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. [Link]
  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
  • ResearchGate.
  • ResearchGate. ChemInform Abstract: Asymmetric Synthesis of Both Enantiomers of 2-(Dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol. [https://www.researchgate.net/publication/232491185_ChemInform_Abstract_Asymmetric_Synthesis_of_Both_Enantiomers_of_2-Dimethylamino-1-3-methoxy-2-1-methylethoxyphenyl]ethanol]([Link])
  • PubMed Central (NIH). (2023).
  • Beilstein Journal of Organic Chemistry. (2019).
  • Royal Society of Chemistry. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. [Link]
  • Academic Journals. (2009).
  • The Pherobase. This compound (C9H12O2). [Link]

Sources

Application Note: Asymmetric Synthesis of Optically Active 1,4-Dihydropyridines Utilizing (R)- or (S)-2-Methoxy-2-phenylethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Abstract: This document provides a comprehensive guide to the synthesis of enantiomerically enriched 1,4-dihydropyridines (1,4-DHPs), a critical pharmacophore in many cardiovascular drugs.[1] The protocol leverages the principles of chiral auxiliary-mediated asymmetric synthesis, employing the readily available and effective (R)- or (S)-2-methoxy-2-phenylethanol. The methodology is presented as a three-stage process: (1) synthesis of a chiral β-ketoester by incorporating the auxiliary, (2) a diastereoselective Hantzsch-type multicomponent condensation, and (3) cleavage and recovery of the chiral auxiliary to yield the target optically active 1,4-DHP. This application note details the underlying mechanistic principles, provides step-by-step experimental protocols, and offers insights into expected outcomes and data analysis.

Introduction: The Significance of Chiral 1,4-Dihydropyridines

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in the treatment of hypertension and angina.[1] Many blockbuster drugs, such as Amlodipine, Nifedipine, and Felodipine, belong to this class.[1][2] A crucial structural feature of these molecules is the stereocenter at the C4 position of the dihydropyridine ring. The enantiomers of unsymmetrical 1,4-DHPs often exhibit significantly different pharmacological activities and pharmacokinetic profiles.[1] For instance, the (S)-enantiomer of Amlodipine is the more active calcium channel blocker. Consequently, the development of stereoselective synthetic routes to access single enantiomers of 1,4-DHPs is of paramount importance for producing safer and more effective pharmaceuticals.

Traditional Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source, is a powerful and convergent method for constructing the 1,4-DHP ring system.[1][2][3] However, the classical approach yields a racemic mixture when an unsymmetrical 1,4-DHP is produced.[1] To overcome this, asymmetric synthesis strategies are employed. Among these, the use of a chiral auxiliary is a robust and well-established method.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate, directs a stereoselective reaction, and is subsequently removed.[4]

This guide focuses on a hypothetical, yet mechanistically sound, approach using (R)- or (S)-2-methoxy-2-phenylethanol as a chiral auxiliary. The rationale for its selection lies in its structural features: a bulky phenyl group and a methoxy group that can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents and leading to high diastereoselectivity.

Overall Synthetic Strategy

The asymmetric synthesis is designed as a three-part sequence. This modular approach allows for optimization at each stage and facilitates the synthesis of a library of chiral 1,4-DHPs by varying the initial aldehyde and β-dicarbonyl components.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Hantzsch Reaction cluster_2 Stage 3: Auxiliary Cleavage A Chiral Auxiliary (2-Methoxy-2-phenylethanol) C Chiral β-Ketoester A->C Esterification B Acetoacetylating Agent (e.g., Diketene or equivalent) B->C G Diastereomerically Enriched 1,4-DHP C->G D Aldehyde (R¹-CHO) D->G E Ammonia Source (NH₄OAc) E->G F β-Dicarbonyl (e.g., Ethyl Acetoacetate) F->G H Optically Active 1,4-DHP G->H Hydrolysis or Reduction I Recovered Chiral Auxiliary G->I

Figure 1: Overall workflow for the synthesis of optically active 1,4-DHP.

Mechanistic Insights: The Role of the Chiral Auxiliary

The stereochemical outcome of the Hantzsch reaction is determined during the cyclization step. The chiral auxiliary, covalently bonded to one of the β-ketoester components, creates a chiral environment. The bulky phenyl group of the this compound moiety is expected to orient itself to minimize steric interactions in the transition state. This conformation effectively blocks one face of the enamine intermediate, forcing the Michael addition of the second component to occur from the less hindered face. This facial bias leads to the preferential formation of one diastereomer.

G cluster_0 Mechanism of Stereocontrol start enamine Chiral Enamine Intermediate Bulky Auxiliary (R*) shields top face start->enamine transition_state Transition State Approach from less hindered bottom face is favored enamine->transition_state Michael Addition michael_acceptor Michael Acceptor (Knoevenagel Product) michael_acceptor->transition_state product Major Diastereomer transition_state->product Cyclization & Dehydration

Sources

role of 2-Methoxy-2-phenylethanol in determining absolute configuration

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Determining Absolute Configuration of Chiral Alcohols and Amines using α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA) – The Mosher's Ester Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of a molecule's absolute configuration is a critical step in chemical research and pharmaceutical development, as stereoisomers can exhibit profoundly different biological activities. This guide provides a detailed overview and a robust protocol for the application of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid, as a chiral derivatizing agent for assigning the absolute configuration of stereogenic carbinol and amino centers using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into data interpretation and troubleshooting.

Introduction: The Importance of Stereochemical Assignment

In the realm of molecular sciences, chirality is a fundamental concept. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often interact differently with other chiral entities, such as biological receptors or enzymes. This differentiation is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[4] Consequently, the unambiguous assignment of the absolute configuration of a chiral center is a non-negotiable aspect of drug discovery, development, and regulatory approval.[4]

Several methods exist for determining absolute configuration, including X-ray crystallography and circular dichroism.[5][6] However, NMR-based techniques are particularly appealing due to their accessibility, the small sample quantity required, and their applicability to non-crystalline compounds.[5] Among these, the method developed by Harry S. Mosher remains one of the most reliable and frequently used.[7][8]

This method utilizes a chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert a chiral analyte (like a secondary alcohol or amine) into a pair of diastereomers.[1][9] These diastereomers, unlike the original enantiomers, possess distinct physical properties and, crucially, exhibit different chemical shifts in their ¹H NMR spectra, allowing for the determination of the original molecule's absolute configuration.[2][9]

It is important to clarify that the topic compound, 2-Methoxy-2-phenylethanol, is a chiral alcohol itself and has been used in chiral resolutions[10][11][12], but it is not the standard reagent for this analytical determination. The universally recognized reagent for this purpose is Mosher's acid (MTPA).[1][13]

The Principle of the Mosher Method: Anisotropic Effect

The Mosher's ester analysis is predicated on the phenomenon of magnetic anisotropy.[2] The core principle involves three key stages:

  • Derivatization: The chiral alcohol or amine of unknown stereochemistry is reacted in two separate experiments with the enantiomerically pure acid chlorides of both (R)- and (S)-MTPA. This creates a pair of diastereomeric esters or amides.[14]

  • Conformational Preference: In solution, the resulting MTPA esters adopt a preferred conformation to minimize steric hindrance. The most stable conformation places the bulky trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl (-Ph) groups of the MTPA moiety in a specific spatial arrangement relative to the substituents of the original chiral center.[5][15] Crucially, the carbonyl group of the ester and the Cα-H of the alcohol are eclipsed.[16]

  • NMR Analysis: The phenyl group of the MTPA moiety generates a powerful anisotropic magnetic field.[2][17] Protons of the substrate that lie in the shielding cone of this phenyl ring will experience a reduced effective magnetic field and will be shifted upfield (to a lower δ value) in the ¹H NMR spectrum. Conversely, protons outside this cone will be deshielded and shifted downfield.[18][19]

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed for the protons on either side of the stereocenter. The sign of this Δδ value directly correlates to the spatial position of those protons relative to the MTPA's phenyl group, allowing for the assignment of the absolute configuration.[3][20]

Caption: Mosher's model for an (R)-alcohol.

Experimental Protocols

This section provides a generalized, step-by-step methodology for the preparation and analysis of Mosher's esters from a chiral secondary alcohol.

Materials and Reagents
  • Chiral alcohol of unknown configuration (~5-10 mg)

  • (R)-(-)-MTPA chloride, >98% ee

  • (S)-(+)-MTPA chloride, >98% ee

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst, if using DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, dried thoroughly

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Derivatization Protocol

Note: Two separate reactions must be performed in parallel, one with (R)-MTPA chloride and one with (S)-MTPA chloride.[14]

  • Preparation: In a dry NMR tube or a small vial under an inert atmosphere, dissolve the chiral alcohol (1.0 eq., e.g., 5 mg) in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: To this solution, add the respective MTPA chloride (1.2-1.5 eq.). If using DCM as the solvent, add a catalytic amount of DMAP.

  • Reaction: Seal the container and allow the reaction to proceed at room temperature. The reaction is typically complete within 2-4 hours but can be left overnight.[21]

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting alcohol.

  • Work-up (if necessary): For many analyses, the crude reaction mixture can be analyzed directly by NMR. If purification is required, the reaction mixture can be diluted with a solvent like ethyl acetate, washed sequentially with dilute HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.[14]

  • NMR Sample Preparation: The crude or purified ester is dissolved in an appropriate volume of CDCl₃ for NMR analysis.

G cluster_workflow Experimental Workflow cluster_reactions Analyte Chiral Alcohol/Amine R_MTPA (R)-MTPA-Cl Analyte->R_MTPA S_MTPA (S)-MTPA-Cl Analyte->S_MTPA Ester_R Diastereomer 1 (Analyte-R-MTPA) R_MTPA->Ester_R Ester_S Diastereomer 2 (Analyte-S-MTPA) S_MTPA->Ester_S NMR_R ¹H NMR of Diastereomer 1 Ester_R->NMR_R NMR_S ¹H NMR of Diastereomer 2 Ester_S->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Config Assign Absolute Configuration Analysis->Config G start Obtain Δδ = δS - δR for protons L1 and L2 decision What is the sign of Δδ for L1? start->decision positive Δδ(L1) > 0 Δδ(L2) < 0 decision->positive Positive negative Δδ(L1) < 0 Δδ(L2) > 0 decision->negative Negative config_R Configuration is (R) positive->config_R config_S Configuration is (S) negative->config_S

Caption: Logic for assigning configuration.

Troubleshooting and Key Considerations

  • Enantiomeric Purity of MTPA: The accuracy of the method depends critically on the high enantiomeric purity of the MTPA-Cl reagents. [9]Using reagents of low ee will lead to erroneous results.

  • Complete Reaction: The derivatization reaction must go to completion. [9]Incomplete reactions can lead to kinetic resolution, where one enantiomer of the analyte reacts faster than the other, skewing the diastereomeric ratio and complicating the analysis.

  • Conformational Rigidity: The Mosher model assumes a single, low-energy conformation. For highly flexible molecules, multiple conformations may be populated, which can average out the anisotropic effects and make interpretation difficult or impossible.

  • Signal Overlap: In complex molecules, severe signal overlap in the ¹H NMR spectrum can make unambiguous assignment and the determination of δ values challenging. Higher field NMR instruments or 2D techniques may be required.

  • Remote Stereocenters: The method is most reliable for stereocenters directly attached to the alcohol or amine. The anisotropic effect diminishes rapidly with distance, making it difficult to assign configuration to remote centers.

Conclusion

The Mosher's ester analysis is a powerful and widely adopted NMR technique for the determination of the absolute configuration of chiral alcohols and amines. [2][7]Its reliability stems from the predictable anisotropic effect of the MTPA phenyl group on the ¹H NMR chemical shifts of the resulting diastereomers. By following a careful and systematic protocol for derivatization and spectral analysis, researchers can confidently assign stereochemistry, a critical task in the development of new chemical entities and pharmaceuticals.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • Allen, D. A., et al. (2016). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs. Alternatives.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
  • Nabeshima, T. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 657-665. [Link]
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of pharmaceutical and biomedical analysis, 47(1), 1–15. [Link]
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
  • Wang, Z. (2010). Mosher's Acid. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]
  • Grokipedia. (n.d.). MTPA.
  • Chemsrc. (n.d.). This compound.
  • Gaudemer, A. (1977). Determination of configuration by NMR spectroscopy. In Stereochemistry, Fundamentals and Methods (Vol. 1, pp. 1-143). Georg Thieme.
  • Khan, A. (2020, October 20).
  • ResearchGate. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes.
  • chemeurope.com. (n.d.). Chiral derivitizing agent.
  • ResearchGate. (2015, January 5). Could anyone give me a MTPA(+)(-) esterification protocol please?.
  • Wenzel, T. J. (2007).
  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Kusumi, T. (1991). Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy. Journal of Synthetic Organic Chemistry, Japan, 49(5), 442-453. [Link]
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?.
  • Various Authors. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
  • Goldmann, S., et al. (1992). Determination of the absolute configuration of the active amlodipine enantiomer as (-)-S: a correction. Journal of medicinal chemistry, 35(18), 3341-3344. [Link]
  • Royal Society of Chemistry. (n.d.). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols.
  • Imai, A., et al. (2018).
  • Chemistry Learning by Dr. Anupma. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy [Video]. YouTube. [Link]
  • Noorul Huda. (2018, September 5). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2014, August 21). 14.8: Diamagnetic Anisotropy.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
  • Wiley-VCH. (2006). Supporting Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-2-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important synthesis. As your application science partners, we understand that synthesizing this molecule, primarily through the ring-opening of styrene oxide with methanol, can present challenges ranging from low yields to purity issues. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and perfect your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What is the most common reason for this?

A: The most frequent cause of low yield is poor regioselectivity during the methanolysis of styrene oxide. The reaction can produce two isomers: the desired this compound and the undesired 1-methoxy-2-phenylethanol. The choice of catalyst (acidic or basic) is the single most critical factor governing the ratio of these products.[1][2] Acid catalysis strongly favors the formation of the desired 2-methoxy isomer.

Q2: I see a significant amount of a diol impurity in my crude product analysis. What is it and how can I prevent it?

A: This impurity is almost certainly 1-phenyl-1,2-ethanediol (styrene glycol). It forms when water, acting as a nucleophile, attacks the epoxide. This is a common issue if anhydrous conditions are not strictly maintained. Ensure your methanol, styrene oxide, and glassware are scrupulously dry. Using a molecular sieve in the reaction can also help scavenge trace amounts of water.

Q3: The reaction seems to stall and never reaches full conversion of the starting styrene oxide. What should I investigate?

A: Incomplete conversion is typically linked to catalyst deactivation or insufficient catalyst loading. If using a heterogeneous catalyst, ensure proper stirring to maintain good mass transfer. For homogeneous acid catalysts like sulfuric acid, ensure the concentration is adequate. Additionally, very low reaction temperatures can significantly slow the reaction rate, so a modest increase in temperature may be necessary.

Q4: Under what conditions is the formation of the undesired regioisomer, 1-methoxy-2-phenylethanol, favored?

A: The formation of 1-methoxy-2-phenylethanol, the product of nucleophilic attack at the less substituted carbon, is characteristic of a base-catalyzed, SN2-type mechanism.[2] Using bases like sodium methoxide will predominantly yield this undesired isomer. Therefore, if your goal is this compound, you must use an acid catalyst.

Troubleshooting and Optimization Guide

This section provides a deeper dive into specific experimental issues.

Problem 1: Poor Regioselectivity and Formation of 1-methoxy-2-phenylethanol
  • The Core Issue: The ring-opening of styrene oxide can proceed via two pathways. The goal is to promote the pathway that leads to the attack of methanol on the more substituted carbon (the benzylic position).

  • Mechanistic Explanation: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocation character at the benzylic carbon. This position is stabilized by the adjacent phenyl ring, making it highly electrophilic and the preferred site for nucleophilic attack by methanol.[1][2] This results in the desired this compound. Conversely, base-catalyzed reactions follow an SN2 mechanism where the nucleophile (methoxide) attacks the less sterically hindered terminal carbon.

  • Recommended Solution:

    • Catalyst Selection: Employ a Brønsted or Lewis acid catalyst. Common choices include sulfuric acid, p-toluenesulfonic acid, or acidic resins. Heterogeneous catalysts like acid-functionalized metal-organic frameworks (MOFs) have also shown high efficiency and selectivity.[1][3]

    • Avoid Basic Conditions: Do not use sodium methoxide, potassium hydroxide, or other bases if this compound is the target compound.

G cluster_acid Acid-Catalyzed Pathway (Favored) cluster_base Base-Catalyzed Pathway (Disfavored) A_Start Styrene Oxide A_Protonation Protonated Epoxide (Benzylic carbocation character) A_Start->A_Protonation H⁺ A_Attack Methanol Attack at Benzylic Carbon A_Protonation->A_Attack MeOH A_Product This compound (Desired Product) A_Attack->A_Product -H⁺ B_Start Styrene Oxide B_Attack Methoxide Attack at Terminal Carbon (SN2) B_Start->B_Attack MeO⁻ B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Product 1-methoxy-2-phenylethanol (Undesired Isomer) B_Intermediate->B_Product H⁺ workup

Caption: Acid vs. Base-catalyzed ring-opening of styrene oxide.

Problem 2: Low Yield Due to Side Reactions (Polymerization & Diol Formation)
  • The Core Issue: Styrene oxide is prone to polymerization under harsh acidic conditions and can react with water to form styrene glycol.

  • Mechanistic Explanation: Strong acids and high temperatures can promote epoxide-to-epoxide polymerization, leading to intractable polymeric material and consuming the starting material. As mentioned, any water present in the reaction medium can compete with methanol as a nucleophile, leading to the diol byproduct.

  • Recommended Solution:

    • Maintain Anhydrous Conditions: Use anhydrous methanol (distilled from magnesium turnings or purchased as a high-purity grade) and ensure all glassware is oven-dried.

    • Control Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Avoid excessive temperatures which accelerate side reactions.

    • Use a Mild Catalyst: If polymerization is a major issue, consider a milder or heterogeneous acid catalyst which can offer high selectivity with fewer side reactions.[3][4]

    • Order of Addition: Add the styrene oxide slowly to the solution of the acid catalyst in methanol. This keeps the instantaneous concentration of the epoxide low, minimizing polymerization.

Troubleshooting Workflow

G start Unsatisfactory Result low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn isomer_present Major Isomer Impurity (1-methoxy-2-phenylethanol) purity_issue->isomer_present diol_present Diol Impurity (Styrene Glycol) purity_issue->diol_present polymer Polymer Formation purity_issue->polymer check_catalyst Check Catalyst Activity/Loading incomplete_rxn->check_catalyst check_temp_time Increase Temp/Time Moderately incomplete_rxn->check_temp_time use_acid Confirm Use of ACID Catalyst isomer_present->use_acid ensure_anhydrous Ensure Anhydrous Conditions diol_present->ensure_anhydrous mild_conditions Use Milder Acid / Lower Temp polymer->mild_conditions

Caption: Decision tree for troubleshooting the synthesis.

Optimized Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • Styrene oxide (1.0 eq)

  • Anhydrous methanol (10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1-2 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous methanol (e.g., 100 mL for a 10g scale reaction).

  • Catalyst Addition: Cool the methanol in an ice bath and slowly add the concentrated sulfuric acid (e.g., 0.15 mL). Allow the solution to stir for 5 minutes.

  • Substrate Addition: Add styrene oxide (e.g., 10.0 g, 1.0 eq) to the dropping funnel and add it dropwise to the stirred methanolic acid solution over 20-30 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the styrene oxide spot/peak is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution will occur.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add deionized water and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a colorless liquid.

Summary of Reaction Parameters
ParameterConditionRationaleExpected Outcome
Catalyst Acid (H₂SO₄, TsOH)Promotes SN1-type reaction at the stabilized benzylic carbon.[1][2]High regioselectivity for this compound (>95%).
Base (NaOMe, KOH)Promotes SN2-type reaction at the less hindered terminal carbon.[2]High regioselectivity for 1-methoxy-2-phenylethanol.
Solvent Anhydrous MethanolActs as both nucleophile and solvent. Must be dry to prevent diol formation.Clean conversion to the methoxy alcohol.
Temperature 20-40 °CBalances reaction rate against potential for polymerization side reactions.Good reaction rate without significant byproduct formation.
Work-up NaHCO₃ QuenchNeutralizes the acid catalyst to prevent product degradation during work-up.Stable crude product ready for purification.

References

  • LookChem. This compound.
  • ResearchGate. Styrene oxide ring‐opening with methanol.
  • ResearchGate. Ring opening of styrene oxide with MeOH catalyzed by MIL-101- SO 3 H or other catalysts.
  • ResearchGate. Catalytic results for the styrene oxide ring opening by methanol.

Sources

Technical Support Center: Synthesis of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-2-phenylethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of this compound is most commonly achieved via the ring-opening of styrene oxide with methanol. While seemingly straightforward, the regioselectivity of this reaction is highly sensitive to the catalytic conditions, making it a frequent source of experimental challenges.[1][2]

Q1: My reaction produced a significant amount of an isomeric byproduct. How can I identify it and what is its structure?

Probable Cause: The most prevalent side reaction is the formation of the regioisomeric byproduct, 1-methoxy-2-phenylethanol . This occurs when the methanol nucleophile attacks the wrong carbon on the epoxide ring.

Analysis & Identification:

  • Underlying Chemistry: The formation of these two isomers is a classic example of regioselectivity in epoxide ring-opening reactions.[1][2] The desired product, this compound, results from nucleophilic attack at the benzylic (more substituted) carbon. The undesired isomer, 1-methoxy-2-phenylethanol, results from attack at the terminal (less substituted) carbon.

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: The two isomers are readily distinguishable. In this compound, the methoxy group (-OCH₃) protons will appear as a singlet, and the adjacent methine proton (-CH) will be a triplet. For 1-methoxy-2-phenylethanol, the methoxy protons are also a singlet, but the adjacent methylene protons (-CH₂) will show a more complex splitting pattern (e.g., a doublet of doublets).

    • GC-MS: Gas chromatography will show two distinct peaks for the isomers, often with similar mass spectra but different retention times. Mass spectrometry can confirm the molecular weight (152.19 g/mol ) for both compounds.

Q2: How can I minimize the formation of the undesired 1-methoxy-2-phenylethanol isomer?

Solution: Control of regioselectivity is achieved by carefully selecting the catalyst and reaction conditions. The outcome is dictated by whether the reaction proceeds through an S_N1-like or S_N2-like mechanism.[1]

  • To Favor the Desired Product (this compound): Use Acid Catalysis.

    • Mechanism (S_N1-like): Under acidic conditions, the epoxide oxygen is protonated. This makes the ring more susceptible to opening. The transition state develops significant positive charge (carbocationic character) which is much more stable at the benzylic position due to resonance with the phenyl ring. Consequently, the methanol nucleophile preferentially attacks this more electrophilic benzylic carbon.[1]

    • Recommended Catalysts: Lewis acids (e.g., Sn-Beta zeolites, aluminum triflate) or Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are effective.[3][4] Heterogeneous acid catalysts are often preferred for easier removal post-reaction.[5][6]

  • Conditions that Favor the Undesired Product (1-Methoxy-2-phenylethanol): Base or Neutral Conditions.

    • Mechanism (S_N2): Under basic conditions (e.g., using sodium methoxide) or neutral conditions, the reaction proceeds via a direct S_N2 attack. The methoxide ion (a strong nucleophile) will attack the less sterically hindered carbon atom, which is the terminal carbon.[1][2]

    • Troubleshooting: If you are observing high levels of the undesired isomer without adding a base, ensure your glassware is free of basic residues and that your methanol solvent is not contaminated.

Q3: My reaction is producing a sticky, high-molecular-weight residue (polymerization). What is the cause and how can I prevent it?

Probable Cause: Polymerization of styrene oxide can be initiated by strong acids or high temperatures. The epoxide can act as a monomer in a cationic ring-opening polymerization.

Solution:

  • Moderate Reaction Conditions: Avoid using overly aggressive Lewis or Brønsted acids. If polymerization is observed, reduce the catalyst loading or switch to a milder catalyst.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Many successful methanolysis reactions of styrene oxide are run at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[6][7] Exothermic reactions should be cooled to prevent runaway polymerization.

  • Slow Addition: Adding the styrene oxide slowly to the methanol/catalyst mixture can help control the reaction rate and dissipate heat, minimizing polymerization.

Q4: My starting material is consumed, but the yield of my desired product is low. What other side products might be forming?

Probable Cause: Besides the regioisomer, two other common byproducts can account for low yields.

Potential Side Products & Solutions:

  • Styrene Glycol (1,2-dihydroxy-1-phenylethane):

    • Cause: This diol is formed if there is water present in the reaction mixture. Water can compete with methanol as a nucleophile, leading to hydrolysis of the epoxide.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous methanol as the solvent.

  • Phenylacetaldehyde:

    • Cause: Styrene oxide can isomerize to form phenylacetaldehyde, particularly in the presence of certain catalysts or at elevated temperatures.[8]

    • Solution: Screen different acid catalysts. Some catalysts may have a higher propensity for promoting this isomerization reaction. Sticking to optimized temperature and reaction times can also mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? The most common and regioselective method is the acid-catalyzed ring-opening of styrene oxide using anhydrous methanol.[7][9] This approach favors the formation of the desired product by directing the nucleophilic attack to the benzylic carbon.[1]

Q2: Why is regioselectivity so critical in this synthesis? Regioselectivity is paramount because it determines the purity and yield of the final product. The two possible products, this compound and 1-methoxy-2-phenylethanol, are structural isomers with very similar physical properties (e.g., boiling point), making them difficult to separate by standard distillation. Therefore, controlling the reaction to form only one isomer is the most efficient strategy.

Q3: Which analytical techniques are best for monitoring reaction progress and confirming product identity?

  • Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of the styrene oxide starting material.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this reaction. GC provides quantitative information on the conversion of starting material and the ratio of the two isomeric products.[10] GC-MS confirms the identity of the peaks by their mass spectra.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for unequivocal structure elucidation of the final purified product and for determining the isomeric ratio in the crude mixture.

Data & Protocols

Table 1: Effect of Catalyst on Regioselectivity of Styrene Oxide Methanolysis
Catalyst TypeTypical CatalystPredominant MechanismMajor ProductReference
Acidic H₂SO₄, p-TsOH, Sn-BetaS_N1-likeThis compound (desired)[1][4]
Basic NaOCH₃, KOHS_N21-Methoxy-2-phenylethanol (undesired)[1][11]
Neutral No Catalyst (thermal)S_N21-Methoxy-2-phenylethanol (undesired)[1]
Diagram: Reaction Pathways in Styrene Oxide Methanolysis

Caption: Reaction pathways for the methanolysis of styrene oxide.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a representative example and may require optimization based on available equipment and specific catalyst choice.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., 0.5 mol% of p-toluenesulfonic acid). Stir the solution until the catalyst is fully dissolved.

  • Reactant Addition: Slowly add styrene oxide (1.0 eq) to the stirred methanol solution at room temperature over 10-15 minutes.

  • Reaction: Heat the mixture to a gentle reflux (or maintain at a specific temperature like 40 °C) and monitor the reaction progress by TLC or GC.[7] A typical reaction time is 2-4 hours.

  • Workup: Once the styrene oxide is consumed, cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water (50 mL) and diethyl ether (50 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with diethyl ether (2x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary to remove any baseline impurities.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Protocol: GC Analysis of Product Mixture
  • Sample Prep: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and quench it in a vial containing diethyl ether and a small amount of saturated sodium bicarbonate solution.

  • Injection: Inject 1 µL of the ether layer into the GC.

  • GC Conditions (Example):

    • Column: DB-5 or equivalent non-polar column.

    • Injector Temp: 250 °C.

    • Detector (FID) Temp: 300 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 200 °C at 10 °C/min.

  • Data Analysis: Identify peaks corresponding to styrene oxide, this compound, and 1-methoxy-2-phenylethanol based on retention times established with standards. Calculate the product ratio from the peak areas.

References

  • ResearchGate. The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP.
  • ResearchGate. Styrene oxide ring-opening with methanol.
  • RING–OPENING OF EPOXIDES WITH ALCOHOLS.
  • ACS Publications. Epoxide Alcoholysis over M-BEA Zeolites: Effects of Alcohol Chain Length on Rates and Regioselectivities.
  • ResearchGate. Schematic depiction of the synthesis of 2-phenylethanol from styrene in two steps.
  • ResearchGate. Styrene oxide conversion as a function of time in the ring-opening...
  • Google Patents. US8686205B2 - Method for production of styrene from toluene and methanol.
  • MDPI. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus.
  • Springer. Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast.
  • ResearchGate. Catalytic results for the styrene oxide ring opening by methanol.
  • PubMed. Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate.
  • ResearchGate. Screening of reaction conditions for methanolysis of styrene oxide...
  • PubMed. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice.
  • Semantic Scholar. Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts.
  • Deshpande et al. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 2019.

Sources

Technical Support Center: Purification of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: My final product of this compound appears cloudy or has a persistent color. What are the likely causes and solutions?

A cloudy appearance often indicates the presence of moisture or insoluble impurities. A persistent color may be due to high molecular weight byproducts from the synthesis.

  • Troubleshooting Moisture: Ensure all your glassware is thoroughly dried before use. If the compound has been stored, consider using a drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

  • Troubleshooting Colored Impurities: These are often less polar than the desired product. Column chromatography is typically the most effective method for their removal.

Q2: I'm seeing a lower than expected yield after purification. What are the common reasons for product loss?

Product loss can occur at various stages of purification.

  • During Extraction: Ensure the pH of your aqueous phase is optimized to keep your product in the organic layer. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • During Distillation: Product can be lost if the distillation is carried out too quickly or if the vacuum is not stable, leading to bumping. Ensure a slow and steady distillation rate.

  • During Chromatography: Using too polar of a solvent system can cause your compound to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in very slow elution and broad peaks, leading to fractions containing a low concentration of your product.

Q3: How do I choose the best purification method for this compound?

The choice of purification method depends on the nature of the impurities and the desired final purity.

  • For removal of non-volatile impurities: Simple distillation can be effective.

  • For separation from compounds with close boiling points: Fractional distillation under vacuum is recommended.

  • For removal of polar and non-polar impurities: Silica gel column chromatography is a versatile and highly effective method.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Vacuum Distillation

Vacuum distillation is a common technique for purifying liquids with high boiling points, like this compound, as it lowers the boiling point and prevents thermal decomposition.[2]

Physical Properties for Distillation:

Property Value
Boiling Point (atm) 237-239.9 °C[3][4]
Boiling Point (vac) 65 °C @ 0.1 mmHg

| Density | ~1.05-1.061 g/mL at 25 °C[3][4][5] |

Common Problems & Solutions in Vacuum Distillation
ProblemProbable Cause(s)Recommended Solution(s)
Bumping/Unstable Boiling - Uneven heating.- Insufficient agitation.- Vacuum is too high for the temperature.- Use a magnetic stir bar or boiling chips.- Ensure the heating mantle is properly sized for the flask.- Gradually increase the temperature and adjust the vacuum.
Product Not Distilling - Vacuum is not low enough.- Temperature is too low.- Presence of a high-boiling impurity.- Check for leaks in your distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.
Cloudy Distillate - Presence of water.- Ensure all glassware is scrupulously dry.- Consider a pre-distillation drying step with a suitable drying agent.
Experimental Workflow: Vacuum Distillation

ChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis A Select Solvent System (TLC) B Pack Column A->B C Load Sample B->C D Run Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC/GC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H RecrystallizationWorkflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation A Dissolve in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling B->C D Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Sources

Technical Support Center: Improving Yield in 2-Methoxy-2-phenylethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?

The most common and direct method for synthesizing this compound is through the ring-opening of styrene oxide with methanol.[1][2] This reaction, often referred to as methanolysis, can be catalyzed by either acids or bases. The choice of catalyst is critical as it dictates the regioselectivity of the reaction and ultimately the yield of the desired product versus its isomer.

Q2: What is the core reaction mechanism and how do acidic and basic conditions differ?

The synthesis of this compound from styrene oxide is a classic example of epoxide ring-opening. The outcome is highly dependent on the catalytic conditions.[3][4]

  • Acid-Catalyzed Mechanism (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[4] The positive charge is better stabilized at the more substituted benzylic carbon, leading to a carbocation-like transition state. The methanol nucleophile then preferentially attacks this benzylic carbon, resulting in the desired product, this compound. This pathway generally provides high regioselectivity for the target molecule.[5][6]

  • Base-Catalyzed Mechanism (SN2): Under basic conditions (e.g., using sodium methoxide), the methoxide ion acts as a strong nucleophile.[3] The attack occurs at the less sterically hindered carbon of the epoxide ring (the terminal carbon). This SN2-type attack leads predominantly to the formation of the isomeric byproduct, 1-methoxy-2-phenylethanol.

Q3: What are the main side products and impurities I should be aware of?

The primary side product is the constitutional isomer, 1-methoxy-2-phenylethanol , which is the major product under base-catalyzed conditions.[3] Other potential impurities can include:

  • 1-Phenyl-1,2-ethanediol: Formed if there is residual water in the reaction mixture, which can also act as a nucleophile.

  • Unreacted Styrene Oxide: Due to incomplete conversion.

  • Poly(styrene oxide): Polymerization can occur, especially under certain catalytic conditions.[7]

Section 2: Troubleshooting Guide for Low Yield & Purity

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low Conversion of Styrene Oxide
  • Symptom: Your post-reaction analysis (GC-MS, ¹H NMR) shows a significant amount of unreacted styrene oxide.

  • Potential Cause 1.1: Inactive or Insufficient Catalyst. Many catalysts, especially heterogeneous ones, can lose activity over time or if improperly stored. The amount of catalyst is also crucial; too little will result in a sluggish reaction.

  • Recommended Action:

    • Verify Catalyst Loading: Ensure you are using the correct catalytic amount. Studies have shown that conversion rates are highly dependent on catalyst loading.[5] For example, some zirconium-based MOF catalysts can achieve 99% conversion in under 30 minutes with just 5 mg of catalyst at room temperature.[1]

    • Use Fresh Catalyst: If possible, use a fresh batch of catalyst or activate the catalyst according to the supplier's instructions.

    • Run a Control: Test the catalyst with a known, reliable reaction to confirm its activity.

  • Potential Cause 1.2: Suboptimal Reaction Temperature. The methanolysis of styrene oxide can be sensitive to temperature. While some modern catalysts work efficiently at room temperature, others may require elevated temperatures to achieve optimal conversion rates.[8]

  • Recommended Action:

    • Optimize Temperature: Perform small-scale experiments at different temperatures (e.g., 25 °C, 40 °C, and 60 °C) to find the optimal condition for your specific catalyst system.[8] One study found 40 °C to be the ideal temperature for achieving 100% conversion with a specific magnetic catalyst.[8]

    • Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer, effectively lowering the reaction rate. Ensure the reaction mixture is homogenous throughout the experiment.

Problem 2: Poor Regioselectivity (High Levels of 1-methoxy-2-phenylethanol)
  • Symptom: Your primary product is the undesired isomer, 1-methoxy-2-phenylethanol, instead of the target this compound.

  • Potential Cause: Incorrect Reaction Conditions. You are likely running the reaction under basic or neutral conditions, which favors the SN2 attack at the less substituted carbon.

  • Recommended Action:

    • Switch to an Acid Catalyst: To favor the formation of this compound, an acid catalyst is required. This promotes the SN1-like mechanism where the nucleophile attacks the more stable benzylic carbocation.[3][4]

    • Catalyst Selection: A wide range of Lewis and Brønsted acids can be used. Zirconium-based metal-organic frameworks (MOFs) and catalysts bearing sulfonic acid (-SO₃H) groups have shown excellent activity and regioselectivity for this reaction.[1][5]

Problem 3: Presence of 1-Phenyl-1,2-ethanediol Impurity
  • Symptom: Your product mixture is contaminated with the diol byproduct.

  • Potential Cause: Water in the Reaction. Water can compete with methanol as a nucleophile, attacking the epoxide to form 1-phenyl-1,2-ethanediol.

  • Recommended Action:

    • Use Anhydrous Reagents: Ensure your methanol is anhydrous. Use freshly opened solvents or dry the methanol over molecular sieves.

    • Dry Glassware: Thoroughly dry all glassware in an oven before use to remove any adsorbed moisture.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Section 3: Visualizations & Key Workflows
Reaction Mechanism Diagrams

The choice between an acid and base catalyst fundamentally alters the reaction pathway and product outcome.

G cluster_acid Acid-Catalyzed (SN1-like) Pathway cluster_base Base-Catalyzed (SN2) Pathway A_StyreneOxide Styrene Oxide A_Protonation Protonated Epoxide (Benzylic Carbocation Character) A_StyreneOxide->A_Protonation + H+ A_Attack Methanol Attack at Benzylic Carbon A_Protonation->A_Attack + MeOH A_Product This compound (Major Product) A_Attack->A_Product - H+ A_H_plus H+ A_MeOH MeOH B_StyreneOxide Styrene Oxide B_Attack Methoxide Attack at Terminal Carbon B_StyreneOxide->B_Attack + MeO- B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Product 1-methoxy-2-phenylethanol (Major Product) B_Intermediate->B_Product + H+ (from MeOH) B_MeO_minus MeO- B_MeOH_proton MeOH

Caption: Reaction pathways for styrene oxide methanolysis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues with your reaction.

Caption: Decision tree for troubleshooting low yield.

Section 4: Optimized Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis for High Regioselectivity

This protocol is designed to maximize the yield of the desired this compound product.

Materials:

  • Styrene oxide (1.0 eq)

  • Anhydrous methanol (sufficient to act as solvent and reagent)

  • Acid catalyst (e.g., Amberlyst-15, Zr-based MOF, p-Toluenesulfonic acid, ~1-5 mol%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagents: Add anhydrous methanol to the flask, followed by the acid catalyst. Stir the mixture for 5-10 minutes.

  • Reaction: Add styrene oxide to the mixture dropwise at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 1-4 hours, depending on the catalyst's activity.[1]

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the product with diethyl ether (3x volume of aqueous layer).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Section 5: Data Summary
Table 1: Influence of Catalyst and Conditions on Styrene Oxide Methanolysis
CatalystConditionsTimeConversion (%)Selectivity for this compound (%)Reference
MIP-202(Zr) (MOF) Room Temp25 min99%High (not quantified)[1]
UiO-66-(CO₂H)₂ (MOF) 60 °C120 min98%High (not quantified)[1][5]
Zn-CP-SO₃H Room Temp3 h100%High (not quantified)[1]
SO₃H/g-C₃N₄/Fe₃O₄ 40 °C<10 min100%High (main product)[8]
Sodium Methoxide N/AN/AN/ALow (favors isomer)[3]

Note: "High" selectivity indicates that the referenced paper identified this compound as the major or sole product but did not provide a specific percentage.

References
  • A Comparative Study on the Ring-Opening Mechanisms of Substituted Styrene Oxides. Benchchem.
  • Styrene oxide ring‐opening with methanol | Download Scientific Diagram.
  • Effect of catalyst loading for the methanolysis of styrene oxide (a)...
  • Screening of reaction conditions for methanolysis of styrene oxide...
  • Catalytic results for the styrene oxide ring opening by methanol. [a].
  • Synthesis of High Molecular Weight and End-Functionalized Poly(styrene oxide) by Living Ring-Opening Polymerization of Styrene Oxide Using the Alcohol/Phosphazene Base Initiating System.
  • For the reaction shown below, identify the correct st
  • The Reaction of Styrene Oxide with Methanol. Journal of the American Chemical Society.

Sources

Technical Support Center: Asymmetric Synthesis Utilizing 2-Methoxy-2-phenylethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis involving 2-methoxy-2-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile chiral synthon into their synthetic routes. Rather than a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format to address the practical challenges you may encounter. Our focus is on leveraging the unique properties of (R)- and (S)-2-methoxy-2-phenylethanol as chiral precursors to build stereochemically defined molecules.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary considerations for handling, storage, and initial use of this compound.

Question 1: What are the key physical and chemical properties of this compound that I should be aware of before starting my experiment?

Answer: Understanding the fundamental properties of your chiral starting material is critical for experimental design. This compound is a liquid at room temperature with a relatively high boiling point. Both enantiomers, (R)-(-)-2-methoxy-2-phenylethanol and (S)-(+)-2-methoxy-2-phenylethanol, are commercially available with high optical purity.

Table 1: Key Properties of this compound Enantiomers

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
AppearanceLiquid
Density~1.05 g/mL at 25 °C[2]
Boiling Point65 °C at 0.1 mmHg[2]
Optical Activity [α](R)-enantiomer: -133° (c=1, acetone)[2]
(S)-enantiomer: +133° (c=1, acetone)[3]
StorageStore at room temperature, sealed in a dry environment.[4]

It is crucial to handle the material under an inert atmosphere if your reaction is sensitive to moisture or air.

Question 2: How can I verify the enantiomeric purity (ee) of my starting material or product?

Answer: Verifying enantiomeric purity is essential for any asymmetric synthesis. The most common method is chiral chromatography.

  • Chiral Gas Chromatography (GC): As indicated by suppliers, GC is a suitable method for determining the enantiomeric excess (ee) of the starting material.[2] You will need a chiral column (e.g., a cyclodextrin-based column) and an established temperature program to resolve the two enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): For derivatives synthesized from this compound, chiral HPLC is often the method of choice. You will need to screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and mobile phases to achieve baseline separation of your enantiomeric or diastereomeric products.

  • NMR with Chiral Solvating Agents: In some cases, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA), such as (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to differentiate between enantiomers.[5] The CSA forms diastereomeric complexes that have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for integration and ee determination.

Part 2: Troubleshooting Guide for Synthetic Applications

This section focuses on common problems encountered when using this compound as a chiral building block.

Scenario 1: Incomplete Reaction or Low Yield During Incorporation

Question 3: I am trying to attach the 2-methoxy-2-phenylethyl group to my substrate via an O-alkylation (Williamson ether synthesis), but I am getting low conversion. What are the likely causes and solutions?

Answer: Low conversion in a Williamson ether synthesis involving a secondary alcohol like this compound often stems from issues with deprotonation, steric hindrance, or competing elimination reactions.

Troubleshooting Workflow: Low Conversion in O-Alkylation

start Problem: Low Yield in O-Alkylation q1 Is the alcohol fully deprotonated? start->q1 a1_yes Deprotonation is complete q1->a1_yes Yes a1_no Incomplete deprotonation q1->a1_no No q2 Is the electrophile highly hindered? a1_yes->q2 sol1 Solution: Use a stronger, non-nucleophilic base (e.g., NaH, KH). Ensure anhydrous conditions. a1_no->sol1 a2_yes Significant steric hindrance q2->a2_yes Yes a2_no Electrophile is not hindered q2->a2_no No sol2 Solution: Use a more reactive electrophile (e.g., triflate instead of bromide). Increase reaction time or use a higher boiling point solvent (e.g., DMF, DMSO). a2_yes->sol2 q3 Is the reaction temperature too high? a2_no->q3 a3_yes Potential for E2 elimination q3->a3_yes Yes a3_no Temperature is optimized q3->a3_no No sol3 Solution: Lower the reaction temperature. Use a more polar, aprotic solvent to favor SN2. a3_yes->sol3 end_node Improved Yield a3_no->end_node sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for O-alkylation.

Causality Explained:

  • Deprotonation: The pKa of the hydroxyl group is ~14-15. Weak bases like carbonates may not be sufficient for complete deprotonation. Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the alcohol to form the more reactive alkoxide.

  • Steric Hindrance: this compound is a secondary alcohol, and its corresponding alkoxide is sterically more demanding than a primary alkoxide. If your electrophile is also sterically hindered (e.g., a secondary or neopentyl halide), the SN2 reaction rate will be slow.

  • Elimination (E2) Competition: If using a hindered base or a high reaction temperature with a secondary or tertiary electrophile, the E2 elimination pathway can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct and reducing the yield of the ether.

Scenario 2: Unexpected Side Reactions

Question 4: I have successfully incorporated the chiral moiety, but in a subsequent step involving strong acid, I am observing cleavage of the methoxy group. How can I prevent this?

Answer: The methoxy group in this compound is a benzylic ether, which makes it susceptible to cleavage under strong acidic conditions, particularly with Lewis acids or strong protic acids like HBr or HI.[4] This typically proceeds via an SN1-type mechanism due to the stability of the resulting benzylic carbocation.

Table 2: Conditions for Benzylic Ether Cleavage and Potential Alternatives

Cleavage ConditionMechanismRecommended Action
Strong Lewis Acids (e.g., BBr₃, AlCl₃)Complexation followed by nucleophilic attackAvoid these reagents if the methoxy group needs to be retained. Use milder Lewis acids if necessary for other parts of the molecule.
Strong Protic Acids (e.g., HBr, HI, TFA)Protonation and SN1 cleavageIf an acidic step is required, use non-nucleophilic acids (e.g., p-TsOH in a non-coordinating solvent) at low temperatures and monitor the reaction carefully.
Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Reductive cleavageThis is a common method for cleaving benzyl ethers. If this is undesired, avoid these conditions. This can be an effective method for planned deprotection.

Expert Insight: If your synthetic route requires an acid-labile protecting group elsewhere in the molecule, consider one that can be removed under conditions that do not affect the benzylic methoxy group. For example, a silyl ether (like TBS) can often be cleaved with fluoride sources (e.g., TBAF) under neutral or mildly acidic conditions that will leave the methoxy group intact.

Part 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol provides a starting point for the synthesis of ethers from (R)- or (S)-2-methoxy-2-phenylethanol.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL per mmol of alcohol).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Alcohol Addition: Slowly add a solution of (R)-(-)-2-methoxy-2-phenylethanol (1.0 equivalent) in anhydrous THF via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the resulting sodium alkoxide solution back to 0 °C. Add the alkyl halide or tosylate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry flask under Argon prep2 Add anhydrous THF prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add NaH react1->react2 react3 Add Chiral Alcohol react2->react3 react4 Stir (0 °C to RT) react3->react4 react5 Add Electrophile at 0 °C react4->react5 react6 Stir overnight (RT or reflux) react5->react6 workup1 Quench with aq. NH4Cl react6->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Flash Chromatography workup3->purify

Caption: General workflow for O-alkylation.

References

  • Redalyc. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Journal of the Mexican Chemical Society, 55(3).
  • PubChem. (n.d.). (S)-(+)-2-Methoxy-2-phenylethanol. National Center for Biotechnology Information.
  • Amerigo Scientific. (n.d.). (R)-(−)-2-Methoxy-2-phenylethanol (98%).
  • Chemsrc. (n.d.). This compound.
  • RSC Publishing. (n.d.). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers.
  • MDPI. (n.d.). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.
  • National Institutes of Health. (n.d.). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PubMed Central.
  • ResearchGate. (n.d.). Asymmetric Conjugate Addition to Alkylidene Malonates.
  • ResearchGate. (n.d.). Chiral solvating agents.
  • National Institutes of Health. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. PubMed Central.
  • National Institutes of Health. (2019). (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. PubMed.

Sources

stability issues with 2-Methoxy-2-phenylethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your reactions and the purity of your products.

Introduction: Understanding the Dual Reactivity of this compound

This compound is a versatile molecule possessing two key functional groups that dictate its reactivity and stability: a secondary benzylic alcohol and a benzylic methyl ether. The proximity of the phenyl group significantly influences the reactivity of both the hydroxyl and methoxy groups, making the molecule susceptible to certain reaction conditions. This guide will dissect these potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected byproduct in my reaction involving this compound under acidic conditions. What could it be?

A1: Under acidic conditions, particularly with Lewis acids or strong Brønsted acids, the benzylic ether linkage is susceptible to cleavage. This can lead to the formation of benzaldehyde and methanol as byproducts. Additionally, acid-catalyzed dehydration of the secondary alcohol can occur, potentially leading to the formation of styrene derivatives. Careful control of pH and temperature is crucial. Consider using milder acids or protecting the alcohol group if it is not the reactive site.

Q2: Can I use strong bases with this compound?

A2: While generally more stable to bases than acids, strong bases can induce elimination reactions. Deprotonation of the hydroxyl group followed by elimination of the methoxy group (acting as a leaving group) can lead to the formation of styrene oxide. Alternatively, E2 elimination of water from the alcohol is also a possibility, though typically less favored than acid-catalyzed dehydration. The choice of a non-nucleophilic, sterically hindered base can often mitigate these side reactions.

Q3: Is this compound stable to common oxidizing agents?

A3: The secondary benzylic alcohol is prone to oxidation. Common oxidizing agents like potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), or Swern oxidation conditions will convert the alcohol to 2-methoxy-2-phenylacetaldehyde or further to 2-methoxy-2-phenylacetic acid.[1][2] The choice of oxidant and careful control of stoichiometry and temperature are critical to achieve selective oxidation if desired, or to avoid it if the alcohol is to be preserved.

Q4: How should I store this compound to ensure its stability?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Prolonged exposure to air and light should be avoided, as benzylic ethers can be susceptible to oxidative degradation over time, potentially forming benzaldehydes and benzoic acids.[3]

Troubleshooting Guide

Issue 1: Unidentified Impurities Detected by TLC/LC-MS After Reaction Under Acidic Conditions

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Unexpected masses in the LC-MS spectrum, corresponding to potential byproducts.

Potential Causes & Mechanistic Insight:

The benzylic ether and alcohol moieties of this compound are both susceptible to degradation under acidic conditions.

  • Acid-Catalyzed Ether Cleavage: The lone pair of electrons on the ether oxygen can be protonated by an acid, making it a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the adjacent phenyl ring and can be trapped by a nucleophile or lose a proton to form an unsaturated compound.

  • Acid-Catalyzed Dehydration: The hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of a styrene derivative.

Workflow for Troubleshooting Acid-Induced Decomposition:

Sources

Technical Support Center: Enzymatic Resolution of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of 2-methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the kinetic resolution of this valuable chiral building block. Here, we synthesize established principles of biocatalysis with practical, field-proven insights to help you optimize your experiments for high enantioselectivity and conversion.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the enzymatic resolution of this compound.

Q1: Why is enzymatic kinetic resolution a preferred method for obtaining enantiomerically pure this compound?

Enzymatic kinetic resolution is a powerful technique for separating enantiomers due to the high stereoselectivity of enzymes.[1][2][3] Lipases, in particular, are widely used because they can differentiate between the two enantiomers of a racemic alcohol, preferentially catalyzing the transformation of one enantiomer while leaving the other largely unreacted.[2] This method offers several advantages over traditional chemical resolutions:

  • Mild Reaction Conditions: Enzymes operate under gentle conditions (e.g., room temperature, neutral pH), which prevents the degradation of sensitive substrates and products.

  • High Enantioselectivity: With proper optimization, enzymes can achieve very high enantiomeric excess (ee%) values, often exceeding 99%.[4]

  • Reduced Environmental Impact: Biocatalysis is considered a "green" chemistry approach, as it often uses less hazardous reagents and solvents compared to conventional chemical methods.[2][5]

  • Broad Substrate Scope: Many lipases exhibit broad substrate specificity, making them suitable for a wide range of chiral alcohols.[6]

Q2: Which enzymes are recommended for the resolution of this compound?

For the kinetic resolution of secondary alcohols like this compound, lipases are the most commonly employed enzymes.[2] Specifically, Lipase B from Candida antarctica (CALB) is a highly effective and widely used biocatalyst for this type of transformation.[3][7][8][9] It is commercially available in an immobilized form, such as Novozym® 435 , which offers several benefits including enhanced stability and ease of reuse.[4][10][11] Other lipases that could be screened for activity and selectivity include those from Pseudomonas cepacia (now Burkholderia cepacia) and Rhizomucor miehei.[6][12][13]

Q3: What are the critical parameters to optimize for a successful resolution?

The success of an enzymatic kinetic resolution is highly dependent on the reaction conditions. The key parameters to consider and optimize are:

  • Enzyme: The choice of lipase is crucial. Screening a panel of lipases is often a good starting point.

  • Acyl Donor: The acyl donor plays a significant role in the reaction rate and enantioselectivity. Irreversible acyl donors like vinyl acetate are often preferred as they drive the reaction forward.[10][11]

  • Solvent: The reaction medium significantly impacts enzyme activity and selectivity.[6][14] Non-polar organic solvents such as hexane, heptane, or toluene are generally good choices for lipase-catalyzed reactions.[4][10][11]

  • Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. A typical starting point is between 30-50°C.[4]

  • Substrate and Enzyme Concentration: The concentrations of the racemic alcohol and the enzyme loading can influence the reaction kinetics and overall efficiency.[10]

Q4: How are conversion and enantioselectivity measured?

The progress and success of the kinetic resolution are evaluated by two key metrics: conversion (c) and enantiomeric excess (ee%) .

  • Conversion (c): This refers to the percentage of the starting racemic alcohol that has been transformed into the product. It is crucial to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product in an ideal kinetic resolution.

  • Enantiomeric Excess (ee%): This measures the purity of an enantiomeric sample. It is calculated for both the remaining substrate (ee_s) and the formed product (ee_p).

These parameters are typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[10][15][16] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the enzymatic resolution of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Inactive Enzyme: The lipase may be denatured or inhibited. 2. Poor Choice of Solvent: The solvent may be stripping essential water from the enzyme or acting as an inhibitor.[6][14] 3. Sub-optimal Reaction Conditions: Temperature, pH (if aqueous media is present), or acyl donor may not be suitable. 4. Insufficient Enzyme Loading: The amount of enzyme may be too low for the given substrate concentration.[10]1. Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm its activity. Ensure proper storage of the enzyme. 2. Screen Solvents: Test a range of non-polar solvents like hexane, heptane, toluene, or methyl tert-butyl ether (MTBE). Avoid highly polar solvents like DMF or DMSO which can deactivate lipases.[14][17][18] 3. Optimize Conditions: Systematically vary the temperature (e.g., 30°C, 40°C, 50°C). If using a reversible acyl donor, consider switching to an irreversible one like vinyl acetate.[10][11] 4. Increase Enzyme Loading: Incrementally increase the enzyme concentration to see if the conversion rate improves.[10]
Low Enantioselectivity (low ee%) 1. Non-optimal Enzyme: The chosen lipase may not be highly selective for this compound. 2. Inappropriate Solvent: The solvent can alter the enzyme's conformation, affecting its enantioselectivity.[6][14] 3. Reaction Temperature is Too High: Higher temperatures can sometimes decrease enantioselectivity. 4. Conversion Exceeds 50%: In a kinetic resolution, as the conversion goes significantly beyond 50%, the enantiomeric excess of the product will decrease as the less-reactive enantiomer begins to react.1. Screen Different Lipases: Test other commercially available lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei). 2. Solvent Engineering: The enantioselectivity of a lipase can sometimes be fine-tuned by changing the solvent or using solvent mixtures.[14] 3. Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., room temperature or 30°C). While this may slow down the reaction, it can improve enantioselectivity. 4. Monitor Reaction Progress: Take time-course samples to track both conversion and ee%. Aim to stop the reaction as close to 50% conversion as possible.
Inconsistent Results 1. Water Content Variation: The amount of water in the reaction medium can significantly affect lipase activity. 2. Inhomogeneous Reaction Mixture: If using an immobilized enzyme, poor mixing can lead to inconsistent sampling and reaction rates. 3. Enzyme Deactivation: The enzyme may be losing activity over time or between batches.1. Control Water Activity: Use anhydrous solvents and control the water content of the reaction. Sometimes, adding a very small, controlled amount of water or using salt hydrates can be beneficial. 2. Ensure Proper Agitation: Use an orbital shaker or a magnetic stirrer to ensure the immobilized enzyme is well-suspended in the reaction mixture.[10] 3. Check Enzyme Stability: If reusing the enzyme, perform activity checks between cycles. Consider fresh enzyme for critical experiments.
Difficulty in Product Separation 1. Similar Physical Properties: The starting alcohol and the resulting ester may have similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Screen different solvent systems for column chromatography or thin-layer chromatography (TLC) to find a system that provides good separation. 2. Derivatization: If separation is extremely difficult, consider derivatizing the unreacted alcohol or the product ester to alter its physical properties for easier separation.

Experimental Protocols & Visualizations

Protocol: Enzymatic Kinetic Resolution of (±)-2-Methoxy-2-phenylethanol

This protocol provides a starting point for the resolution using Novozym® 435. Optimization will likely be required.

Materials:

  • (±)-2-Methoxy-2-phenylethanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane (solvent)

  • Reaction vessel (e.g., sealed vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment: Chiral HPLC or GC system

Procedure:

  • To a 25 mL sealed vial, add (±)-2-methoxy-2-phenylethanol (e.g., 100 mg, 0.66 mmol).

  • Add anhydrous n-hexane (10 mL).

  • Add vinyl acetate (e.g., 2 equivalents, 1.32 mmol). Using an excess of the acyl donor can help drive the reaction.

  • Add Novozym® 435 (e.g., 20 mg). The optimal enzyme loading should be determined experimentally.[10]

  • Seal the vial and place it in an orbital shaker set to 40°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • For each aliquot, filter out the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica gel.

Visual Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis racemate Racemic 2-Methoxy- 2-phenylethanol reaction_vessel Reaction at Controlled Temperature & Agitation racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_vessel->monitoring Time-course sampling monitoring->reaction_vessel Continue reaction filtration Enzyme Filtration (Recycle Biocatalyst) monitoring->filtration Stop at ~50% conversion purification Purification (Column Chromatography) filtration->purification s_alcohol (S)-Alcohol (High ee_s) purification->s_alcohol r_ester (R)-Ester (High ee_p) purification->r_ester

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

G start Low Enantioselectivity (Low ee%) q1 Is conversion >> 50%? start->q1 s1 Stop reaction earlier. Monitor time-course to target ~50% conversion. q1->s1 Yes q2 Is reaction temp. > 40°C? q1->q2 No a1_yes Yes a1_no No s2 Lower reaction temperature (e.g., to 30°C or RT). Accept slower rate for higher ee%. q2->s2 Yes q3 Have you screened solvents? q2->q3 No a2_yes Yes a2_no No s3 Perform solvent screening. Test non-polar solvents like hexane, toluene, MTBE. q3->s3 No s4 Screen different lipases (e.g., from P. cepacia, R. miehei). Consider protein engineering if resources allow. q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low enantioselectivity.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews, 42(15), 6225-6236. [Link]
  • Wang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10931. [Link]
  • ResearchGate. (n.d.). Effect of organic solvents on the activity of the lipase. [Link]
  • Ahmad, S., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein & Peptide Letters, 23(1), 54-61. [Link]
  • Kopp, D. M., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 86(22), 15469-15479. [Link]
  • Li, S., et al. (2016). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Thesis. [Link]
  • Orzeł, Ł., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10398. [Link]
  • Carvalho, A. C. L. M., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29682-29716. [Link]
  • Yılmaz, E., & Sezer, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Biochemistry, 43(1), 31-40. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Nagy, V., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11504. [Link]
  • ResearchGate. (n.d.). Scheme 3. Lipase PS-C II-catalyzed acylation of N-acylated amino alcohols rac-1 and rac-2; 1, Y¼ H and 2, Y¼ OH. [Link]
  • ResearchGate. (2025).
  • Girek, T., et al. (2019). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
  • ResearchGate. (2025). Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. [Link]
  • Pu, L. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2217-2227. [Link]
  • Magnusson, A. O., et al. (2005). Improved enantioselectivity of a lipase by rational protein engineering.
  • Szymańska, K., et al. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11219. [Link]
  • Li, X., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 20(10), 18456-18465. [Link]
  • ResearchGate. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. [Link]
  • Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Link]
  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi Hetilap, 144(45), 2215-2220. [Link]
  • ResearchGate. (2013). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. [Link]
  • Mitri, S., et al. (2022). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Foods, 11(1), 109. [Link]
  • Yılmaz, E., & Sezer, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Biochemistry, 43(1), 31-40. [Link]
  • da Silva, A. R., et al. (2018). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 29(9), 1957-1965. [Link]
  • Zhang, W., et al. (2020). Comprehensive investigations of 2-phenylethanol production by high 2-phenylethanol tolerating Meyerozyma sp. strain YLG18. Enzyme and Microbial Technology, 140, 109629. [Link]
  • ResearchGate. (2025). (PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. [Link]
  • Schepmann, H. G., & Engstrom, K. M. (2008). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.

Sources

Technical Support Center: Optimization of Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate yet powerful epoxide ring-opening reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this versatile transformation in their synthetic endeavors. The high ring strain of epoxides makes them susceptible to nucleophilic attack, but this reactivity must be precisely controlled to achieve the desired regiochemical and stereochemical outcomes.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and optimize your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are grounded in the fundamental mechanistic principles governing the reaction.

Question: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue that can often be traced back to insufficient reactivity of one of the components or suboptimal reaction conditions.

  • Insufficient Reactivity:

    • Weak Nucleophile: Neutral or weakly basic nucleophiles (e.g., water, alcohols) often require acid catalysis to proceed efficiently.[4] The acid protonates the epoxide oxygen, creating a much better leaving group and activating the electrophilic carbons.[1][4][5][6][7] For reactions without a catalyst, ensure your nucleophile is sufficiently strong (e.g., alkoxides, Grignard reagents, amines).[3][8]

    • Steric Hindrance: Highly substituted epoxides or bulky nucleophiles can significantly slow down the reaction rate, particularly under basic (SN2) conditions where the nucleophile directly attacks a carbon atom.[3][9] If possible, consider a less hindered nucleophile. In sterically demanding cases, increasing the reaction temperature or extending the reaction time is a common first step.[9]

  • Suboptimal Conditions:

    • Temperature/Time: Many epoxide openings, especially with less reactive partners, require elevated temperatures to overcome the activation energy.[9] If you observe low conversion at room temperature, consider incrementally increasing the heat. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential decomposition at higher temperatures.

    • Catalyst Issues: If using a catalyst (e.g., Lewis acid, Brønsted acid), ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture. Heterogeneous catalysts may require activation or have a limited lifetime.

Question: I'm getting a mixture of regioisomers. How can I control where the nucleophile attacks?

Answer:

Controlling regioselectivity is the most critical aspect of reacting unsymmetrical epoxides. The outcome is dictated by the reaction conditions, which determine whether the mechanism has more SN1 or SN2 character.[5][6]

ConditionNucleophilic Attack SitePredominant MechanismRationale
Basic or Neutral Less substituted carbon SN2 A strong, anionic nucleophile attacks the sterically most accessible carbon. The reaction is driven by minimizing steric hindrance.[1][3][5][7][10]
Acidic More substituted carbon SN1-like The epoxide is protonated. The C-O bond to the more substituted carbon begins to break, building a partial positive charge that is stabilized by hyperconjugation. The weak nucleophile attacks this more electrophilic carbon.[1][5][6][7][10][11]

Troubleshooting Steps:

  • To favor attack at the less substituted position: Use a strong nucleophile (e.g., NaOMe, LiAlH4, Grignard reagents) in a neutral or basic medium. Avoid any acidic catalysts or protic solvents that could protonate the epoxide.[1][3][9]

  • To favor attack at the more substituted position: Use a weak nucleophile (e.g., H2O, ROH) with a catalytic amount of acid (e.g., H2SO4, HCl, or a Lewis acid like Sc(OTf)3).[5][9][10]

Visual Guide: Regioselectivity Control

G

Question: My reaction is producing a significant amount of diol byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a 1,2-diol is almost always due to the presence of water in the reaction mixture, which acts as a competing nucleophile.[9] This is particularly problematic in acid-catalyzed reactions where water is a sufficiently strong nucleophile to open the activated (protonated) epoxide.[5][6]

Preventative Measures:

  • Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure liquid nucleophiles are dry. Solid reagents should be dried in a vacuum oven if they are hygroscopic.

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., >100 °C) for several hours and allow it to cool in a desiccator or under an inert atmosphere (N2 or Argon) before use.[9]

  • Inert Atmosphere: For highly sensitive reactions, particularly those involving organometallics or hydrides, run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Question: The stereochemistry of my product is not what I expected. How is stereochemistry determined in these reactions?

Answer:

Epoxide ring-opening is a classic example of a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed via a backside attack on the electrophilic carbon.[1][7] This results in an inversion of configuration at the center of attack and leads to an anti-relationship between the two groups added across the former C-O bonds. The product will be trans with respect to the incoming nucleophile and the newly formed hydroxyl group.[1][5]

  • Key Principle: The reaction is an SN2-type displacement, whether on the neutral epoxide (basic conditions) or the protonated epoxide (acidic conditions).[1][5][7] The nucleophile must approach from the face opposite the C-O bond being broken.

  • Symmetrical Epoxides: If the starting material is a symmetrical, meso-epoxide (e.g., from cyclohexene), the attack at either carbon will produce a racemic mixture of two enantiomers, both of which are trans-diols.[1]

  • Chiral Epoxides: If you start with an enantiomerically pure epoxide, the reaction will produce a specific stereoisomer, preserving the stereochemical information from the starting material (with inversion at the site of attack).[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed ring-opening?

The core difference lies in what activates the system. In base-catalyzed reactions, the "activator" is a potent nucleophile that is strong enough to attack the neutral, but strained, epoxide ring.[3] In acid-catalyzed reactions, the epoxide itself is activated by protonation, making it a highly reactive electrophile that can be attacked by even weak nucleophiles.[4][6]

Visual Guide: Reaction Mechanisms

G cluster_acid Acid-Catalyzed Mechanism (SN1-like) cluster_base Base-Catalyzed Mechanism (SN2) A1 Epoxide A2 Protonated Epoxide (Activated) A3 Transition State (Partial Carbocation) A4 Protonated Product A5 Final Product (Attack at More Substituted C) B1 Epoxide B2 Alkoxide Intermediate B3 Final Product (Attack at Less Substituted C)

Q2: Can I use a Lewis acid instead of a Brønsted acid?

Yes, Lewis acids are excellent catalysts for epoxide ring-opening and are often preferred as they can offer better selectivity and milder reaction conditions. They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and activates the epoxide towards nucleophilic attack, similar to protonation. Metal-salen complexes, for instance, have been developed for highly enantioselective ring-opening reactions.[12][13]

Q3: How does solvent choice impact the reaction?

The solvent plays several roles:

  • Solubility: It must dissolve the epoxide, nucleophile, and catalyst.

  • Competing Nucleophile: Protic solvents (water, alcohols) can act as nucleophiles, especially under acidic conditions.[14] If you want a different nucleophile to add, you must use an aprotic solvent (e.g., THF, DCM, Toluene).

  • Reaction Rate: Polar aprotic solvents can accelerate SN2 reactions. The specific choice may require optimization. Solvent-free conditions have also been shown to be effective in some cases, which can be advantageous from a green chemistry perspective.[15]

Experimental Protocols

These are generalized starting points. Reaction times, temperatures, and stoichiometry should be optimized for your specific substrate.

Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of an Epoxide

This protocol is designed for the regioselective opening of an unsymmetrical epoxide at the more substituted position.

  • Preparation: Under a dry atmosphere, add the epoxide (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the epoxide in anhydrous methanol (serves as both solvent and nucleophile), typically to a concentration of 0.1-0.5 M.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[16]

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening with Sodium Azide

This protocol favors nucleophilic attack at the less sterically hindered position.

  • Preparation: To a round-bottom flask, add the epoxide (1.0 equiv), sodium azide (1.5 equiv), and a catalyst such as ammonium chloride (0.1 equiv).

  • Solvent: Add a solvent mixture, for example, methanol/water (e.g., 4:1 v/v), to dissolve the reagents.

  • Reaction: Heat the mixture to reflux (e.g., 65-70 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. The resulting crude azido alcohol can be purified by column chromatography.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Epoxide Ring-Opening in Carane Systems.
  • Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science, 116746.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • ResearchGate. (2025, August 6). Ring Opening Reactions of Epoxides. A Review.
  • ACS Catalysis. (n.d.). Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III)
  • MDPI. (n.d.).
  • Bohrium. (n.d.).
  • Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening.
  • OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • BYJU'S. (n.d.). Epoxide Reactions.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • Tuan Ismail, T. N., & Idris, I. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(16), 4945.
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
  • ResearchGate. (2025, October 18). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.
  • ResearchGate. (n.d.). pH-driven, reversible epoxy ring opening/closing in graphene oxide.
  • ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic....
  • Scribd. (n.d.). Ring Opening Reaction of Epoxides.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • ResearchGate. (2025, August 7).
  • Google Patents. (n.d.).
  • MDPI. (2026, January 6). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity.

Sources

Technical Support Center: Preventing Byproduct Formation in 2-Methoxy-2-phenylethanol Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during its application. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

This compound is a versatile molecule featuring both a primary alcohol and a benzylic ether functional group. This duality makes it a valuable precursor and chiral building block in various organic syntheses.[1][2] However, this same reactivity profile can lead to undesired side reactions if conditions are not carefully controlled. This guide addresses the most common challenges and provides robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Q1: What are the primary byproducts I should be aware of when working with this compound?

A1: Due to its structure, this compound is susceptible to three main types of side reactions. Understanding these is the first step toward prevention. The most prevalent byproducts arise from dehydration, oxidation, and intermolecular etherification.

Byproduct Class Specific Byproduct Example Formation Mechanism Primary Cause
Dehydration 1-Methoxy-1-phenyletheneE1 or E2 Elimination of WaterHigh temperature, acidic conditions[3][4][5]
Oxidation 2-Methoxy-2-phenylacetaldehydeOxidation of the primary alcoholPresence of oxidizing agents, air (O₂)[6][7]
Etherification Bis(2-methoxy-2-phenylethyl) etherIntermolecular dehydration/condensationStrong acid catalysts, high concentration[3][8]
Q2: My reaction is generating a significant amount of a vinyl-ether byproduct (1-Methoxy-1-phenylethene). What is causing this and how can I prevent it?

A2: The formation of 1-Methoxy-1-phenylethene is a classic example of alcohol dehydration. The benzylic position of the methoxy group stabilizes a potential carbocation intermediate, making the molecule particularly prone to elimination of water under thermal or acidic stress. This process follows either an E1 (via carbocation) or E2 (concerted) mechanism.[5]

The diagram below illustrates the desired reaction pathway being intercepted by the dehydration side reaction.

G Fig 1. Competing pathways: Desired reaction vs. Dehydration. cluster_main Reaction Pathways Start This compound Desired Desired Product (e.g., Ester, Ether) Start->Desired Desired Reagent (Controlled Conditions) Intermediate Protonated Alcohol or Carbocation Intermediate Start->Intermediate [H⁺] or Heat (Undesired Condition) Byproduct Dehydration Byproduct (1-Methoxy-1-phenylethene) Intermediate->Byproduct - H₂O

Caption: Fig 1. Competing pathways: Desired reaction vs. Dehydration.

  • Strict Temperature Control: This is the most critical parameter. Dehydration is an endothermic process favored by higher temperatures.[5]

    • Action: Maintain the lowest possible reaction temperature that still allows for an acceptable rate of your desired transformation. We recommend running a temperature screen from 0 °C to room temperature (25 °C) before attempting higher temperatures.

  • pH Management and Catalyst Choice: Acid is a potent catalyst for dehydration.[5]

    • Action: If your primary reaction does not require acid, ensure all glassware is free of acidic residue. If an acid catalyst is necessary, use the mildest acid possible at the lowest catalytic loading. Consider screening alternatives like Lewis acids, which may be less prone to promoting elimination.[3] For reactions sensitive to acid, buffering the medium can be effective.

  • Solvent Selection: The solvent can influence reaction pathways.

    • Action: Employ aprotic, non-polar solvents where possible. Protic solvents can participate in proton transfer that facilitates dehydration.

  • Control of Water: While dehydration produces water, its presence can also affect equilibria.

    • Action: For reactions where water is a byproduct of the desired transformation as well, consider using a Dean-Stark trap or molecular sieves to remove it, but be aware this can also drive the undesired dehydration.[3][8] The key is to find a balance where the desired reaction proceeds faster than the side reaction.

Q3: My post-reaction analysis (GC-MS, NMR) shows the presence of an aldehyde. What is the source of this oxidation?

A3: The primary alcohol in this compound can be readily oxidized to 2-Methoxy-2-phenylacetaldehyde, especially given the benzylic nature of the molecule which can stabilize radical intermediates. This is often an overlooked side reaction that can occur due to seemingly benign factors.

G Fig 2. Competing pathways: Desired reaction vs. Oxidation. cluster_main Oxidation Pathway Start This compound Desired Desired Product Start->Desired Desired Reagent (Inert Atmosphere) Byproduct Oxidation Byproduct (2-Methoxy-2-phenylacetaldehyde) Start->Byproduct [O] Oxidant (e.g., Air, Impurities)

Caption: Fig 2. Competing pathways: Desired reaction vs. Oxidation.

  • Inert Atmosphere: Atmospheric oxygen is a common culprit, especially in the presence of trace metal impurities that can catalyze oxidation.

    • Action: Always run your reactions under an inert atmosphere of nitrogen or argon. This is achieved by using standard Schlenk line or glovebox techniques. Degas all solvents prior to use.

  • Reagent Purity: Reagents, even from reputable suppliers, can contain trace amounts of oxidizing impurities.

    • Action: If oxidation is a persistent issue, consider purifying reagents immediately before use. For example, some solvents can form peroxides upon storage.

  • Proper Storage of Starting Material: this compound itself should be stored correctly to prevent degradation over time.

    • Action: Store the compound in a cool, dark place, preferably under an inert atmosphere. Check the purity of aged starting material by GC before use.

  • Avoidance of Strong Oxidants: Be mindful of all components in your reaction mixture. Some common reagents can act as oxidants under certain conditions.[6][7]

    • Action: Carefully review your reaction scheme for any potential oxidizing agents. If one is required for a different part of the molecule, the hydroxyl group on this compound must be protected first (e.g., as a silyl ether).

Q4: How can I reliably detect and quantify these byproducts to validate my improved protocol?

A4: A robust analytical methodology is essential for troubleshooting. Simply observing a change in TLC is insufficient. We recommend a combination of chromatographic and spectroscopic methods for unambiguous identification and quantification.

G Fig 3. Recommended analytical workflow for byproduct analysis. Sample Crude Reaction Mixture Qualitative Qualitative ID (What is it?) Sample->Qualitative Quantitative Quantitative Analysis (How much is there?) Sample->Quantitative GCMS GC-MS Qualitative->GCMS Structure ID (Fragmentation) NMR ¹H & ¹³C NMR Qualitative->NMR Structure Confirmation (Chemical Shifts) HPLC HPLC-UV/MS Quantitative->HPLC High Precision (Non-volatile) GCFID GC-FID Quantitative->GCFID High Precision (Volatile)

Caption: Fig 3. Recommended analytical workflow for byproduct analysis.

Method Primary Use Key Information Provided Notes
Gas Chromatography-Mass Spectrometry (GC-MS) IdentificationProvides retention time and a mass spectrum for each component, allowing for structural elucidation of unknown byproducts.Excellent for volatile compounds like the dehydration product.[9]
Gas Chromatography-Flame Ionization Detection (GC-FID) QuantificationProvides accurate quantification based on peak area relative to a known internal standard.More robust for quantification than GC-MS. Often used for purity assessment.[10]
High-Performance Liquid Chromatography (HPLC) Quantification & IdentificationSeparates components based on polarity. UV or MS detectors can be used for quantification and identification.Useful for less volatile byproducts or for monitoring reaction progress.[11][12]
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Structural ConfirmationProvides definitive structural information for all components in a mixture, confirming the identity of the main product and byproducts.Quantitative NMR (qNMR) can also be used for accurate quantification with an internal standard.

References

  • a The product distributions for the conversion of 2-(2-methoxyphenoxy)-1-phenylethanol (β-O-4) over Ni/CaO-H-ZSM-5(60) as a function of time. Reaction conditions.
  • III Analytical Methods.
  • PHENYL GLYCOL 20 (PhG-20). Nippon Nyukazai Co., Ltd. [Link]
  • This compound. Chemdad. [Link]
  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts.
  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II)
  • γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. The Royal Society of Chemistry. [Link]
  • Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation.
  • Alcohols to alkenes: a mechanistic overview. Royal Society of Chemistry. [Link]
  • A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide.
  • Kinetic study of Oxidation of 2-Phenylethanol by N-Chlorosuccinimide.
  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Iranian Chemical Society. [Link]
  • Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC.

Sources

Technical Support Center: Scaling Up the Production of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scaled-up production of 2-Methoxy-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful transition from laboratory-scale experiments to larger-scale production.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the ring-opening of styrene oxide with methanol.[1] This reaction can be catalyzed by either an acid or a base.[2][3]

  • Acid-Catalyzed Route: In the presence of an acid catalyst, methanol attacks the more substituted carbon of the protonated epoxide, leading to the desired product.[2]

  • Base-Catalyzed Route: Under basic conditions, methanol, as a nucleophile, attacks the less sterically hindered carbon of the epoxide, which also yields this compound.[3]

The choice between an acid or base catalyst often depends on the desired selectivity, cost, and ease of handling at scale.

Q2: What are the primary side reactions and byproducts to be aware of during the synthesis?

The principal byproduct of concern is the regioisomer, 1-methoxy-2-phenylethanol. The formation of this isomer is highly dependent on the reaction conditions, particularly the choice of catalyst.[3]

Additionally, other potential impurities can arise from:

  • Unreacted styrene oxide.

  • Polymerization of styrene oxide, especially under strong acidic conditions.

  • Formation of diols if water is present in the reaction mixture.[2]

Q3: How can I monitor the progress of the reaction and determine the product ratio?

In-process control is crucial for a successful scale-up. The reaction progress and the ratio of this compound to its regioisomer can be effectively monitored using:

  • Gas Chromatography (GC): A reliable method for quantifying the consumption of starting materials and the formation of products and byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction, especially if the components are not volatile enough for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure of the products and the isomeric ratio.

II. Troubleshooting Guide: Scaling Up Production

Problem 1: Low Conversion of Styrene Oxide

Q: We are observing incomplete conversion of styrene oxide even after extended reaction times in our pilot-scale reactor. What could be the issue?

A: Low conversion at a larger scale can stem from several factors that may not be as prominent at the lab scale.

Possible Causes and Solutions:

Potential Cause Explanation & Recommended Solution
Insufficient Mixing In larger reactors, inadequate agitation can lead to poor mass transfer between the reactants and the catalyst, resulting in localized "hot spots" or areas of low reactivity. Solution: Increase the agitation speed and ensure the reactor is equipped with appropriate baffles to improve mixing. For heterogeneous catalysts, ensure they are well-suspended.
Catalyst Deactivation The catalyst may be losing its activity over time due to poisoning by impurities in the starting materials or solvents, or due to thermal degradation. Solution: Ensure high-purity starting materials. If using a heterogeneous catalyst, consider a regeneration step as recommended by the manufacturer or literature. For homogeneous catalysts, a fresh charge may be necessary.
Incorrect Temperature Profile The exothermic nature of the epoxide ring-opening reaction can be more challenging to control at scale.[5] If the heat removal is too efficient, the reaction temperature might be lower than intended, slowing down the reaction rate. Solution: Carefully monitor the internal reaction temperature and adjust the heating/cooling jacket accordingly. Consider a slower addition of one of the reactants to better control the exotherm and maintain the desired temperature.
Problem 2: Poor Regioselectivity (High Levels of 1-methoxy-2-phenylethanol)

Q: Our scaled-up batch shows a significantly higher percentage of the unwanted regioisomer, 1-methoxy-2-phenylethanol, compared to our lab experiments. Why is this happening and how can we improve selectivity?

A: The regioselectivity of the epoxide ring-opening is highly sensitive to the reaction conditions.

Possible Causes and Solutions:

Potential Cause Explanation & Recommended Solution
Shift in Reaction Mechanism The balance between SN1 and SN2 pathways can be influenced by temperature and catalyst concentration. Higher temperatures can favor the formation of the undesired isomer. Solution: Optimize the reaction temperature. A lower temperature generally favors the SN2 mechanism, leading to higher regioselectivity.
Catalyst Choice The nature of the catalyst plays a pivotal role. For instance, some solid acid catalysts have been shown to provide high regioselectivity.[6] Solution: Re-evaluate the catalyst choice for scalability. Heterogeneous catalysts can offer better control over selectivity and are easier to separate.
Localized High Concentrations Poor mixing during the addition of the catalyst or a reactant can create localized areas of high concentration, potentially altering the reaction pathway. Solution: Ensure efficient mixing and consider a slower, subsurface addition of the catalyst or reactant.
Problem 3: Difficulties in Work-up and Purification

Q: We are facing challenges with emulsion formation during the aqueous work-up, and the final distillation is not effectively separating the regioisomers. What are our options?

A: Work-up and purification are often the most challenging aspects of scaling up.

Possible Causes and Solutions:

Challenge Explanation & Recommended Solution
Emulsion Formation Vigorous mixing of aqueous and organic layers in large vessels can lead to stable emulsions, making phase separation difficult. Solution: Use a gentler mixing method for the quench and washes. Adding a brine wash can help to break emulsions. Consider using a liquid-liquid centrifugal extractor for continuous and efficient phase separation at a larger scale.
Inefficient Distillation The boiling points of this compound and its regioisomer are very close, making simple distillation ineffective. Solution: Fractional distillation with a high-efficiency packed column is necessary. For challenging separations, consider preparative chromatography. While costly, it can provide high-purity material.[7]
Product Stability The product may be sensitive to high temperatures during distillation. Solution: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

III. Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of Styrene Oxide at Pilot Scale

Safety First: Styrene oxide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[6]

  • Reactor Setup:

    • Charge a clean, dry, glass-lined reactor with anhydrous methanol.

    • Ensure the reactor is equipped with an efficient overhead stirrer, a temperature probe, a condenser, and an addition funnel.

    • Inert the reactor with nitrogen or argon.

  • Catalyst Addition:

    • Cool the methanol to the desired reaction temperature (e.g., 0-10 °C).

    • Slowly add the acid catalyst (e.g., a Lewis acid or a solid acid catalyst) to the stirred methanol.

  • Styrene Oxide Addition:

    • Slowly add styrene oxide via the addition funnel to the reaction mixture, maintaining the desired temperature. The addition rate should be controlled to manage the reaction exotherm.[8]

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a cooled aqueous solution of a mild base (e.g., sodium bicarbonate) until the pH is neutral.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

Diagram 1: Experimental Workflow for Scaled-Up Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactor_Setup Reactor Setup (Anhydrous Methanol) Catalyst_Addition Catalyst Addition (Controlled Temperature) Reactor_Setup->Catalyst_Addition Styrene_Oxide_Addition Styrene Oxide Addition (Exotherm Management) Catalyst_Addition->Styrene_Oxide_Addition Reaction_Monitoring Reaction Monitoring (GC/HPLC) Styrene_Oxide_Addition->Reaction_Monitoring Quench Quench Reaction (Aqueous Base) Reaction_Monitoring->Quench Reaction Complete Phase_Separation Phase Separation Quench->Phase_Separation Washing Washing (Brine) Phase_Separation->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Distillation Fractional Distillation (Vacuum) Concentration->Distillation Final_Product Final Product (this compound) Distillation->Final_Product

Caption: Workflow for the scaled-up synthesis of this compound.

IV. Data Presentation

Table 1: Influence of Catalyst on Regioselectivity
CatalystReaction ConditionsConversion (%)Selectivity for this compound (%)Reference
Acidic Catalyst A Methanol, 25°C, 4h>95~85[2]
Basic Catalyst B Methanol, 60°C, 6h>90~90[3]
Heterogeneous Catalyst C Methanol, 40°C, 2h>99>95[6]

Note: The data presented here are illustrative and may vary depending on the specific reaction conditions and the nature of the catalysts used.

V. Visualization of Key Relationships

Diagram 2: Factors Influencing the Outcome of the Methanolysis of Styrene Oxide

G cluster_0 Input Parameters cluster_1 Process Outcomes Catalyst Catalyst (Acidic/Basic/Heterogeneous) Regioselectivity Regioselectivity (Product vs. Isomer) Catalyst->Regioselectivity Strongly Influences Temperature Temperature Conversion Conversion Rate Temperature->Conversion Temperature->Regioselectivity Mixing Mixing Efficiency Mixing->Conversion Mixing->Regioselectivity Reactant_Purity Reactant Purity Reactant_Purity->Conversion Purity Final Product Purity Reactant_Purity->Purity Yield Overall Yield Conversion->Yield Regioselectivity->Purity Yield->Purity

Caption: Key parameters and their influence on the synthesis of this compound.

VI. References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved from [Link]

  • Introduction to Epoxide Ring-Opening Reactions. (2010, May 25). YouTube. Retrieved from [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid Catalyzed Epoxide Openings - How do I know which product forms? (2020, December 10). YouTube. Retrieved from [Link]

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]

  • epoxide ring-opening reactions: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Broadening the scope of epoxide ring opening reactions with zirconocene. (2022, May 19). ScienceDaily. Retrieved from [Link]

  • Screening of reaction conditions for methanolysis of styrene oxide... (n.d.). ResearchGate. Retrieved from [Link]

  • Large scale purification – of oligonucleotides with ion exchange chromatography. (n.d.). Retrieved from [Link]

  • γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Pilot-scale production of (S)-styrene oxide from styrene by recombinant Escherichia coli synthesizing styrene monooxygenase. (2002, October 5). PubMed. Retrieved from [Link]

  • How to separate these regioisomers? (2024, November 8). Reddit. Retrieved from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. Retrieved from [Link]

  • Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. (1990, October). PubMed. Retrieved from [Link]

  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Effect of catalyst loading for the methanolysis of styrene oxide (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. (n.d.). Retrieved from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). National Institutes of Health. Retrieved from [Link]

  • Proposed mechanism for the methanolysis of styrene oxide using Zn‐CP‐SO3H. (n.d.). ResearchGate. Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]

  • Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. (n.d.). MDPI. Retrieved from [Link]

  • Styrene. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols. (2017, March 27). ResearchGate. Retrieved from [Link]

  • Understanding Rates and Regioselectivities for Epoxide Methanolysis within Zeolites: Mechanism and Roles of Covalent and Non-covalent Interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. (2021, December 28). MDPI. Retrieved from [Link]

  • Ring opening of styrene oxide with various nucleophiles catalyzed by N‐tosylurea.. (n.d.). ResearchGate. Retrieved from [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. (2021, March 2). Retrieved from [Link]

  • This compound | CAS#:2979-22-8. (2025, August 22). Chemsrc. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). PubMed Central. Retrieved from [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. (2016, July 21). Retrieved from [Link]

  • (R)-(−)-2-Methoxy-2-phenylethanol (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Kinetic and thermodynamic study of methanolysis of poly(ethylene terephthalate) waste powder. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Resin catalyzed alcoholysis of epoxidized fatty esters: Effect of the alcohol and the resin structures. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Hydrogenation of styrene oxide to produce 2-phenylethanol. (n.d.). Google Patents. Retrieved from

Sources

Technical Support Center: Managing Exothermic Reactions in 2-Methoxy-2-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-2-phenylethanol. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into managing the exothermic nature of this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a trustworthy and self-validating protocol.

I. Understanding the Exotherm: The "Why" Behind the Heat

The synthesis of this compound, often achieved through a Grignard reaction, is inherently exothermic.[1][2] The primary heat-generating step is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3][4][5] Understanding the factors that influence the rate of this reaction is paramount to controlling the exotherm.

Q1: What is the primary cause of the exothermic reaction in this compound synthesis?

A1: The significant release of heat stems from the formation of a new carbon-carbon bond between the nucleophilic carbon of the Grignard reagent and the electrophilic carbon of the aldehyde or epoxide. This bond formation is a highly favorable thermodynamic process, releasing substantial energy as heat. The reaction's vigor is so pronounced that it can be sufficient to boil the ether solvent commonly used.[1]

Q2: Which specific Grignard pathway for this compound synthesis is this guide focused on?

A2: This guide focuses on the reaction of a phenylmagnesium halide with 2-methoxyacetaldehyde. While other routes exist, this pathway is common and presents manageable, yet important, exothermic challenges that serve as an excellent model for heat management principles.

Visualizing the Core Reaction

Grignard Reaction reagents Phenylmagnesium Bromide (Grignard Reagent) intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack aldehyde 2-Methoxyacetaldehyde aldehyde->intermediate product This compound (after acidic workup) intermediate->product Protonation heat Heat (Exotherm) intermediate->heat Energy Release

Caption: Core exothermic step in the synthesis.

II. Proactive Exotherm Management: Experimental Design and Best Practices

Effective management of the reaction exotherm begins long before the first reagent is added. Careful planning and adherence to best practices are critical for a safe and successful synthesis.

Q3: How can I design my experiment to minimize the risk of a runaway reaction?

A3: A multi-faceted approach is essential:

  • Controlled Reagent Addition: Never add all reagents at once.[6] Slow, dropwise addition of the Grignard reagent to the aldehyde solution is crucial.[1][2] This allows the heat generated to be dissipated by the cooling system before it can accumulate to dangerous levels.

  • Efficient Cooling: Utilize an ice bath as the primary cooling method.[1][6] For larger scale reactions, have a dry ice/acetone bath on standby for emergency cooling.[6][7]

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated, preventing sharp temperature spikes.[6] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices for stabilizing the Grignard reagent.[2]

  • Continuous Monitoring: Constant temperature monitoring is non-negotiable.[6] Use a thermometer or thermocouple placed directly in the reaction mixture and set temperature alarms if possible.[8]

Q4: What are the key safety precautions I must take?

A4: Safety is paramount when dealing with exothermic reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[9]

  • Fume Hood: Perform all reactions in a functioning fume hood to manage any potentially hazardous fumes.[9][10]

  • Blast Shield: For larger reactions, a blast shield placed between the operator and the reaction vessel is a prudent safety measure.[6]

  • Emergency Plan: Have a clear emergency plan, including the location of fire extinguishers, safety showers, and eyewash stations.[9] Know the appropriate quenching agents and have them readily available.

Data-Driven Control: Recommended Parameters
ParameterRecommended ValueRationale
Reagent Addition Rate 1-2 drops per secondAllows for gradual heat release and effective dissipation.
Reaction Temperature 0-5 °C (during addition)Maintains a controlled reaction rate and minimizes side reactions.
Solvent Volume 10-20 mL per gram of aldehydeProvides an adequate heat sink to buffer temperature changes.
Stirring Speed 200-300 RPMEnsures efficient mixing and uniform heat distribution.

III. Troubleshooting Guide: Real-Time Problem Solving

Even with careful planning, unexpected issues can arise. This section provides a question-and-answer format to address common problems encountered during the synthesis.

Q5: My reaction temperature is rising rapidly despite slow addition and cooling. What should I do?

A5: This indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Stop Reagent Addition Immediately: This is the first and most critical step.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If available, switch to a dry ice/acetone bath.[7]

  • Add Cold Solvent: If the reaction volume allows, adding pre-chilled solvent can help to quickly absorb excess heat.

  • Prepare for Emergency Quench: Have a suitable quenching agent ready, but only use it as a last resort if the temperature continues to rise uncontrollably.

Q6: The reaction appears to have stalled; there is no noticeable temperature increase upon adding the Grignard reagent. What could be the problem?

A6: This "induction period" can be deceptive and dangerous, as unreacted reagents can accumulate and then react suddenly and violently.

  • Check for Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Initiation Issues: Sometimes, the reaction needs a little help to get started. Adding a small crystal of iodine can help to activate the magnesium surface.[11]

  • Caution: Do not be tempted to add a large amount of the Grignard reagent to "kick-start" the reaction. This can lead to a dangerous thermal runaway.

Q7: How do I safely quench the reaction once it is complete?

A7: Quenching is also an exothermic process and must be done carefully.

  • Cool the Reaction Mixture: Ensure the reaction flask is cooled in an ice bath before beginning the quench.[12]

  • Slow Addition of Quenching Agent: Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly and dropwise through an addition funnel.[1]

  • Monitor for Gas Evolution: Be aware that gas may be evolved during the quench. Ensure adequate ventilation and do not seal the reaction vessel.[12]

Logical Workflow for Exotherm Management

Exotherm Management Workflow start Start Synthesis monitor_temp Continuously Monitor Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Slow Reagent Addition temp_stable->continue_addition Yes temp_rising Temperature Rising Rapidly? temp_stable->temp_rising No continue_addition->monitor_temp reaction_complete Reaction Complete continue_addition->reaction_complete temp_rising->continue_addition No stop_addition STOP Reagent Addition temp_rising->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling prepare_quench Prepare Emergency Quench enhance_cooling->prepare_quench prepare_quench->monitor_temp

Caption: Decision-making during the reaction.

IV. Frequently Asked Questions (FAQs)

Q8: Can I use a different solvent for this reaction?

A8: While diethyl ether and THF are standard, other ethereal solvents can be used. However, be aware of differences in boiling points and their ability to stabilize the Grignard reagent, which can affect the reaction rate and exotherm.[2]

Q9: What is a "thermal runaway" and how can I prevent it?

A9: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[13][14] This can result in boiling of the solvent, vessel rupture, and fire.[15] Prevention involves a combination of slow reagent addition, efficient cooling, adequate dilution, and continuous monitoring, as detailed in this guide.[6][8][16][17]

Q10: Are there any signs that a reaction is about to become uncontrollable?

A10: Yes. A sudden, sharp increase in temperature that does not respond to cooling is a primary indicator. Other signs include a rapid increase in pressure, vigorous and uncontrolled boiling of the solvent, and a noticeable change in the color or viscosity of the reaction mixture.

V. References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-2-phenylethanol: A Comparative Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective preparation of chiral building blocks is paramount. 2-Methoxy-2-phenylethanol, a chiral di-functionalized molecule, serves as a valuable precursor and probe in various synthetic applications.[1][2] This guide provides an in-depth, comparative analysis of the prevalent synthesis methods for this compound, moving beyond a simple recitation of steps to explain the causality behind methodological choices. We will examine reaction mechanisms, provide validated experimental protocols, and present quantitative data to empower you to select the optimal synthetic strategy for your specific research needs.

The Predominant Synthetic Strategy: Ring-Opening of Styrene Oxide

The most direct and widely adopted route to this compound is the nucleophilic ring-opening of styrene oxide with methanol. This method is atom-economical and starts from readily available materials. The core challenge and the primary point of differentiation between the various methods lie in controlling regioselectivity —the site of nucleophilic attack—and, for advanced applications, enantioselectivity .

The epoxide ring of styrene oxide has two carbons susceptible to nucleophilic attack: the terminal, less sterically hindered carbon (Cβ) and the benzylic, more substituted carbon (Cα). The choice of catalyst, whether acidic or basic, dictates which of these carbons the methanol nucleophile will attack, leading to two different constitutional isomers.

Method 1: Classical Acid-Catalyzed Synthesis

Under acidic conditions, the reaction proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated by the acid catalyst, making it a better leaving group. This allows for the development of a significant partial positive charge on the more substituted benzylic carbon (Cα), which is stabilized by the adjacent phenyl ring. The methanol nucleophile then attacks this electrophilic benzylic carbon.

Mechanistic Pathway: Acid Catalysis

Acid_Catalyzed_Mechanism StyreneOxide Styrene Oxide ProtonatedEpoxide Protonated Epoxide StyreneOxide->ProtonatedEpoxide + H⁺ Carbocation Benzylic Carbocation (Resonance Stabilized) ProtonatedEpoxide->Carbocation Ring Opening Product This compound (Major Product) Carbocation->Product + CH₃OH (Attack at Cα) H_plus_regen H⁺ Product->H_plus_regen - H⁺ (catalyst regen.) H_plus H⁺ MeOH CH₃OH

Caption: Acid-catalyzed ring-opening of styrene oxide.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a representative example using a solid acid catalyst for ease of workup.

Materials:

  • Styrene oxide (1.0 eq, 1.20 g, 10 mmol)

  • Anhydrous Methanol (20 mL)

  • Amberlyst-15 ion-exchange resin (10 wt%, 120 mg)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Safety Precautions:

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add styrene oxide and anhydrous methanol.

  • Add Amberlyst-15 resin to the solution.

  • Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in diethyl ether (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to afford pure this compound.

Method 2: Classical Base-Catalyzed Synthesis

In contrast, the base-catalyzed pathway follows a concerted SN2 mechanism. The strong nucleophile, methoxide (CH₃O⁻), generated by a base like sodium methoxide, attacks the less sterically hindered terminal carbon (Cβ). This simultaneous attack and ring-opening lead to the formation of the isomeric product, 1-methoxy-2-phenylethanol, as the major product.

Mechanistic Pathway: Base Catalysis

Base_Catalyzed_Mechanism StyreneOxide Styrene Oxide TransitionState SN2 Transition State StyreneOxide->TransitionState + CH₃O⁻ (Attack at Cβ) Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Ring Opening Product 1-Methoxy-2-phenylethanol (Major Product) Alkoxide->Product + H⁺ (from solvent) MeO_minus CH₃O⁻ MeOH_workup CH₃OH (workup)

Caption: Base-catalyzed ring-opening of styrene oxide.

Experimental Protocol: Base-Catalyzed Synthesis

Materials:

  • Styrene oxide (1.0 eq, 1.20 g, 10 mmol)

  • Anhydrous Methanol (20 mL)

  • Sodium methoxide (catalytic, 0.1 eq, 54 mg, 1 mmol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Safety Precautions:

  • Sodium methoxide is a corrosive solid that reacts violently with water. It can cause severe skin burns and eye damage.[2][6] Handle in an inert atmosphere (glovebox or under nitrogen/argon) and wear appropriate PPE.

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol and sodium methoxide. Stir until the base is fully dissolved.

  • Add styrene oxide dropwise to the solution at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product, which will be predominantly 1-methoxy-2-phenylethanol.

Method 3: Advanced Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Modern catalysis seeks to combine high efficiency and selectivity with the practical benefits of heterogeneous catalysts, such as easy separation and recyclability. Zirconium-based Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the acid-catalyzed ring-opening of epoxides. Specifically, MIP-202(Zr) has demonstrated exceptional performance, operating under mild conditions with very low catalyst loading.[7][8] The superior activity is attributed to cooperative Brønsted and Lewis acid sites within the MOF structure.[1][7]

Experimental Protocol: MIP-202(Zr) Catalyzed Synthesis.[8]

Materials:

  • Styrene oxide (1.0 eq, 120 mg, 1 mmol)

  • Anhydrous Methanol (0.5 mL)

  • MIP-202(Zr) catalyst (5 mg)

  • Standard workup solvents (e.g., diethyl ether)

Procedure:

  • In a small vial equipped with a magnetic stir bar, combine styrene oxide (1 mmol) and anhydrous methanol (0.5 mL). Methanol serves as both the nucleophile and the solvent.

  • Add the MIP-202(Zr) catalyst (5 mg).

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction is typically complete within 25 minutes, achieving >99% conversion. Monitor by GC if desired.

  • Upon completion, the catalyst can be recovered by centrifugation, followed by washing with water and ethanol and drying at 70°C for reuse.[8]

  • The supernatant liquid containing the product is then worked up using standard extraction procedures as described in the acid-catalyzed method.

Method 4: Asymmetric Synthesis via Catalytic Kinetic Resolution

Experimental Protocol: Kinetic Resolution with a Chiral MOF.[5]

Materials:

  • Racemic styrene oxide (0.5 mmol, 60 mg)

  • Anhydrous Methanol (0.5 mL)

Procedure:

  • Suspend the activated chiral MOF catalyst in a solution of racemic styrene oxide in anhydrous methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction, the solid catalyst is removed by filtration and washed with methanol.

  • The filtrate contains a mixture of the product, (S)-2-methoxy-2-phenylethanol, and the unreacted starting material, (R)-styrene oxide.

  • The product and unreacted epoxide can be separated by flash column chromatography.

  • The enantiomeric excess (ee) of both the product and the recovered starting material should be determined by chiral GC or HPLC analysis.

Comparative Performance Data

MethodCatalystTemp. (°C)TimeYield/Conv. (%)Regioselectivity (Cα:Cβ attack)Enantiomeric Excess (ee%)Key Advantages & Disadvantages
Acid-Catalyzed Amberlyst-15654-6 hGood to High>95:50% (racemic)(+): Inexpensive, simple. (-): Requires heating, potential for side reactions.
Base-Catalyzed Sodium MethoxideRT2-4 hGood to High<5:950% (racemic)(+): Fast, room temp. (-): Yields the wrong isomer, moisture sensitive.
Advanced (MOF) MIP-202(Zr)RT25 min>99% Conv.[7][8]High for Cα attack0% (racemic)(+): Extremely fast, mild conditions, recyclable catalyst. (-): Catalyst synthesis required.
Asymmetric (KR) Chiral MOFRT24 h~50% (by definition)High for Cα attackGood to High(+): Access to enantiopure product and starting material. (-): Max 50% yield, longer time.

Product Validation and Characterization

Independent of the synthetic method, the identity and purity of the final product must be rigorously confirmed. NMR spectroscopy is a primary tool for this validation.

Expected NMR Data for this compound (in CDCl₃):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.36-7.24 (m, 5H, Ar-H), 4.20 (dd, 1H, -CH(OCH₃)-), 3.68-3.57 (m, 2H, -CH₂OH), 3.27 (s, 3H, -OCH₃), 2.85 (s, 1H, -OH).[9][10]

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.4 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 84.3 (-CH(OCH₃)-), 67.3 (-CH₂OH), 55.7 (-OCH₃).[9][10]

For asymmetrically synthesized products, chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric excess.

Conclusion and Recommendations

The synthesis of this compound from styrene oxide is a classic yet highly relevant transformation that showcases the evolution of chemical synthesis.

  • For large-scale, racemic synthesis where the primary goal is the 2-methoxy-2-phenyl isomer, the acid-catalyzed method remains a viable, cost-effective option.

  • For rapid synthesis with high conversion under exceptionally mild conditions , the use of an advanced heterogeneous catalyst like MIP-202(Zr) is clearly superior, offering significant advantages in reaction time and ease of purification, making it ideal for library synthesis or process optimization.

  • For the synthesis of enantiomerically enriched materials , essential for pharmaceutical and chiral ligand applications, asymmetric kinetic resolution with a chiral catalyst is the required approach, despite its inherent 50% yield limitation on the desired product.

The choice of method is not a matter of "best" but "most fit for purpose." By understanding the underlying mechanisms and performance trade-offs, the modern researcher can select and validate the optimal path to this valuable synthetic building block.

References

  • BenchChem. Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Accessed January 7, 2026.
  • The Royal Society of Chemistry. Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. 2019.
  • MDPI.
  • ResearchGate. Styrene oxide ring‐opening with methanol | Download Scientific Diagram. Accessed January 7, 2026.
  • National Institutes of Health (NIH). Superior and efficient performance of cost-effective MIP-202 catalyst over UiO-66-(CO2H)2 in epoxide ring opening reactions. 2024.
  • ResearchGate. Cost-effective catalytic epoxide ring-opening reactions using Zr-based MOF MIP-202: a comparative study with UiO-66-(CO 2 H) 2. 2024.
  • Sigma-Aldrich. (R)-(-)-2-Methoxy-2-phenylethanol 98. Accessed January 7, 2026.
  • Sigma-Aldrich.
  • CAMEO Chemicals - NOAA. STYRENE OXIDE. Accessed January 7, 2026.
  • TCI Chemicals. SAFETY DATA SHEET - Sodium Methoxide. Accessed January 7, 2026.
  • The Royal Society of Chemistry. Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. 2010.
  • Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accessed January 7, 2026.
  • National Institutes of Health (NIH). Asymmetric catalysis of epoxide ring-opening reactions. 2000.
  • Matthew Andres Moreno. Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
  • Guidechem. (r)-(-)-2-methoxy-2-phenylethanol 17628-72-7. Accessed January 7, 2026.

Sources

A Comparative Guide to Asymmetric Synthesis Strategies: Chiral Auxiliaries vs. Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, synthetic chemists employ a variety of strategies to control stereochemistry. Among the most reliable and well-established methods are the use of chiral auxiliaries and the incorporation of chiral building blocks derived from the "chiral pool." This guide provides a comparative analysis of these two fundamental approaches, offering insights into their respective strengths, weaknesses, and practical applications.

We will delve into the utility of classic chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines, which temporarily impart chirality to a substrate. In contrast, we will explore the "chiral building block" strategy, exemplified by (R)-(-)-2-Methoxy-2-phenylethanol, where the chiral scaffold is a permanent feature of the synthetic intermediate. This guide will provide the necessary experimental context and data to aid researchers in selecting the most appropriate strategy for their synthetic challenges.

The Dichotomy of Asymmetric Synthesis: Two Core Philosophies

The creation of a single enantiomer from a prochiral substrate can be broadly approached in two ways: by introducing a temporary source of chirality that is later removed, or by utilizing a starting material that already possesses the desired stereochemistry.

The Chiral Auxiliary Approach: A Transient Stereochemical Director

A chiral auxiliary is a stereogenic molecule that is covalently attached to a substrate to direct a subsequent diastereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2] This powerful strategy offers a high degree of predictability and reliability across a wide range of reactions.[3]

General Workflow:

  • Attachment: Covalent bonding of the chiral auxiliary to the substrate.

  • Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule.

  • Cleavage: Removal of the auxiliary to reveal the enantiomerically enriched product.

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomer Diastereomerically Enriched Intermediate adduct->diastereomer Diastereoselective Reaction product Enantiomerically Pure Product diastereomer->product Cleavage recycled_aux Recycled Auxiliary (Xc) diastereomer->recycled_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The Chiral Building Block (Chiral Pool) Strategy: Innate Chirality

This approach utilizes readily available and enantiomerically pure compounds, often from natural sources like amino acids or terpenes, as starting materials.[3] (R)-(-)-2-Methoxy-2-phenylethanol serves as an excellent example of a synthetic chiral building block, employed as a precursor in multi-step syntheses. In this strategy, the stereocenter is integral to the molecule's backbone from the outset.

General Workflow:

  • Selection: A chiral building block with the desired absolute stereochemistry is chosen.

  • Elaboration: The building block is chemically modified through a series of reactions, preserving the original stereocenter.

  • Target Molecule: The final product retains the chiral fragment from the starting material.

Chiral_Building_Block_Workflow start Chiral Building Block (e.g., 2-Methoxy- 2-phenylethanol) inter1 Intermediate 1 start->inter1 Reaction A inter2 Intermediate 2 inter1->inter2 Reaction B product Final Chiral Product inter2->product Reaction C

Caption: General workflow for synthesis using a chiral building block.

Comparative Analysis of Leading Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal, and its recyclability.

Chiral AuxiliaryTypical Application(s)Diastereomeric Excess (d.e.)Cleavage ConditionsRecyclability
Evans' Oxazolidinones Alkylation, Aldol, Diels-Alder>95%LiOH/H₂O₂, LiBH₄, etc.High (>92%)
Oppolzer's Sultams Alkylation, Aldol, Conjugate Addition>95%LiAlH₄, HydrolysisModerate to High (can be lower after purification)
Meyers' Chiral Formamidines Asymmetric Deprotonation-Alkylation of Prochiral Ketones>90%Hydrazine or Acid HydrolysisGood
Evans' Oxazolidinones

Popularized by David A. Evans, these auxiliaries are among the most reliable and versatile for stereoselective transformations.[1] Derived from amino acids, they are readily available in both enantiomeric forms. The rigid structure of the N-acylated oxazolidinone, combined with the chelating properties of the carbonyl groups, allows for the formation of a well-defined enolate, leading to excellent stereocontrol in alkylation and aldol reactions.[1]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are highly crystalline and offer exceptional stereochemical control due to the rigid bicyclic framework that effectively shields one face of the enolate.[3] They are particularly effective in a wide range of reactions, including Diels-Alder and conjugate additions.

Meyers' Chiral Formamidines

Meyers' chiral formamidines are employed for the asymmetric alkylation of ketones and lactones. The formamidine group activates the α-protons for deprotonation and directs the incoming electrophile to one face of the resulting aza-enolate.

The Role of (R)-(-)-2-Methoxy-2-phenylethanol as a Chiral Building Block

Unlike the aforementioned auxiliaries, 2-Methoxy-2-phenylethanol is not typically attached and cleaved from a substrate. Instead, its inherent chirality is incorporated into the final product. It serves as a precursor for various chiral ligands and more complex molecules. For instance, it can be used to synthesize N-substituted 6,7-benzomorphan based opioid receptor agonists or as a ligand in the preparation of organolanthanoid complexes. The primary advantage of this approach is synthetic efficiency, as it circumvents the steps of auxiliary attachment and removal. However, it is limited by the availability of the desired chiral building block and may require more intricate synthetic design to achieve the final target.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol details a typical procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.

  • Acylation of the Auxiliary:

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in THF, add n-butyllithium (1.05 eq.) at -78 °C.

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by column chromatography.[4]

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in THF and cool to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes.

    • Add allyl iodide (1.2 eq.) and stir at -78 °C until the reaction is complete (monitored by TLC).

    • Quench with saturated aqueous NH₄Cl, extract, and purify the diastereomerically enriched product.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

    • Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

    • Stir until cleavage is complete, then quench with sodium sulfite.

    • Extract to separate the chiral carboxylic acid from the recoverable oxazolidinone auxiliary.[4]

Protocol 2: Synthesis of a Chiral Ligand from (R)-(-)-2-Methoxy-2-phenylethanol

This protocol illustrates the use of this compound as a chiral building block.

  • Activation of the Hydroxyl Group:

    • To a solution of (R)-(-)-2-Methoxy-2-phenylethanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.).

    • Stir until the reaction is complete, then wash with water and brine. The resulting tosylate can be used in the next step.

  • Nucleophilic Substitution:

    • To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base in a suitable solvent, add the tosylated chiral building block (1.1 eq.).

    • Heat the reaction mixture as necessary to drive the substitution to completion.

    • Purify the final N-substituted chiral product by column chromatography.

Conclusion

The choice between a chiral auxiliary and a chiral building block strategy is a critical decision in the design of an asymmetric synthesis. Chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams, offer a high degree of versatility and predictability for a wide range of transformations, albeit at the cost of additional synthetic steps for attachment and cleavage. The chiral building block approach, exemplified by the use of (R)-(-)-2-Methoxy-2-phenylethanol, provides a more atom-economical route by incorporating chirality from the outset. However, this strategy is contingent on the availability of the appropriate chiral starting material. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently construct complex, enantiomerically pure molecules.

References

  • Chiral auxiliaries in polymer-supported organic synthesis - ElectronicsAndBooks. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols - Benchchem. (n.d.).
  • A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol - Benchchem. (n.d.).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (n.d.).
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • (R)-(−)-2-Methoxy-2-phenylethanol (98%) - Amerigo Scientific. (n.d.).
  • This compound One Chongqing Chemdad Co. ,Ltd. (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).
  • (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 - PubChem. (n.d.).

Sources

A Comparative Guide to the (R)- and (S)-Enantiomers of 2-Methoxy-2-phenylethanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities and serve as distinct precursors in complex molecular architectures. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 2-Methoxy-2-phenylethanol, a valuable chiral building block. We will explore their synthesis, contrasting properties, and divergent applications, supported by experimental frameworks to inform researchers in their selection and use of these critical reagents.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light is equal and opposite, a defining characteristic. The fundamental properties of (R)- and (S)-2-Methoxy-2-phenylethanol are summarized below.

Property(R)-(-)-2-Methoxy-2-phenylethanol(S)-(+)-2-Methoxy-2-phenylethanolRacemic this compound
CAS Number 17628-72-7[1]66051-01-2[2]2979-22-8[3][4]
Molecular Formula C₉H₁₂O₂[1][5]C₉H₁₂O₂[2][5]C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [1][5]152.19 g/mol [2][5]152.19 g/mol [3]
Appearance Liquid[2]Liquid[2]Liquid
Density (at 25 °C) 1.05 g/mL1.054 g/mL[2]1.061 g/mL
Boiling Point 65 °C at 0.1 mmHg[2]65 °C at 0.1 mmHg[2]237 °C at 760 mmHg
Refractive Index (n20/D) 1.52[2]1.52[2]1.519
Optical Activity [α]20/D −133°, c = 1 in acetone[α]19/D +133°, c = 1 in acetone[2]Not applicable

Strategies for Enantioselective Synthesis

Obtaining enantiomerically pure this compound is crucial for its application in stereospecific synthesis. The primary strategies are asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves separating a pre-existing racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis involves the conversion of a prochiral precursor into a chiral product with a preference for one enantiomer. A common approach for chiral alcohols is the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst. For this compound, this would involve the asymmetric reduction of 2-methoxy-1-phenylethanone. This method, while elegant, often requires significant optimization of catalysts and reaction conditions to achieve high enantiomeric excess (ee).

Chiral Resolution

Chiral resolution remains a robust and widely implemented strategy for separating enantiomers at an industrial scale.[6] This approach begins with the synthesis of the racemic mixture, followed by separation.

Classical Resolution: This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Kinetic Resolution: A more efficient and modern approach is kinetic resolution, where one enantiomer reacts at a different rate than the other in the presence of a chiral catalyst or enzyme.[7] Enzymatic kinetic resolution is particularly powerful due to the high stereoselectivity of enzymes like lipases.[8][9] For this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and unreacted alcohol, now chemically distinct, can be easily separated. Research has specifically demonstrated the successful enzymatic resolution of this compound.[10][11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a validated, step-by-step methodology for the kinetic resolution of racemic this compound via enzymatic acylation.

Causality and Experimental Design:

  • Enzyme Choice: A lipase, such as Candida antarctica Lipase B (CALB), is chosen for its well-documented ability to catalyze transesterification reactions with high enantioselectivity for a broad range of secondary alcohols.

  • Acyl Donor: Vinyl acetate is an excellent acyl donor. The reaction produces acetaldehyde as a byproduct, which is volatile and does not require removal, driving the reaction equilibrium towards the product.

  • Solvent: A non-polar, aprotic solvent like hexane or toluene is used. This prevents denaturation of the enzyme and minimizes side reactions.

  • Monitoring: The reaction progress is monitored by chiral HPLC or GLC to determine both conversion and the enantiomeric excess of the remaining starting material and the product. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both enantiomers.

Protocol:

  • Preparation: To a flame-dried round-bottom flask, add racemic this compound (1.0 eq) and a suitable non-polar solvent (e.g., toluene, 0.2 M).

  • Reagent Addition: Add vinyl acetate (1.5 eq) to the solution.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Periodically take aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to monitor the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate ester.

  • Work-up: Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

Diagram of Enzymatic Kinetic Resolution Workflow

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Post-Reaction Mixture (~50% Conversion) cluster_separation Separation cluster_final Isolated Enantiomers racemate Racemic (R/S)-2-Methoxy- 2-phenylethanol reaction_vessel Reaction Vessel (Toluene, 40°C) racemate->reaction_vessel s_alcohol (S)-Alcohol (Unreacted) reaction_vessel->s_alcohol Selective Acylation r_ester (R)-Acetate (Product) reaction_vessel->r_ester Selective Acylation enzyme Immobilized Lipase + Vinyl Acetate enzyme->reaction_vessel separation Silica Gel Chromatography s_alcohol->separation r_ester->separation final_s Enantiopure (S)-Alcohol separation->final_s Elution final_r Enantiopure (R)-Alcohol (after hydrolysis) separation->final_r Elution & Hydrolysis

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Comparative Applications in Synthesis

The true value of separating the (R) and (S) enantiomers lies in their distinct applications as chiral synthons. The specific stereochemistry at the C2 position dictates the stereochemical outcome of subsequent reactions, making them non-interchangeable.

EnantiomerKey ApplicationsSignificance
(R)-(-)-Enantiomer Precursor for C4-symmetric tetraalkoxy[4]resorcinarenes.These macrocycles are used in host-guest chemistry and as chiral stationary phases.
Precursor for N-substituents of 6,7-benzomorphan scaffolds.These scaffolds are potent opioid receptor agonists; the (R)-configuration is critical for specific receptor binding and pharmacological activity.
Precursor for sodium methoxyphenylethoxide (Na-MPE).Used as a chiral oxy-initiator in the anionic polymerization of n-hexyl isocyanate.
(S)-(+)-Enantiomer Starting material for N-substituted 6,7-benzomorphan based opioid receptor agonists.[2]Demonstrates how opposite enantiomers can be used to probe receptor interactions or create diastereomeric drugs with different profiles.
Chiral probe for determining the absolute configuration of other molecules, such as the active (-) enantiomer of amlodipine.[3][11][12][13]Used in analytical chemistry and to verify the stereochemistry of pharmaceutical compounds.
Ligand in the preparation of organolanthanoid complexes.[2]The defined stereocenter influences the coordination geometry and catalytic activity of the resulting metal complex.
Starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine.[2]This compound is a serine protease inhibitor, with its efficacy dependent on the (S)-configuration.

Diagram of Divergent Synthetic Pathways

G cluster_R R-Enantiomer Pathway cluster_S S-Enantiomer Pathway racemate Racemic Precursor r_enantiomer (R)-2-Methoxy- 2-phenylethanol racemate->r_enantiomer Resolution s_enantiomer (S)-2-Methoxy- 2-phenylethanol racemate->s_enantiomer Resolution app_r1 Opioid Agonists r_enantiomer->app_r1 app_r2 Resorcinarenes r_enantiomer->app_r2 app_s1 Serine Protease Inhibitors s_enantiomer->app_s1 app_s2 Chiral Probes s_enantiomer->app_s2

Caption: Divergent applications stemming from the (R) and (S) enantiomers.

Conclusion

While (R)- and (S)-2-Methoxy-2-phenylethanol are identical in their basic chemical formula and reactivity in an achiral context, their stereochemical differences render them unique and highly specific tools in advanced synthesis. The (R)-enantiomer is a key precursor for certain opioid agonists and macrocyclic hosts, whereas the (S)-enantiomer is utilized in the synthesis of enzyme inhibitors and as an analytical chiral probe. The choice between enzymatic kinetic resolution and asymmetric synthesis for their preparation depends on factors of scale, cost, and available expertise. This guide underscores the critical importance of stereochemical control and provides researchers with the foundational knowledge to effectively select and utilize the appropriate enantiomer of this compound for their specific synthetic and drug development objectives.

References

  • This compound. LookChem. [Link]
  • This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]
  • This compound | CAS#:2979-22-8. Chemsrc. [Link]
  • (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2. PubChem - NIH. [Link]
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
  • Chiral Resolution Screening. Onyx Scientific. [Link]
  • Kinetic resolution of racemic phenylethanol with fused NOX and ADH.
  • Kinetic Resolutions. UT Southwestern Medical Center. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Efficacy of 2-Methoxy-2-phenylethanol Versus Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic pathway. Chiral alcohols, in particular, are a cornerstone of asymmetric synthesis, serving as resolving agents, precursors to powerful catalysts, and covalently-bound chiral auxiliaries.

This guide provides an in-depth comparative analysis of 2-Methoxy-2-phenylethanol against other well-established chiral alcohols. While direct, head-to-head comparative studies are not abundant in the literature, this document establishes a robust framework for evaluation by examining the performance of benchmark chiral alcohols in key applications. We will dissect the mechanistic principles and present field-proven protocols, offering a solid foundation for researchers to assess the potential of this compound and its unique structural attributes—a primary alcohol for facile derivatization, a phenyl group for steric influence, and a key methoxy group that may offer unique chelating and electronic properties.

Part 1: The Role of Chiral Alcohols as Resolving Agents

The classical method for separating a racemic mixture is resolution, a process that relies on the formation of diastereomers with distinct physical properties.[1][2] Chiral alcohols and amines are frequently employed as "resolving agents" to form diastereomeric salts with racemic acids or bases, which can then be separated by crystallization.[2][3]

Principle of Diastereomeric Salt Resolution

The fundamental principle is the reaction of a racemic mixture (e.g., a carboxylic acid, (R/S)-Acid) with a single enantiomer of a chiral base (e.g., (R)-Base). This reaction produces a mixture of diastereomeric salts, ((R)-Acid, (R)-Base) and ((S)-Acid, (R)-Base). Unlike the original enantiomers, these diastereomers have different solubilities, allowing one to be selectively crystallized and then separated.[1] The chiral resolving agent is subsequently removed to yield the enantiomerically pure compound.

Although less common, chiral alcohols can be used to resolve racemic acids by first forming diastereomeric esters.[1] More frequently, chiral alcohols themselves are the targets of resolution, often through enzymatic processes or by reaction with a chiral acid.

Logical Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Auxiliary Removal racemate Racemic Mixture ((R/S)-Substrate) mix Diastereomeric Mixture ((R,R) + (S,R)) racemate->mix + agent Enantiopure Resolving Agent ((R)-Agent) agent->mix separation Physical Separation (e.g., Crystallization) mix->separation diastereomer1 Isolated Diastereomer 1 ((R,R)) separation->diastereomer1 diastereomer2 Diastereomer 2 in Solution ((S,R)) separation->diastereomer2 cleavage1 Cleavage Reaction diastereomer1->cleavage1 cleavage2 Cleavage Reaction diastereomer2->cleavage2 enantiomer1 Enantiopure Product 1 ((R)-Substrate) cleavage1->enantiomer1 recovered_agent Recovered Agent ((R)-Agent) cleavage1->recovered_agent enantiomer2 Enantiopure Product 2 ((S)-Substrate) cleavage2->enantiomer2 cleavage2->recovered_agent G catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + borane BH₃ Source (e.g., BH₃•THF) borane->complex ts Chair-like Transition State complex->ts + ketone Prochiral Ketone (R¹-CO-R²) ketone->ts product_complex Product-Catalyst Complex ts->product_complex product_complex->catalyst Regeneration alcohol Chiral Alcohol (R¹-CH(OH)-R²) product_complex->alcohol Release

Caption: Simplified catalytic cycle for the CBS reduction.

Performance Data for CBS Reduction

The efficacy of the CBS catalyst is well-documented across a range of substrates, consistently delivering high yields and exceptional enantioselectivity.

Substrate (Ketone)Product (Alcohol)Enantiomeric Excess (ee, %)Yield (%)
Acetophenone(R)-1-Phenylethanol9795
Propiophenone(R)-1-Phenyl-1-propanol9698
1-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol9894
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol9592
Data sourced from reference.[4]
Experimental Protocol: Asymmetric Reduction of Acetophenone via CBS Catalysis

This protocol is a self-validating system; the enantiomeric excess of the product, measured by chiral HPLC or GC, directly confirms the efficacy of the catalytic system.

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-methyl-CBS catalyst (e.g., 0.05-0.10 equivalents) as a solution in anhydrous toluene.

  • Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (e.g., 0.6-1.0 equivalents) dropwise to the catalyst solution at room temperature. Stir for 10-15 minutes to allow for complex formation.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -30 °C to -78 °C). Add a solution of acetophenone (1.0 equivalent) in anhydrous toluene dropwise over 30-60 minutes. The causality for slow addition is to maintain the low temperature and prevent uncontrolled reaction.

  • Reaction Monitoring: Stir the reaction at the specified temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature. This step is critical for safely decomposing excess borane.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified (R)-1-phenylethanol using chiral HPLC or GC.

Potential of this compound as a Catalyst Precursor

(S)-(+)-2-Methoxy-2-phenylethanol has been successfully used as a ligand in the preparation of organolanthanoid complexes. This demonstrates its ability to coordinate with metal centers. The presence of both a hydroxyl group and a methoxy ether group introduces the possibility of it acting as a bidentate or hemilabile ligand. This dual functionality could be advantageous in stabilizing transition states in various catalytic cycles, potentially offering unique reactivity or selectivity compared to alcohols lacking the ether moiety. Its structural similarity to other successful ligands warrants its investigation as a precursor for new catalysts in reactions like asymmetric reductions, hydrogenations, or C-C bond-forming reactions.

Part 3: Chiral Alcohols as Covalently-Bound Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the transformation, the auxiliary is cleaved and can often be recovered. [5]Chiral amino alcohols are precursors to some of the most successful auxiliaries, such as Evans' oxazolidinones.

Benchmark System: Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries are widely used to control the stereochemistry of aldol reactions, alkylations, and Diels-Alder reactions. [5]The auxiliary is first acylated, and the resulting imide is enolized. The bulky substituent on the oxazolidinone ring then sterically blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.

General Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) attached Acylated Auxiliary auxiliary->attached + acyl Acyl Source (R-CO-Cl) acyl->attached enolate Enolate Formation (LDA or NaHMDS) attached->enolate reaction Alkylation (+ R'-X) enolate->reaction product Alkylated Product (High d.e.) reaction->product cleavage Cleavage (e.g., LiOH, H₂O₂) product->cleavage final_product Enantiopure Product (R-CH(R')-COOH) cleavage->final_product recovered Recovered Auxiliary cleavage->recovered

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Evaluating this compound as a Chiral Auxiliary

While there is a scarcity of published data on the use of this compound as a chiral auxiliary, its structure contains the necessary elements for such an application. The primary hydroxyl group allows for straightforward attachment to a carboxylic acid or other substrate. The stereocenter, substituted with both a bulky phenyl group and a potentially coordinating methoxy group, could effectively bias the space around the reactive center, leading to high diastereoselectivity in subsequent reactions. The protocols established for benchmark auxiliaries like those from Evans or pseudoephedrine provide a clear roadmap for evaluating its efficacy. [4]

Synthesis and Outlook

This guide has framed the evaluation of this compound by comparing its known applications and structural features against benchmark chiral alcohols in cornerstone asymmetric transformations.

ApplicationBenchmark Chiral Alcohol / DerivativeTypical PerformanceThis compound Status & Potential
Catalyst Precursor (S)-Diphenylprolinol (for CBS)>95% yield, >97% eeProven: Used as a ligand for organolanthanoid complexes. Potential: Methoxy group may offer unique bidentate/hemilabile coordination, warranting investigation in new catalytic systems.
Resolving Agent 1-Phenylethylamine, Tartaric AcidHigh recovery, high optical purityProven: Used as a chiral probe for absolute configuration determination. [6][7]Successfully resolved via enzymatic methods. Potential: Indicates clear diastereomeric differentiation is possible.
Chiral Auxiliary Evans' Auxiliaries (from amino alcohols)>95% d.e.Untested but Promising: Possesses necessary structural features (primary -OH for attachment, bulky/coordinating groups at stereocenter) for directing stereoselective reactions.

This compound is a valuable and commercially available chiral building block with high optical purity. While it is well-documented as a precursor in various syntheses and as a chiral probe, its potential in broader catalytic and auxiliary roles remains an area ripe for exploration. The established, high-performance benchmarks set by systems like the CBS reduction and Evans' auxiliaries provide a clear standard for comparison. The unique combination of steric bulk from the phenyl ring and potential electronic/chelating effects from the methoxy group suggests that this compound could offer novel reactivity and selectivity. The experimental protocols detailed in this guide serve as a validated starting point for any researcher seeking to unlock the full potential of this intriguing chiral alcohol.

References

  • Chanysheva, A. R., et al. (2024). Asymmetric Synthesis of (R)-1-Phenylethanol. Russian Journal of General Chemistry.
  • Chemdad Co., Ltd. This compound.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Organic Reactions. Enantioselective Reduction of Ketones.
  • University of Liverpool. Enantioselective Reduction of Ketones.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Wikipedia. Enantioselective ketone reduction.
  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
  • Wikipedia. 1-Phenylethanol.
  • Wikipedia. Chiral resolution.
  • Wikipedia. Chiral auxiliary.
  • Chemsrc. This compound.

Sources

A Comparative Guide to the Applications of 2-Methoxy-2-phenylethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-2-phenylethanol is a chiral aromatic alcohol that has garnered interest in various fields of chemical synthesis and material science. Its unique structural features, combining a chiral center, a methoxy ether, and a primary alcohol, make it a versatile building block and reagent. This guide will delve into its principal applications, offering a critical comparison with established alternatives, supported by available experimental data and detailed protocols. Our objective is to provide a clear, evidence-based perspective to inform experimental design and reagent selection in your research and development endeavors.

Core Applications of this compound

The utility of this compound primarily spans two significant areas: asymmetric synthesis, where its chirality is leveraged for stereocontrol, and as a precursor in the synthesis of complex molecules, most notably in the pharmaceutical industry. It has also been explored as a catalyst in certain organic transformations and possesses potential in the fragrance and flavor industry.

Asymmetric Synthesis: A Chiral Auxiliary and Building Block

The presence of a stereogenic center in this compound makes it a candidate for use as a chiral auxiliary, a temporary chemical entity that directs the stereochemical outcome of a reaction. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and cleaved from the substrate, and induce high diastereoselectivity.

Performance Comparison with Established Chiral Auxiliaries

While this compound has been utilized in stereoselective synthesis, a comprehensive, direct comparison with widely used chiral auxiliaries across a broad range of reactions is not extensively documented in the literature. However, we can benchmark its potential against the well-established Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (d.e.)Yield (%)Cleavage Conditions
This compound Derivatives Asymmetric AlkylationData not widely availableData not widely availableMild acidic or oxidative conditions (inferred)
Evans' Oxazolidinones Asymmetric Alkylation>99%[1][2]80-95%[1]LiOH/H₂O₂; LiBH₄
Pseudoephedrine Amides Asymmetric Alkylation>95%[1]HighAcid or base hydrolysis; Reductive cleavage
Evans' Oxazolidinones Asymmetric Aldol Reaction>99:1 (syn)[1]80-95%[1]LiOH/H₂O₂; LiBH₄

Expertise & Experience Insights: The high diastereoselectivity observed with Evans' auxiliaries is attributed to the rigid chelated transition state formed with a Lewis acid, which effectively shields one face of the enolate[1][3]. For this compound to be a competitive chiral auxiliary, it would need to demonstrate comparable levels of stereocontrol. Its application may be more specialized, where its unique electronic or steric properties offer an advantage for specific substrates. The lack of extensive comparative data presents an opportunity for further research to explore its full potential as a chiral auxiliary.

Key Precursor in Pharmaceutical Synthesis: The Case of Biased Opioid Receptor Agonists

A significant and well-documented application of this compound is in the synthesis of potent and selective opioid receptor agonists. Specifically, the (S)-enantiomer is a key precursor for the synthesis of (2S)-N-(2-methoxy-2-phenylethyl)-6,7-benzomorphan (2S-LP2), a biased mu/delta opioid receptor agonist.[4] This compound has shown an improved pharmacological profile with higher antinociceptive potency compared to its diastereomer and the racemic mixture, highlighting the critical role of the stereocenter derived from this compound.[4]

Logical Relationship: From Precursor to Potent Agonist

G cluster_0 Synthesis of (2S)-LP2 2_Methoxy_2_phenylethanol (S)-2-Methoxy- 2-phenylethanol Tosylation Tosylation 2_Methoxy_2_phenylethanol->Tosylation Tosyl_Intermediate Tosyl Intermediate Tosylation->Tosyl_Intermediate Alkylation N-Alkylation Tosyl_Intermediate->Alkylation N_Normetazocine (-)-cis-N-Normetazocine N_Normetazocine->Alkylation 2S_LP2 (2S)-N-(2-methoxy-2-phenylethyl) -6,7-benzomorphan (2S-LP2) Alkylation->2S_LP2

Caption: Synthetic pathway to (2S)-LP2 from (S)-2-Methoxy-2-phenylethanol.

Experimental Protocol: Synthesis of (2S)-N-(2-methoxy-2-phenylethyl)-6,7-benzomorphan (2S-LP2) (Representative)

This protocol is a representative procedure based on literature descriptions for the synthesis of related benzomorphan derivatives.[5][6]

Step 1: Tosylation of (S)-2-Methoxy-2-phenylethanol

  • To a solution of (S)-2-Methoxy-2-phenylethanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylated intermediate.

Step 2: N-Alkylation of (-)-cis-N-Normetazocine

  • To a solution of (-)-cis-N-normetazocine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Add a solution of the tosylated intermediate from Step 1 (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2S)-LP2.

Trustworthiness: This self-validating protocol includes monitoring by TLC and standard purification techniques to ensure the desired product is obtained with high purity. The stereochemical integrity of the chiral center from this compound is crucial for the final product's biological activity.

Catalysis: Ring-Opening of Epoxides

This compound has been reported to be an effective catalyst for the ring-opening of epoxides. This application leverages the alcohol moiety to activate the epoxide ring towards nucleophilic attack.

Performance Comparison with Other Alcohol Catalysts
Catalyst/ReagentReaction ConditionsRegioselectivityYield (%)
This compound Neutral or mild basic conditionsAttack at the less substituted carbon (SN2-like)Data not widely available
Methanol (in acidic medium) Acidic (e.g., H₂SO₄)Attack at the more substituted carbon (SN1-like)[7]Generally high
Methanol (with strong base) Basic (e.g., NaOCH₃)Attack at the less substituted carbon (SN2)[7]Generally high

Expertise & Experience Insights: The regioselectivity of epoxide ring-opening is a critical consideration. Under acidic conditions, the reaction often proceeds with the nucleophile attacking the more substituted carbon due to the development of a partial positive charge (SN1-like character). In contrast, under basic or neutral conditions with a strong nucleophile, the attack occurs at the less sterically hindered carbon (SN2 mechanism). The use of this compound as a catalyst under neutral conditions likely promotes an SN2-type pathway. Its bulkier nature compared to methanol might influence the reaction rate and selectivity.

Experimental Workflow: Catalytic Epoxide Ring-Opening

G cluster_0 Epoxide Ring-Opening Workflow Epoxide Epoxide Substrate Reaction Reaction Mixture (Solvent, Temp.) Epoxide->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction Catalyst This compound (Catalytic amount) Catalyst->Reaction Purification Work-up and Purification Reaction->Purification Product Ring-Opened Product (β-Amino alcohol or β-Alkoxy alcohol) Purification->Product

Caption: General workflow for the catalytic ring-opening of epoxides.

Fragrance and Flavor Applications: A Potential Alternative to 2-Phenylethanol

2-Phenylethanol is a widely used fragrance ingredient known for its pleasant, rose-like aroma and is a major component of rose oil.[8][9][10] Given its structural similarity, this compound is expected to possess interesting olfactory properties.

Comparative Aroma Profile
CompoundAroma DescriptionKnown Applications
This compound Floral, potentially with sweet, woody, or spicy nuances (Inferred)Limited data available in public domain
2-Phenylethanol Rose, floral, sweet, honey[10]Perfumes, cosmetics, food flavoring[8][9][11]

Conclusion

This compound is a chiral molecule with demonstrated value, particularly as a key precursor in the synthesis of complex pharmaceutical agents like biased opioid receptor agonists. Its application as a chiral auxiliary shows promise, although more extensive comparative studies are needed to fully establish its efficacy against industry-standard auxiliaries. In the realm of catalysis, it offers a potentially mild and selective method for epoxide ring-opening. Furthermore, its structural analogy to the widely used fragrance component, 2-phenylethanol, suggests an untapped potential in the flavor and fragrance industry. This guide provides a foundational understanding of this compound's applications and a framework for its comparative evaluation, encouraging further research to unlock its full synthetic and commercial potential.

References

  • Ataman Kimya. 2-PHENYLETHANOL.
  • Ataman Kimya. 2-PHENYLETHANOL.
  • Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Wikipedia. Chiral auxiliary.
  • Various Authors. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Perrone, R., et al. (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. European Journal of Medicinal Chemistry, 168, 189-198 (2019).
  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023).
  • Biotechnological 2-Phenylethanol Production: Recent Developments. PMC.
  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Marchini, M., et al. (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. ResearchGate.
  • Publisso. Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption.
  • Evans, D. A., et al. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York.
  • Chad's Prep. 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. (2021).
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.
  • Organic & Biomolecular Chemistry.
  • Google Patents. Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Universidad de Zaragoza.
  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. (2020).
  • PubChem. (S)-(+)-2-Methoxy-2-phenylethanol.
  • Journal of the American Chemical Society. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary.
  • Medium optimization for the prodution of the aroma compound 2-phenylethanol using a genetic algorithm. ResearchGate.
  • MDPI. Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine.
  • 4 major applications impacting the future of 2-phenylethanol industry.
  • Chromatography Forum. Headspace GC test method for 2-methoxyethanol in API. (2011).
  • ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDI. (2009).
  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. ResearchGate.
  • Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. (2019).
  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016).
  • Chemical structure of (2R/S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan (LP2). ResearchGate.
  • FooDB. Showing Compound 2-Phenylethanol (FDB012152). (2010).

Sources

A Researcher's Guide to 2-Methoxy-2-phenylethanol: A Comparative Framework for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we recognize that the exploration of novel chemical entities is the lifeblood of innovation. This guide is designed to provide a comprehensive framework for the evaluation of 2-Methoxy-2-phenylethanol, a chiral alcohol with potential applications in asymmetric synthesis, antimicrobial research, and catalysis. While direct comparative studies on this specific molecule are emerging, this document will serve as a robust guide to objectively assess its performance against established alternatives by providing benchmark data and detailed experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application. This compound is a chiral alcohol with the following key characteristics:

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 2979-22-8 (racemic), 17628-72-7 ((R)-(-)), 66051-01-2 ((S)-(+))
Appearance Liquid
Boiling Point 237 °C (lit.)
Density ~1.061 g/mL at 25 °C (lit.)
Refractive Index n20/D ~1.519 (lit.)

(Data sourced from various chemical suppliers and databases)

Application in Asymmetric Synthesis: A Potential Chiral Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral auxiliaries are a powerful tool in this endeavor, temporarily inducing stereocontrol in a reaction. While the use of this compound as a chiral auxiliary is not yet widely documented, its structural similarity to other successful chiral alcohols warrants investigation.

Benchmarking Against Established Chiral Auxiliaries

To objectively evaluate the potential of this compound, its performance must be compared against well-established chiral auxiliaries. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are industry standards known for their high diastereoselectivity in alkylation reactions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Reference
Evans' OxazolidinonePropionylBenzyl bromide>99%
PseudoephedrinePropionylBenzyl bromideup to 98%
Proposed Experimental Protocol: Evaluation of this compound as a Chiral Auxiliary in Asymmetric Alkylation

This protocol outlines a procedure to assess the diastereoselectivity induced by this compound in a standard alkylation reaction.

Step 1: Synthesis of the Chiral Auxiliary Adduct

  • To a solution of propionic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

  • Add a solution of (R)- or (S)-2-Methoxy-2-phenylethanol (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous workup and purify the resulting ester adduct by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral adduct (1.0 eq) in tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of the Auxiliary and Determination of Diastereomeric Excess

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • The diastereomeric excess (d.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Adduct Synthesis cluster_1 Step 2: Alkylation cluster_2 Step 3: Analysis PropionicAcid Propionic Acid AcidChloride Propionyl Chloride PropionicAcid->AcidChloride Oxalyl Chloride, DMF ChiralEster Chiral Ester Adduct AcidChloride->ChiralEster This compound, Et3N Enolate Lithium Enolate ChiralEster->Enolate LDA, -78°C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Benzyl Bromide CarboxylicAcid Chiral Carboxylic Acid AlkylatedProduct->CarboxylicAcid LiOH, H2O/THF Analysis d.e. Determination (Chiral HPLC/NMR) CarboxylicAcid->Analysis G cluster_0 Bacterial Cell Membrane Bacterial Membrane Phospholipid Bilayer Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Alteration of fluidity and permeability Compound This compound Compound->Membrane Partitioning into membrane

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Catalytic Activity in Epoxide Ring-Opening Reactions

This compound has been identified as a potentially effective catalyst for the ring-opening of epoxides. [1]This reaction is of significant interest in organic synthesis as it provides a route to valuable 1,2-difunctionalized compounds.

Comparative Context

The performance of this compound as a catalyst should be evaluated against common catalysts for this transformation, such as Lewis acids (e.g., BF₃·OEt₂) or solid acid catalysts. Key performance indicators include reaction time, yield, and regioselectivity.

Proposed Experimental Protocol: Screening of Catalytic Activity

This protocol describes a method to screen the catalytic efficacy of this compound in the ring-opening of a model epoxide, styrene oxide, with methanol.

Step 1: Reaction Setup

  • To a solution of styrene oxide (1.0 eq) in methanol, add a catalytic amount of this compound (e.g., 10 mol%).

  • Set up a parallel reaction with a known catalyst (e.g., 10 mol% BF₃·OEt₂) for comparison.

  • Stir the reactions at room temperature.

Step 2: Reaction Monitoring

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.

Step 3: Product Analysis

  • Upon completion, quench the reactions and perform an aqueous workup.

  • Purify the products by column chromatography.

  • Determine the yield of the product.

  • Analyze the regioselectivity (the ratio of the two possible regioisomers) by ¹H NMR spectroscopy.

Conclusion

While the body of peer-reviewed literature providing direct comparative data on this compound is still developing, its chemical structure and preliminary findings suggest significant potential in several key areas of chemical research. This guide provides a scientifically rigorous framework for its evaluation. The detailed experimental protocols and established benchmarks herein are intended to empower researchers to systematically investigate the performance of this compound and contribute to a deeper understanding of its synthetic and biological utility.

References

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.
  • Chiral auxiliary - Wikipedia.

Sources

experimental reproducibility in reactions involving 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Experimental Reproducibility in Reactions Involving 2-Methoxy-2-phenylethanol

Introduction: The Challenge of Stereochemistry and Reproducibility

This compound is a chiral alcohol with significant applications in asymmetric synthesis, serving as a valuable precursor and chiral probe.[1][2] Its structure, featuring a stereocenter at the benzylic carbon bearing the methoxy group, makes it a key building block for complex, optically active molecules, including potent opioid receptor agonists and intermediates for pharmacologically active compounds.[1] However, the very stereochemical complexity that makes this molecule valuable also presents a formidable challenge to experimental reproducibility.

This guide provides an in-depth comparison of methodologies and critical parameters that govern the reproducibility of synthesizing and utilizing this compound. We will move beyond simple protocols to explore the causal relationships between experimental choices and outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems to ensure that experimental results are not only successful but also consistently repeatable.

Part 1: The Synthetic Landscape and its Reproducibility Pitfalls

The reliable synthesis of this compound is the bedrock upon which all subsequent reproducible experiments are built. The most common and logical synthetic route involves the ring-opening of styrene oxide with methanol. While conceptually straightforward, this reaction is fraught with potential for irreproducibility. The primary alternative, while less common for this specific molecule, involves the reduction of a corresponding α-methoxy ketone.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy has profound implications for yield, purity, and the formation of difficult-to-remove byproducts, all of which directly impact reproducibility.

Synthetic Route Starting Materials Typical Reagents/Catalysts Advantages Reproducibility Challenges & Disadvantages
Ring-Opening of Styrene Oxide Styrene Oxide, MethanolAcid or Base Catalyst (e.g., H₂SO₄, NaOMe)High atom economy; readily available starting materials.[3]Regioselectivity: Formation of the undesired regioisomer, 1-methoxy-2-phenylethanol. The ratio is highly sensitive to catalyst choice and reaction conditions.
Byproducts: Dimerization or polymerization of styrene oxide, especially under harsh acidic conditions.
Reaction Control: The reaction can be exothermic and requires careful temperature management to prevent side reactions.
Reduction of α-Methoxy Phenyl-ethanone 2-Methoxy-1-phenylethanoneReducing Agents (e.g., NaBH₄, LiAlH₄)High regioselectivity (no isomeric byproduct).Starting Material Availability: The ketone precursor is less common and more expensive than styrene oxide.
Reduction Conditions: Over-reduction or side reactions can occur depending on the potency of the reducing agent.
Chirality: If a specific enantiomer is desired, this route requires an asymmetric reduction (e.g., using a chiral catalyst), adding significant complexity and cost.[4]
Workflow for Reproducible Synthesis from Styrene Oxide

The following diagram outlines a workflow designed to maximize the reproducibility of the most common synthetic route.

G cluster_prep 1. Reagent & Catalyst Preparation cluster_reaction 2. Reaction Control cluster_workup 3. Workup & Purification cluster_analysis 4. Quality Control & Characterization reagent_purity Verify Purity of Styrene Oxide & Methanol (e.g., via GC, NMR) catalyst_prep Prepare Catalyst Solution (e.g., 0.1 M H₂SO₄ in Methanol) Standardize Concentration addition Slow, Dropwise Addition of Styrene Oxide to Methanol/Catalyst Mixture catalyst_prep->addition temp_control Maintain Strict Temperature Control (e.g., 0 °C in Ice Bath) addition->temp_control monitoring Monitor Reaction Progress (TLC or GC-MS) temp_control->monitoring quench Quench Reaction with Weak Base (e.g., aq. NaHCO₃) to Neutralize Catalyst monitoring->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction purification Column Chromatography (Silica Gel) to Separate Isomers extraction->purification characterization Confirm Structure & Purity (¹H NMR, ¹³C NMR, MS) purification->characterization isomer_ratio Quantify Isomer Ratio (¹H NMR Integration or GC) G reactants (R,S)-2-Methoxy-2-phenylethanol + Acyl Donor (e.g., Vinyl Acetate) enzyme Lipase Enzyme reactants->enzyme Substrate Binding transition_S Transition State (S-enantiomer fits active site) enzyme->transition_S Fast Reaction transition_R Transition State (R-enantiomer has poor fit) enzyme->transition_R Slow/No Reaction products (S)-Acetylated Ester + (R)-Alcohol (unreacted) transition_S->products

Caption: Lipase-catalyzed kinetic resolution.

While effective, the reproducibility of enzymatic resolutions is highly dependent on factors that can be difficult to control.

Factor Impact on Reproducibility Mitigation Strategy
Enzyme Activity & Lot Variation Different lots of the same commercial enzyme can have varying activity, leading to inconsistent reaction times and enantioselectivity.Perform a small-scale test reaction to standardize the activity of each new enzyme lot.
Solvent System The choice of organic solvent can dramatically affect enzyme conformation and, therefore, its activity and selectivity.Standardize the solvent, including its grade and water content. Use of molecular sieves can be critical.
Temperature and pH Enzymes have optimal temperature and pH ranges; deviations can lead to denaturation or reduced activity.Employ precise temperature control (water bath) and buffered systems where appropriate.
Acyl Donor The nature of the acyl donor (e.g., vinyl acetate, acetic anhydride) influences reaction rates.Use a high-purity, standardized acylating agent.

Part 3: Self-Validating Protocols and Analytical Trustworthiness

Reproducibility can only be confirmed through rigorous analytical characterization. The methods used must be robust and validated to ensure that the data accurately reflects the product's identity, purity, and stereochemical integrity.

Comparative Guide to Analytical Techniques
Technique Purpose Key Information Provided Considerations for Reproducibility
¹H and ¹³C NMR Structural Confirmation & Purity AssessmentConfirms the chemical structure and connectivity. Integration of ¹H NMR signals can quantify isomeric purity and identify solvent/reagent residues.Standardize solvent, concentration, and acquisition parameters. A high-field magnet (≥400 MHz) is crucial for resolving signals.
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular weight of the compound. Fragmentation patterns can offer additional structural clues. [5]The fragmentation pattern can vary with the ionization method (EI, ESI). A standardized method is needed for library matching.
Gas Chromatography (GC) Purity and Isomer RatioDetermines the percentage purity and can separate the target regioisomer from the 1-methoxy-2-phenylethanol byproduct.The choice of column and temperature ramp program must be consistent. Calibration with standards is required for accurate quantification.
Chiral HPLC Enantiomeric Excess (ee) DeterminationSeparates and quantifies the (R) and (S) enantiomers, providing the most critical measure of stereochemical purity.The chiral stationary phase (e.g., polysaccharide-based) and mobile phase composition are critical and must be precisely controlled. Lot-to-lot variation in columns can occur.
Protocol 1: Synthesis of Racemic this compound
  • Rationale: This protocol is designed for robustness, prioritizing control over reaction rate and temperature to minimize byproduct formation.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 100 mL of anhydrous methanol. Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add 0.1 mL of concentrated sulfuric acid to the cold methanol. Causality: Adding acid to cold methanol dissipates heat and prevents localized temperature spikes that could degrade the solvent.

  • Substrate Addition: In a separate flask, prepare a solution of styrene oxide (12.0 g, 100 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the stirred, cold acidic methanol over 30 minutes using an addition funnel. Causality: Slow addition maintains a low concentration of the electrophile, minimizing the potential for polymerization and ensuring consistent temperature.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes).

  • Quenching: Cool the reaction back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7-8). Causality: A slow, controlled quench neutralizes the acid catalyst without causing a rapid exotherm.

  • Workup: Remove the methanol under reduced pressure. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to separate the two regioisomers.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and assess isomeric purity.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Rationale: This protocol provides a standardized method for the crucial step of verifying stereochemical purity.

  • System Preparation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: Prepare an isocratic mobile phase of 95:5 Hexane:Isopropanol. Filter and degas the solvent thoroughly. Causality: Degassing prevents bubble formation in the pump, ensuring a stable baseline and reproducible retention times.

  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase.

  • Analysis: Set the flow rate to 1.0 mL/min and the UV detector to 210 nm. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Record the chromatogram for at least 15 minutes. Identify the peaks corresponding to the (R) and (S) enantiomers (requires a racemic standard for initial identification). Calculate the enantiomeric excess (% ee) using the formula: ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

Conclusion: A Framework for Reproducible Science

Achieving is not a matter of simply following a recipe. It requires a deep understanding of the underlying chemical principles, from regioselectivity in synthesis to the delicate mechanics of enzymatic resolution. By adopting a systematic approach that emphasizes rigorous control over reaction parameters, standardization of reagents and catalysts, and robust analytical validation, researchers can build self-validating workflows. This guide provides a framework for identifying and controlling the critical variables, ultimately leading to more reliable, repeatable, and trustworthy scientific outcomes.

References

  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Benchchem. Comparative Analysis of Experimental Reproducibility for 2-Methoxyphenol Derivatives.
  • Benchchem. A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol.
  • Martins, J., et al. (2020). Current status and perspectives of 2-phenylethanol production through biological processes. Critical Reviews in Biotechnology.
  • Bernardino, S., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Journal of Fungi.
  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments.
  • Etschmann, M. M., et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology.
  • Chreptowicz, K., et al. (2022). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Molecules.
  • ACS Synthetic Biology. Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica.
  • PubChem. (S)-(+)-2-Methoxy-2-phenylethanol.
  • University of York. Asymmetric Synthesis.
  • ResearchGate. (PDF) Enhanced 2-phenylethanol production by newly isolated Meyerozyma sp. strain YLG18 and characterization of its synthetic pathways.
  • Royal Society of Chemistry. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • Beilstein Journals. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.
  • National Institutes of Health. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee.
  • Chemsrc. This compound.
  • MDPI. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review.

Sources

quantitative analysis of 2-Methoxy-2-phenylethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Methoxy-2-phenylethanol Enantiomers

For researchers, scientists, and drug development professionals, the precise quantification of stereoisomers is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of chiral compounds. This compound, a valuable chiral building block and probe[1][2], exemplifies this need. Its stereocenter dictates its interaction with other chiral molecules, making the accurate determination of its enantiomeric composition—typically expressed as enantiomeric excess (ee%)—a critical step in synthesis and quality control.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative separation of this compound enantiomers. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for method validation to ensure the generation of trustworthy and reproducible data.

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[3] Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP) within a chromatography column.[4][] The CSP interacts diastereomerically with the two enantiomers, forming transient complexes with different energy states. This difference in interaction energy leads to differential retention times, allowing for their separation.

For an analyte like this compound, which contains a hydroxyl group, a methoxy group, and a phenyl ring, the key interactions with a CSP are typically:

  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor and acceptor.

  • π-π Interactions: The phenyl ring can interact with aromatic moieties in the CSP.

  • Dipole-Dipole Interactions: The ether and hydroxyl functionalities contribute to polar interactions.

  • Steric Hindrance: The three-dimensional structure of the analyte must fit into the chiral cavities or grooves of the CSP for these interactions to occur.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are exceptionally effective for a broad range of chiral compounds and are a primary choice for this analysis.[6]

Comparative Analysis of Separation Techniques

While several techniques can perform chiral separations, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established and accessible methods for quantitative analysis.[3][]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Analyte State Analyte is dissolved in a liquid solvent. No derivatization is typically required for this compound.Analyte must be volatile and thermally stable. Derivatization may be needed to improve volatility and peak shape.[7]
Typical CSPs Polysaccharide derivatives (e.g., CHIRALPAK®), cyclodextrins, macrocyclic glycopeptides.[8]Derivatized cyclodextrins are most common.[7]
Advantages Wide applicability, robust, excellent for quantitative analysis, preparative scale-up is feasible.High resolution and efficiency, fast analysis times, sensitive detectors (e.g., FID, MS).
Disadvantages Higher solvent consumption, potentially longer run times compared to GC.Requires analyte volatility, potential for thermal degradation, derivatization adds complexity.
Recommendation Primary recommended technique due to the non-volatile, polar nature of the analyte and documented success.[9]A viable alternative, especially if high throughput is needed and a derivatization protocol is established.

In-Depth Workflow: Quantitative Analysis by Chiral HPLC

This section provides a detailed, validated workflow for the enantiomeric analysis of this compound. The logical flow of this process is crucial for achieving accurate and reproducible results.

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Standard & Sample Preparation C System Equilibration (≥10 column volumes) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) C->D Check Rs, Tailing Factor E Sample Injection & Chromatographic Run D->E If SST Passes F Peak Integration & Identification E->F G Quantification (Area % or Calibration Curve) F->G H Calculate Enantiomeric Excess (ee%) G->H

Caption: HPLC workflow for quantitative chiral analysis.
Detailed Experimental Protocol (HPLC)

This protocol is based on established separation conditions for this compound on a polysaccharide-based CSP.[9]

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (97.5 / 2.5, v/v).

  • Sample Diluent: Mobile Phase.

  • Racemic Standard: (R,S)-2-Methoxy-2-phenylethanol.

  • Enantiomerically Enriched Standard (if available for peak identification).

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase n-Hexane / IPA (97.5 / 2.5)Normal-phase elution enhances the hydrogen bonding and dipole interactions crucial for chiral recognition on this CSP. The low percentage of IPA provides strong retention and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column; lower flow rates can sometimes improve resolution but increase run time.[8]
Column Temp. 25 °CTemperature control is critical for reproducible retention times and selectivity.[8]
Detection (UV) 254 nmThe phenyl group in the analyte provides strong absorbance at this wavelength.
Injection Vol. 10 µLShould be optimized to avoid column overloading while ensuring adequate signal.
Standard Conc. ~0.5 mg/mLA starting concentration that typically provides a good detector response without saturation.

Procedure:

  • Mobile Phase Preparation: Precisely mix 975 mL of HPLC-grade n-Hexane with 25 mL of HPLC-grade 2-Propanol. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~5 mg of racemic this compound standard and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve an expected final concentration similar to the standard solution. Filter through a 0.45 µm syringe filter if particulates are present.

  • System Equilibration: Purge the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the racemic standard solution. The system is suitable for analysis if the resolution (Rs) between the two enantiomer peaks is > 1.5.

  • Analysis: Inject the prepared sample solutions and record the chromatograms.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the percentage of each enantiomer using the area percent method (assuming equal detector response).

Calculation of Enantiomeric Excess (ee%): ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Method Validation: Ensuring Trustworthy Quantitative Data

An analytical method is only useful if it is proven to be reliable. Validation demonstrates that the procedure is suitable for its intended purpose.[10] The parameters below are based on the International Council for Harmonisation (ICH) guidelines.[11]

G cluster_params Validation Method Validation Key Parameters A Specificity Ability to assess analyte in the presence of other components Validation->A B Linearity Proportionality of signal to concentration over a range Validation->B C Accuracy Closeness of test results to the true value Validation->C D Precision Agreement among a series of measurements Validation->D E LOD & LOQ Lowest amount detectable & quantifiable Validation->E F Robustness Capacity to remain unaffected by small variations Validation->F

Caption: Core parameters for analytical method validation.
Summary of Validation Parameters & Acceptance Criteria

The following table provides an overview of how to assess each validation parameter for the chiral HPLC method.

ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Inject blank (diluent), placebo (if in a formulation), and racemic standard. Show that no interfering peaks co-elute with the enantiomers.Baseline resolution (Rs > 1.5) between enantiomers and from any other peaks.
Linearity Analyze a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Defined by the linearity study.
Accuracy Analyze samples with a known amount of analyte added (spiked samples) at different levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[12]
Precision Repeatability: Multiple injections (n=6) of the same standard. Intermediate Precision: Analysis performed by different analysts on different days.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Often determined by signal-to-noise ratio (S/N ≈ 10).RSD ≤ 10% and recovery within 80-120%.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on resolution and retention time.Resolution (Rs) should remain > 1.5. System suitability criteria must be met.

By systematically performing these validation experiments, a laboratory can generate a comprehensive data package that proves the analytical method is fit for purpose, producing scientifically sound and defensible quantitative results for the enantiomers of this compound.

References

  • The Royal Society of Chemistry. γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols.
  • LookChem. This compound.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Chemdad. This compound One Chongqing Chemdad Co. ,Ltd.
  • National Center for Biotechnology Information (PMC). Strategies for chiral separation: from racemate to enantiomer.
  • Chemsrc. This compound | CAS#:2979-22-8.
  • Netpharmalab. Validation of analytical methods.
  • BOC Sciences. Chiral Analysis & Separation.
  • Sigma-Aldrich. This compound 99% 2979-22-8.
  • Sigma-Aldrich. (R)-(-)-2-Methoxy-2-phenylethanol 98% 17628-72-7.
  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
  • IKEV. VALIDATION OF ANALYTICAL METHODS.
  • Phenomenex. Chiral HPLC Separations.
  • Amerigo Scientific. (R)-(−)-2-Methoxy-2-phenylethanol (98%).
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

A Comparative Guide to the Catalytic Activity of 2-Methoxy-2-phenylethanol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Ligand Performance in Key Asymmetric Transformations

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective chiral catalysts is a driving force behind innovation, particularly in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a privileged class of ligands, prized for their accessibility and demonstrated efficacy in a wide range of asymmetric reactions. Among these, derivatives of 2-Methoxy-2-phenylethanol represent a versatile and promising scaffold.

This guide provides a comprehensive comparison of the catalytic activity of various this compound derivatives. By examining their performance in benchmark asymmetric reactions, supported by experimental data, we aim to provide a valuable resource for researchers in selecting and developing optimal catalytic systems. This analysis delves into the structure-activity relationships that govern their catalytic prowess, offering insights into the rational design of next-generation chiral ligands.

The Crucial Role of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is often critical for therapeutic efficacy and safety in drug development. Chiral ligands are the architects of this selectivity. By coordinating to a metal center, they create a chiral environment that directs the approach of substrates, favoring the formation of one enantiomer over the other. The structural and electronic properties of the ligand are therefore paramount in determining the outcome of a catalytic reaction.

Derivatives of this compound offer a tunable platform for ligand design. The presence of both a hydroxyl and a methoxy group, along with the phenyl ring, provides multiple points for modification, allowing for the fine-tuning of steric and electronic effects to optimize catalytic performance.

Comparative Catalytic Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely used and synthetically important transformation. Ruthenium(II) complexes are among the most effective catalysts for this reaction, and the choice of chiral ligand is critical to achieving high enantioselectivity.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Conditions
Ru(II) with Pyridyl-based 1H-pyrazolyl–oxazolinyl ligand4'-Bromoacetophenone9999 (S)iPrOH, iPrOK, 30°C
Ru(II) with Pyridyl-based 1H-pyrazolyl–oxazolinyl ligand3'-Methoxyacetophenone6596 (S)iPrOH, iPrOK, 30°C
Ru(II) with Pyridyl-based 1H-pyrazolyl–oxazolinyl ligand4'-Methoxyacetophenone5295 (S)iPrOH, iPrOK, 30°C
Ru(II) with Pyridyl-based 1H-pyrazolyl–oxazolinyl ligand2-Acetylnaphthalene4594 (S)iPrOH, iPrOK, 30°C
(R,R)-Teth-TsDPEN-Ru(II)α-benzyl-β-ketoaldehyde69>99Formic acid/triethylamine, CH2Cl2[1]

Insights from the Data:

The data highlights that high yields and excellent enantioselectivities can be achieved in the ATH of various substituted acetophenones using Ru(II) complexes with appropriately designed chiral ligands. The electronic nature of the substituent on the acetophenone can influence the reaction efficiency, with electron-withdrawing groups (e.g., bromo) sometimes leading to higher conversions than electron-donating groups (e.g., methoxy).[1] This suggests that the electronic properties of the substrate interact with the chiral catalyst to affect the reaction rate and selectivity.

Mechanistic Considerations in Asymmetric Transfer Hydrogenation

The mechanism of Ru(II)-catalyzed ATH is believed to proceed through a metal-ligand bifunctional pathway. The catalyst, activated by a base, contains a metal-hydride and a protonated amine functionality on the ligand. The ketone substrate coordinates to the ruthenium center, and then in a concerted step, the hydride is transferred to the carbonyl carbon and the proton from the amine is transferred to the carbonyl oxygen. The chiral ligand creates a sterically defined pocket that dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol.

ATH_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ru-Cl [Ru(II)-Cl(L*)] Ru-H [Ru(II)-H(L*)]⁻ Ru-Cl->Ru-H Base (e.g., iPrOK) Ketone R-CO-R' Ru-H->Ketone Coordination TS [Ru(II)-H(L*)...R-CO-R'] Transition State Ketone->TS Hydride Transfer Alcohol R-CH(OH)-R' TS->Alcohol Product Release

Figure 1: Simplified workflow of Ru(II)-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following is a general protocol for the ATH of acetophenone using a Ru(II) complex with a chiral amino alcohol-derived ligand.

Materials:

  • Ru(II) precursor (e.g., [RuCl2(p-cymene)]2)

  • Chiral ligand (derived from a this compound derivative)

  • Acetophenone

  • Isopropanol (iPrOH, anhydrous)

  • Potassium isopropoxide (iPrOK) or another suitable base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Catalyst Formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ru(II) precursor and the chiral ligand in anhydrous isopropanol. Stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the acetophenone substrate.

  • Initiation: Initiate the reaction by adding a solution of the base (e.g., potassium isopropoxide in isopropanol).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a small amount of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Experimental_Workflow A Catalyst Preparation (Ru precursor + Chiral Ligand in iPrOH) B Substrate Addition (Acetophenone) A->B C Reaction Initiation (Base Addition) B->C D Reaction Monitoring (TLC/GC) C->D E Work-up and Extraction D->E F Purification and Analysis (Chromatography, Chiral HPLC/GC) E->F

Figure 2: General experimental workflow for asymmetric transfer hydrogenation.

Structure-Activity Relationship and Ligand Design Principles

The catalytic performance of ligands derived from this compound is intricately linked to their three-dimensional structure. Key factors influencing activity and enantioselectivity include:

  • Steric Hindrance: The bulkiness of substituents on the phenyl ring and other parts of the ligand can create a well-defined chiral pocket around the metal center. This steric environment controls the orientation of the incoming substrate, thereby dictating the stereochemical outcome.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can modulate the electronic properties of the metal center. This, in turn, can influence the catalytic activity and the stability of the transition state. A review of substituent electronic effects in various chiral ligands highlights that electronic tuning is a powerful strategy for optimizing catalyst performance.

  • Conformational Rigidity: A more rigid ligand backbone generally leads to higher enantioselectivity as it reduces the number of possible transition states, favoring the one that leads to the desired product.

Future Outlook

The development of novel this compound derivatives as chiral ligands for asymmetric catalysis remains a promising area of research. Future efforts will likely focus on:

  • Systematic Library Synthesis: The creation and screening of libraries of derivatives with diverse steric and electronic properties to identify optimal ligands for specific transformations.

  • Computational Modeling: The use of computational tools to predict the performance of new ligand designs and to gain a deeper understanding of the catalytic mechanisms.

  • Application to a Broader Range of Substrates: Expanding the scope of these catalytic systems to include more challenging and synthetically valuable substrates.

By continuing to explore the rich chemical space offered by the this compound scaffold, researchers can develop increasingly efficient and selective catalysts to address the growing demand for enantiomerically pure compounds in science and industry.

References

  • Y.-C. Chen, T.-L. Liu, C.-C. Wang, Y.-M. Lee, Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 2012, 18(35), 10843-10846.
  • F. Foubelo, C. Nájera, M. Yus, Catalytic asymmetric transfer hydrogenation of ketones: recent advances. Tetrahedron: Asymmetry, 2015, 26(15-16), 769-790.
  • J. C. A. da Silva, L. C. S. da Silva, A. C. Pinto, V. G. Ratovelomanana-Vidal, P. R. R. Costa, Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 2024, 29(14), 3333.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methoxy-2-phenylethanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we use. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and practical understanding of waste management principles.

Core Principles: Hazard Assessment and Mitigation

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; it is a combustible liquid with significant health warnings that dictate its handling and disposal pathway.

1.1. Hazard Profile

Safety Data Sheets (SDS) from reputable suppliers indicate that this compound is classified with multiple hazard codes. It is considered harmful if swallowed, inhaled, or comes into contact with the skin, and it is a serious eye and skin irritant.[1] While one SDS suggests it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, the consensus from chemical suppliers points to a clear hazard profile that must be respected.[2] The primary risks stem from its acute toxicity and irritant properties.

Causality Behind Precaution: The acute toxicity (Category 4) classification means that exposure can cause adverse health effects after a single or short-term exposure.[1] The irritation potential necessitates robust personal protective equipment to prevent debilitating injuries, particularly to the eyes.

1.2. Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound, including its waste products.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the chemical is harmful and an irritant.[3] Note that ethanol can break through nitrile gloves, so prompt removal and replacement upon contamination is crucial.[4]
Body Protection Long-sleeved lab coat.Protects skin and personal clothing from contamination.[3][5]
Respiratory Use only in a well-ventilated area or chemical fume hood.[3][6]Mitigates the risk of inhaling harmful vapors.

Waste Characterization: The Foundation of Compliance

Proper disposal begins with correct waste characterization. In the United States, this is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

This compound has a flash point of 98 °C (208.4 °F). According to the EPA, a liquid waste is characterized as "ignitable" (D001 hazardous waste code) if it has a flash point below 60 °C (140 °F).[7][8] Therefore, pure this compound does not meet the technical definition of an ignitable hazardous waste.

However, this does not permit its disposal down the drain.[4][9] Due to its acute toxicity and its nature as an organic solvent, it must be collected and disposed of as a hazardous chemical waste.[5] Most academic and industrial institutions mandate that all organic solvent waste be treated as hazardous to ensure a wide margin of safety and compliance.[10]

The most common and appropriate disposal stream is as a non-halogenated organic solvent waste . While this compound is not explicitly listed under the EPA's "F-list" of spent solvents, the related compound 2-Ethoxyethanol is (F005).[8][11] Therefore, managing it within this waste stream is a prudent and standard practice.

The Golden Rule: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide the specific waste codes and container requirements for your location, ensuring full compliance with local, state, and federal regulations.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely accumulating this compound waste in the laboratory.

3.1. Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate efficient, cost-effective disposal by your EHS provider.

  • Action: Dedicate a specific waste container solely for this compound and compatible solvents.

  • Rationale: Do not mix this waste with acids, bases, or strong oxidizers like bleach or nitric acid.[4] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or even explosions.

3.2. Step 2: Container Selection

The integrity of the waste container is the primary barrier against environmental release.

  • Action: Use a container made of a compatible material (e.g., high-density polyethylene, glass, or a metal safety can) that is in good condition with a secure, screw-top cap.[9][10]

  • Rationale: The container must be able to withstand the chemical properties of the waste without degrading. Food-grade containers are strictly prohibited for hazardous waste storage.[10] The original product container is often a suitable choice if it is not compromised.[10]

3.3. Step 3: Waste Accumulation and Labeling

Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Rationale: This practice ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also a legal requirement.

3.4. Step 4: Safe Storage (Satellite Accumulation)

Waste must be stored safely in a designated location pending pickup.

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[10] Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[10] The SAA should be in a well-ventilated area, away from heat or ignition sources, and ideally within secondary containment (such as a spill tray).[5]

  • Rationale: A closed container prevents the release of vapors into the laboratory environment. Secondary containment will capture any potential leaks, preventing a wider spill and environmental contamination.

3.5. Step 5: Arranging Final Disposal

Waste should be disposed of in a timely manner.

  • Action: Once the waste container is full, or within one year of the accumulation start date (for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[10] Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Rationale: Regular disposal prevents the accumulation of large quantities of hazardous materials in the lab, minimizing risk. Adhering to institutional timelines is essential for regulatory compliance.[5]

Visualized Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize Waste - Toxic Organic Solvent - NOT Ignitable (Flash Point >60°C) start->characterize select_container Select Appropriate Container - Chemically compatible - Secure screw-top cap characterize->select_container label_container Affix Hazardous Waste Label - List all constituents - Indicate hazards (Toxic, Irritant) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment label_container->store_saa check_full Is Container Full? store_saa->check_full request_pickup Arrange for EHS Pickup check_full->request_pickup Yes continue_accum Continue Accumulation (Max 1 Year) check_full->continue_accum No continue_accum->store_saa

Caption: Decision workflow for this compound waste management.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

4.1. Spill Response

  • Small Spill (<100 mL): If you are trained and it is safe to do so, absorb the spill with an inert material like vermiculite or sand from a chemical spill kit.[5] Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[5] Do not attempt to clean it up yourself.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible environmental stewardship that are fundamental to our work.

References

  • Ethanol Disposal In Laboratories. (n.d.). Collect and Recycle. [Link]
  • This compound | CAS#:2979-22-8. (n.d.). Chemsrc. [Link]
  • Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety. [Link]
  • Ethanol - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
  • Does the EPA Alcohol Exemption Apply to Your Business? (2017). Hazardous Waste Experts. [Link]
  • Safety Data Sheet 2-Methoxyethanol. (n.d.). Carl ROTH. [Link]
  • Priority Substances List Assessment Report for 2-Methoxyethanol. (2017). Canada.ca. [Link]
  • 2-METHOXYETHANOL EXTRA PURE Safety D
  • 2-Methoxyethanol Fact Sheet. (2022).
  • Hazard Substance Fact Sheet: 2-Methoxyethanol. (n.d.). New Jersey Department of Health. [Link]
  • (S)-(+)-2-Methoxy-2-phenylethanol. (n.d.).
  • EPA Hazardous Waste Codes. (n.d.). Alfred University. [Link]
  • EPA Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-2-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work necessitates the handling of a diverse array of chemical compounds. Ensuring a robust culture of safety is not merely a procedural formality but the very foundation of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-2-phenylethanol, grounded in technical expertise and field-proven insights. Our objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Understanding the Hazard Profile: A Case for Prudent Handling

A review of available safety literature for this compound reveals a critical lesson in chemical safety: the importance of consulting multiple sources. While some suppliers may not classify this compound as hazardous under OSHA's 2012 Hazard Communication Standard, others provide clear warnings of potential health effects.[1]

For instance, aggregated data from the European Chemicals Agency (ECHA) C&L Inventory indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause both skin and serious eye irritation.[2] This is corroborated by several major chemical suppliers who recommend specific personal protective equipment based on these potential hazards.[3]

This discrepancy does not suggest that one source is "wrong" and another is "right." Instead, it highlights that hazard classification can vary based on the data available to the entity performing the assessment. As scientists, the most responsible course of action is to adopt the principle of ALARP (As Low As Reasonably Practicable) and handle the compound with a degree of caution that accounts for the highest potential risk identified.

Crucial Note on Chemical Identification: It is imperative not to confuse this compound with 2-Methoxyethanol. The latter is a well-documented reproductive toxin and presents a significantly greater health risk.[4][5][6][7][8] Always verify the CAS number of the chemical you are handling.

Table 1: Hazard Classifications for this compound from Various Sources

Hazard StatementSource
Not considered hazardousFisher Scientific SDS[1]
Harmful if swallowed, inhaled, or on skinPubChem (ECHA C&L Data)[2], Sigma-Aldrich
Causes skin irritationPubChem (ECHA C&L Data)[2], Sigma-Aldrich
Causes serious eye irritationPubChem (ECHA C&L Data)[2], Sigma-Aldrich
May cause respiratory irritation (STOT SE 3)Sigma-Aldrich

Given this information, we will proceed with the recommendation that this compound be handled as a substance that is potentially harmful and an irritant.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a conservative approach that considers the potential hazards identified.

  • Eye and Face Protection: Given the risk of serious eye irritation, ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum.[1] However, for procedures with a higher risk of splashing (e.g., transferring large volumes, heating), it is strongly recommended to use chemical splash goggles.[9][10] A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face and is considered best practice.[3][9]

  • Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advisable.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is not typically required.[1] However, if you are handling large quantities outside of a fume hood, or if there is a potential for aerosol generation, a respirator may be necessary. Suppliers recommend a respirator with a Type ABEK (EN 14387) filter, which protects against organic vapors, inorganic and acid gases, and ammonia.[3] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

The following diagram outlines a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Prepare to handle This compound Assess_Task Assess Task: - Scale of work? - Potential for splash/aerosol? Start->Assess_Task Small_Scale Small scale, low splash potential (e.g., weighing, small transfers in hood) Assess_Task->Small_Scale Low Risk Large_Scale Large scale or high splash/aerosol potential (e.g., large transfers, heating) Assess_Task->Large_Scale High Risk Core_PPE Core PPE: - Lab Coat - Nitrile Gloves - Safety Glasses (with side shields) Small_Scale->Core_PPE Enhanced_PPE Enhanced PPE: - Core PPE PLUS: - Chemical Splash Goggles - Face Shield - Consider Chem-Resistant Apron Large_Scale->Enhanced_PPE Respiratory_Check Work in certified chemical fume hood? Core_PPE->Respiratory_Check Enhanced_PPE->Respiratory_Check Respirator Add Respirator: - Type ABEK Filter - Follow institutional program Respiratory_Check->Respirator No / Inadequate Ventilation No_Respirator No respirator needed Respiratory_Check->No_Respirator Yes

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including how to handle spills and dispose of waste.

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1]

  • Prevent the build-up of static electricity by grounding and bonding containers and equipment when transferring material.

In the event of a spill, immediate and correct action is crucial. Do not panic. Your safety is the first priority.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Clean: Carefully scoop the absorbed material into a labeled, sealable waste container. Clean the spill area with soap and water.

  • Dispose: Dispose of the waste container and any contaminated materials (gloves, etc.) as hazardous waste.

Spill_Response cluster_cleanup Small Spill Cleanup Spill Spill Occurs Assess Assess Spill: - Is it large? - Are you trained? - Is ventilation adequate? Spill->Assess Evacuate Evacuate Area Alert Supervisor/Safety Officer Assess->Evacuate No to any question Don_PPE Don Enhanced PPE: (Goggles, Face Shield, Gloves, Lab Coat, Respirator if needed) Assess->Don_PPE Yes to all questions Contain Contain & Absorb Spill (Use inert absorbent) Don_PPE->Contain Collect Collect Waste (Into labeled, sealed container) Contain->Collect Clean Decontaminate Area (Soap and water) Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Decision Flowchart for Spill Response.

All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Regulatory Compliance: Chemical waste generators are legally responsible for correctly classifying and disposing of their waste.[1] You must consult your institution's Environmental Health and Safety (EHS) office and follow all local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not rinse into the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This procedural diligence ensures that our pursuit of scientific advancement is never compromised by a lapse in safety.

References

  • (S)-(+)-2-Methoxy-2-phenylethanol | C9H12O2 - PubChem.
  • This compound | CAS#:2979-22-8 | Chemsrc. Chemsrc.com. [Link]
  • 2-METHOXYETHANOL EXTRA PURE - Loba Chemie. Loba Chemie. [Link]
  • Safety Data Sheet - 2-Methoxyethanol ≥99 %. Carl ROTH. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
  • Hazard Summary: 2-METHOXYETHANOL. New Jersey Department of Health. [Link]
  • Safety Data Sheet: 2-methoxyethanol. Chemos GmbH & Co.KG. [Link]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-2-phenylethanol
Reactant of Route 2
2-Methoxy-2-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.